Product packaging for 3-Chlorophenoxyacetonitrile(Cat. No.:CAS No. 43111-32-6)

3-Chlorophenoxyacetonitrile

Cat. No.: B1585104
CAS No.: 43111-32-6
M. Wt: 167.59 g/mol
InChI Key: NHHNUPMHGVIQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chlorophenoxyacetonitrile is a valuable synthetic intermediate in organic and medicinal chemistry. It is a bifunctional compound that incorporates both a phenoxy group and a nitrile group, making it a versatile precursor for the construction of more complex molecules. Its structure is particularly relevant for the development of heterocyclic compounds, which are core structures in numerous pharmaceuticals and agrochemicals. The nitrile functional group can be readily transformed into other useful moieties, such as carboxylic acids, amides, or amines, allowing for significant molecular diversification from a single starting material. The chlorophenoxy component is a common feature in various biologically active molecules. As such, this compound serves as a key building block in pharmaceutical research for the synthesis of potential new drugs. Chlorine-containing drugs represent a significant portion of FDA-approved pharmaceuticals, with over 250 such compounds on the market, highlighting the importance of chlorinated intermediates in drug discovery . Furthermore, acetonitrile derivatives are widely employed in organic synthesis, including cyanomethylation reactions and as a source for the construction of nitrogen-containing heterocycles . This chemical is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B1585104 3-Chlorophenoxyacetonitrile CAS No. 43111-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHNUPMHGVIQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195702
Record name 3-Chlorophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43111-32-6
Record name 2-(3-Chlorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43111-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043111326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorophenoxyacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus is on the Williamson ether synthesis, detailing the reaction mechanism, optimal conditions, and the role of phase-transfer catalysis in enhancing reaction efficiency. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, characterized by the presence of a chlorophenoxy group and a nitrile functionality. This unique combination of reactive sites makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The most direct and widely employed method for its synthesis is the Williamson ether synthesis, a robust and reliable method for forming the ether linkage. This guide will delve into the theoretical underpinnings and practical considerations of this synthetic pathway.

The Williamson Ether Synthesis: A Core Strategy

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3] In the context of this compound synthesis, the reaction involves the deprotonation of 3-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.[1]

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis can be broken down into two key steps:

Step 1: Deprotonation of 3-Chlorophenol

The phenolic proton of 3-chlorophenol is acidic and can be readily removed by a suitable base to form the 3-chlorophenoxide ion. Common bases used for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[1] The choice of base can influence the reaction rate and yield.

Step 2: Nucleophilic Attack by the Phenoxide

The resulting 3-chlorophenoxide ion is a potent nucleophile that attacks the methylene carbon of chloroacetonitrile. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and nitrile group. The reaction proceeds in a concerted fashion, where the C-O bond is formed simultaneously with the cleavage of the C-Cl bond.[3] This SN2 pathway is favored because chloroacetonitrile is a primary halide with minimal steric hindrance.[2]

Diagram 1: Overall Synthesis of this compound

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product cluster_byproduct Byproduct A 3-Chlorophenol E This compound A->E Williamson Ether Synthesis B Chloroacetonitrile B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone, DMF) D->E F KCl E->F forms

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Chlorophenol

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous, finely ground)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 eq) and anhydrous acetone (100 mL).

  • Addition of Base: To the stirred solution, add finely ground anhydrous potassium carbonate (1.5 eq).

  • Formation of Phenoxide: Heat the mixture to reflux and maintain for 1 hour to ensure the complete formation of the potassium 3-chlorophenoxide.

  • Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 eq) to the refluxing mixture.

  • Reaction: Continue to reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Reagents and Molar Equivalents

ReagentMolar EquivalentPurpose
3-Chlorophenol1.0Starting material (nucleophile precursor)
Chloroacetonitrile1.1Starting material (electrophile)
Potassium Carbonate1.5Base for deprotonation
Acetone-Solvent

The Role of Phase-Transfer Catalysis (PTC)

A significant enhancement to the Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC). This is particularly beneficial when dealing with the low solubility of the phenoxide salt in the organic solvent where the chloroacetonitrile is dissolved.

A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase.[4] The lipophilic cation of the PTC forms an ion pair with the phenoxide anion, rendering it soluble in the organic phase where it can readily react with the chloroacetonitrile. This approach often leads to faster reaction times, milder reaction conditions, and higher yields.

Diagram 2: Mechanism of Phase-Transfer Catalysis

G cluster_phases Two-Phase System cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase A 3-Cl-Ph-O⁻ K⁺ B Q⁺X⁻ (PTC) A->B Ion Exchange E Q⁺X⁻ B->E Transfer to Organic Phase C Cl-CH₂-CN D 3-Cl-Ph-O-CH₂-CN C->D Product Formation E->B Catalyst Regeneration E->C SN2 Reaction

Caption: Simplified representation of the role of a phase-transfer catalyst (PTC).

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity. The following are key analytical techniques and expected data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆ClNO[3]
Molecular Weight167.59 g/mol [3]
CAS Number43111-32-6[3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

  • C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.

  • C-O-C stretch (ether): A strong absorption band is typically observed in the range of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

  • C-Cl stretch: An absorption band in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene ring will also be present.

An authentic IR spectrum for this compound is available from the NIST Chemistry WebBook, which can be used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific published NMR data for this compound is scarce, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and known substituent effects.

¹H NMR (Predicted):

  • -O-CH₂-CN: A singlet is expected for the two methylene protons, likely in the range of 4.8-5.0 ppm. The proximity to the electronegative oxygen and the nitrile group will cause a significant downfield shift.

  • Aromatic Protons: A complex multiplet pattern is expected for the four aromatic protons in the region of 6.9-7.4 ppm. The exact splitting pattern will depend on the coupling constants between the protons on the substituted ring.

¹³C NMR (Predicted):

  • -CN: The nitrile carbon is expected to appear in the range of 115-120 ppm.

  • -O-CH₂-CN: The methylene carbon is expected around 55-65 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing further downfield (around 155-160 ppm) and the carbon attached to the chlorine also showing a downfield shift.

Potential Side Reactions and Considerations

While the Williamson ether synthesis is generally efficient for this transformation, certain side reactions can occur:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation may occur, especially under certain reaction conditions. The use of polar aprotic solvents generally favors O-alkylation.

  • Hydrolysis of Chloroacetonitrile: In the presence of a strong base and water, chloroacetonitrile can undergo hydrolysis. Therefore, it is advisable to use anhydrous conditions to maximize the yield of the desired product.

  • Elimination: Although less likely with a primary halide like chloroacetonitrile, elimination reactions can compete with substitution, particularly with more sterically hindered reactants or stronger, bulkier bases.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of this compound. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product can be achieved. The use of phase-transfer catalysis offers a significant process improvement, allowing for milder conditions and potentially higher throughput. This guide provides the fundamental knowledge and practical insights necessary for researchers to successfully synthesize and characterize this important chemical intermediate.

References

Physicochemical properties of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chlorophenoxyacetonitrile

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and synthesis of this compound (CAS No. 43111-32-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven methodologies for its characterization. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. The role of this molecule as a versatile intermediate in medicinal chemistry is also discussed, highlighting the significance of its chloro- and nitrile-containing structure in the synthesis of potential drug candidates.

Chemical Identity and Structure

This compound is an organic compound characterized by a chlorophenoxy group linked to an acetonitrile moiety via an ether bond. This structure makes it a valuable building block in organic synthesis.

  • IUPAC Name: (3-chlorophenoxy)acetonitrile

  • CAS Number: 43111-32-6[1]

  • Molecular Formula: C₈H₆ClNO[1]

  • Molecular Weight: 167.59 g/mol [1]

  • SMILES: N#CCOc1cccc(Cl)c1[1]

  • InChI Key: NHHNUPMHGVIQQC-UHFFFAOYSA-N[1]

The presence of the chlorine atom, the ether linkage, and the nitrile group imparts specific reactivity and properties to the molecule, making it an attractive intermediate for creating more complex molecular architectures, particularly in the pharmaceutical industry.[2][3]

Core Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental to designing reaction conditions, purification strategies, and formulation protocols. The data presented below are compiled from predictive models and experimental databases.

PropertyValueUnitSource
Molecular Weight 167.59 g/mol [1]
Normal Melting Point (Tfus) Data not availableK[1]
Normal Boiling Point (Tboil) Data not availableK[1]
Enthalpy of Fusion (ΔfusH°) Data not availablekJ/mol[1]
Enthalpy of Vaporization (ΔvapH°) Data not availablekJ/mol[1]
Octanol/Water Partition Coeff. (logP) Data not available-[1]
Water Solubility (log10WS) Data not availablemol/l[1]

Synthesis and Logical Workflow

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

The reaction involves the deprotonation of 3-chlorophenol by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking chloroacetonitrile to displace the chloride and form the desired ether.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Chlorophenol Reaction Nucleophilic Substitution (SN2) R1->Reaction R2 Chloroacetonitrile R2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction P1 This compound Reaction->P1 Ether formation

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

General Physicochemical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of a synthesized compound like this compound. This ensures identity, purity, and a full profile of its properties.

G cluster_id Identity & Purity Confirmation cluster_phys Physical Property Determination cluster_data Data Analysis & Reporting start Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups purity Chromatography (HPLC/GC) nmr->purity ms->purity mp Melting Point (DSC) purity->mp Verified Pure Sample report Final Technical Report purity->report bp Boiling Point mp->bp sol Solubility Studies bp->sol sol->report

Caption: Logical workflow for the complete physicochemical characterization of a compound.

Spectroscopic Profile: A Guide to Identification

Spectroscopic analysis is indispensable for confirming the molecular structure. Below is a predictive guide to the key spectral features of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms.

  • Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The protons ortho and para to the electron-withdrawing chlorine atom will be shifted downfield compared to those meta to it.

  • Methylene Protons (-O-CH₂-CN, 2H): A sharp singlet is expected around δ 4.8-5.0 ppm. The proximity to the electronegative oxygen and the nitrile group causes a significant downfield shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.

  • Nitrile Carbon (-C≡N): A peak around δ 115-120 ppm.

  • Methylene Carbon (-O-CH₂-CN): A peak around δ 55-65 ppm.

  • Aromatic Carbons (6C): Six distinct peaks are expected in the δ 110-160 ppm range, including the carbon attached to the oxygen (C-O) at the most downfield position and the carbon attached to the chlorine (C-Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹. This is a highly characteristic peak for a nitrile.

  • C-O-C Stretch (Aryl-Alkyl Ether): Strong absorptions in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 167.

  • Isotope Peak (M+2): A peak at m/z = 169 with an intensity approximately one-third of the molecular ion peak, which is the characteristic isotopic signature of a single chlorine atom.

  • Key Fragments: Expect fragmentation corresponding to the loss of the cyanomethylene group (-CH₂CN) and cleavage of the ether bond, leading to a 3-chlorophenoxy cation.

Experimental Protocols

The following protocols describe standardized, self-validating methods for determining the core physicochemical properties of a novel or synthesized compound like this compound.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its high precision and ability to provide thermodynamic data, such as the enthalpy of fusion (ΔHfus). It measures the heat flow required to raise the sample temperature, providing an accurate endotherm for the phase transition.

Methodology:

  • Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion.

Protocol: Solubility Assessment

Causality: Determining solubility in a range of solvents is critical for selecting appropriate systems for reactions, purification (crystallization), and formulation. Acetonitrile is included as it is a common polar aprotic solvent in organic synthesis and HPLC.[4][5]

Methodology:

  • Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: Add a pre-weighed amount (e.g., 10 mg) of this compound to each vial.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Use a shaker or vortex mixer.

  • Observation & Quantification:

    • Qualitative: Visually inspect for undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

    • Quantitative (if needed): For partially soluble samples, centrifuge the mixture, take an aliquot of the supernatant, evaporate the solvent, and weigh the residue to determine the concentration. Alternatively, analyze the supernatant concentration using a calibrated HPLC method.

Relevance in Drug Discovery and Development

This compound serves as an important intermediate in medicinal chemistry. Its utility stems from the strategic combination of its functional groups:

  • Chlorine Atom: The presence of a halogen, particularly chlorine, is a common feature in many FDA-approved drugs.[3] It can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles—all common moieties in pharmacologically active compounds.

  • Ether Linkage: The phenoxy-ether linkage provides a stable, yet flexible, spacer that can be used to correctly orient pharmacophores for optimal receptor interaction.

This molecule is a precursor for building more complex structures that may target a wide range of diseases, making its thorough characterization a critical first step in the drug discovery pipeline.[2][6]

References

Spectral Data Analysis of 3-Chlorophenoxyacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-Chlorophenoxyacetonitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive modeling and comparative analysis with structural analogs to offer an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural characteristics as revealed through spectroscopic techniques.

Introduction

This compound is an aromatic nitrile ether. Its structure, featuring a chlorinated benzene ring linked to an acetonitrile group via an ether bond, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding the spectral properties of this compound is paramount for its identification, purity assessment, and elucidation of its role in various chemical reactions.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and methylene protons. The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms and the anisotropic effect of the benzene ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30t1HH-5Triplet due to coupling with two adjacent aromatic protons.
~7.10m2HH-4, H-6Complex multiplet due to coupling with neighboring protons.
~6.95m1HH-2Multiplet due to coupling with adjacent aromatic protons.
~4.75s2H-O-CH₂-CNSinglet, as there are no adjacent protons to couple with. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen and cyano group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~158C-1Aromatic carbon attached to the ether oxygen, significantly deshielded.
~135C-3Aromatic carbon attached to chlorine, deshielded.
~131C-5Aromatic carbon, deshielded.
~123C-6Aromatic carbon.
~117-CNQuaternary carbon of the nitrile group.
~116C-4Aromatic carbon.
~115C-2Aromatic carbon.
~55-O-CH₂-CNAliphatic carbon attached to the electronegative oxygen, deshielded.
Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to the CDCl₃ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds in an aromatic ring.
~2950-2850WeakAliphatic C-H stretchCorresponding to the methylene (-CH₂-) group.
~2250Medium-Strong, SharpC≡N stretchA characteristic and strong absorption for the nitrile group.
~1600-1450Medium-StrongAromatic C=C stretchMultiple bands are expected in this region due to the benzene ring.
~1250StrongAryl-O stretch (asymmetric)Characteristic of the aryl ether linkage.
~1050MediumAryl-O stretch (symmetric)Another characteristic band for the aryl ether.
~800-700StrongC-Cl stretchIndicative of the carbon-chlorine bond.
~750StrongAromatic C-H out-of-plane bendThe position of this band can give information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

  • Molecular Formula: C₈H₆ClNO

  • Monoisotopic Molecular Weight: 167.01 g/mol

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 167. Due to the presence of chlorine, an isotope peak (M+2) at m/z 169 with an intensity of approximately one-third of the M⁺ peak is also expected.

Predicted Key Fragmentation Pathways

3_Chlorophenoxyacetonitrile_Fragmentation M [C₈H₆ClNO]⁺˙ m/z = 167/169 F1 [C₇H₄ClO]⁺ m/z = 139/141 M->F1 - CH₂CN F3 [C₂H₂N]⁺ m/z = 40 M->F3 - C₆H₄ClO˙ F2 [C₆H₄Cl]⁺ m/z = 111/113 F1->F2 - CO

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Predicted Fragments:

  • m/z 139/141: Loss of the cyanomethyl radical (•CH₂CN) from the molecular ion, resulting in the 3-chlorophenoxy cation.

  • m/z 111/113: Subsequent loss of carbon monoxide (CO) from the fragment at m/z 139/141, leading to the chlorophenyl cation.

  • m/z 40: Formation of the cyanomethyl cation, although this may be a less prominent fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Instrument Setup (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • Use a GC-MS system equipped with an electron ionization source.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

  • Mass Spectrometry Acquisition:

    • Set the electron energy to 70 eV.

    • Scan a mass range of m/z 35-500.

    • The mass spectrometer will record the mass spectra of the compound as it elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak and its isotope pattern.

    • Propose structures for the major fragment ions.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns offer a comprehensive spectroscopic profile of the molecule. These predictions serve as a valuable reference for the identification and characterization of this compound in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

Thermal stability and decomposition of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chlorophenoxyacetonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability and decomposition profile of this compound. In the absence of extensive published data on this specific molecule, this document outlines the critical experimental methodologies and theoretical considerations necessary to conduct a thorough thermal hazard assessment. The principles and protocols described herein are grounded in established thermoanalytical science and are broadly applicable to the characterization of novel organic compounds.

Introduction: The Imperative of Thermal Stability Profiling

In the lifecycle of any chemical entity, from laboratory-scale synthesis to industrial application, a comprehensive understanding of its thermal stability is paramount. For a molecule like this compound, which incorporates a chlorinated aromatic ring, an ether linkage, and a nitrile group, the potential for energetic decomposition and the formation of hazardous byproducts under thermal stress is a significant concern. Thermal analysis provides critical data for defining safe handling, storage, and processing temperatures, preventing runaway reactions, and ensuring regulatory compliance. This guide details the requisite analytical workflow to elucidate the thermal behavior of this compound, thereby enabling robust risk assessment and the development of inherently safer processes. Halogenated organic compounds, in particular, require careful evaluation due to the potential for the release of corrosive and toxic gases upon decomposition.[1][2][3][4]

Core Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) for evolved gas analysis.

G cluster_0 Thermal Analysis Workflow Compound (this compound) Compound (this compound) TGA_Analysis TGA_Analysis Compound (this compound)->TGA_Analysis Mass Loss vs. Temp DSC_Analysis DSC_Analysis Compound (this compound)->DSC_Analysis Heat Flow vs. Temp Kinetic_Analysis_TGA Kinetic_Analysis_TGA TGA_Analysis->Kinetic_Analysis_TGA Flynn-Wall-Ozawa Evolved_Gas_Analysis Evolved_Gas_Analysis TGA_Analysis->Evolved_Gas_Analysis Identify Products Kinetic_Analysis_DSC Kinetic_Analysis_DSC DSC_Analysis->Kinetic_Analysis_DSC Kissinger Method Hazard_Assessment Hazard_Assessment Kinetic_Analysis_TGA->Hazard_Assessment Kinetic_Analysis_DSC->Hazard_Assessment Evolved_Gas_Analysis->Hazard_Assessment

Caption: Experimental workflow for thermal stability and decomposition analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7][8][9] This technique is the cornerstone for determining the onset of decomposition and the overall mass loss profile.

Experimental Protocol for TGA
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). For kinetic analysis, repeat the experiment with multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Interpretation of TGA Data

The resulting TGA thermogram will plot percent mass versus temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition. The number of distinct steps in the mass loss curve can suggest a multi-stage decomposition process.

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It provides crucial information on the energetics of decomposition (exothermic or endothermic nature) and can detect phase transitions such as melting.

Experimental Protocol for DSC
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. For volatile or potentially energetic compounds, hermetically sealed pans are recommended to suppress evaporation and contain any pressure generated.[13]

  • Instrument Setup: Place the sealed pan in the DSC cell, with an empty sealed pan as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 400 °C) at a defined heating rate (e.g., 10 °C/min). For kinetic studies, use multiple heating rates as in the TGA protocol.[13][14]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation and Safety Considerations

An endothermic peak will indicate melting, while an exothermic peak signifies a decomposition event. A sharp, large exotherm is indicative of a highly energetic and potentially hazardous decomposition. The integral of the exothermic peak provides the enthalpy of decomposition (ΔHd), a critical parameter for thermal hazard assessment. It is important to note that for some organic materials, melting and decomposition can overlap.[15]

Kinetic Analysis of Decomposition

To predict the long-term stability of this compound at temperatures below the decomposition onset, kinetic parameters such as the activation energy (Ea) must be determined.

Flynn-Wall-Ozawa (FWO) Method (TGA Data)

The FWO method is an isoconversional model-free method that allows for the determination of activation energy as a function of conversion without assuming a reaction model.[16][17][18][19][20] It is based on the following equation:

ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

Where:

  • β is the heating rate

  • Ea is the activation energy

  • R is the gas constant

  • T is the absolute temperature at a given conversion (α)

  • A is the pre-exponential factor

  • g(α) is the integral form of the reaction model

By plotting ln(β) versus 1/T for a constant conversion level (α) from TGA experiments at different heating rates, a straight line is obtained with a slope of -1.052 Ea/R, from which the activation energy can be calculated.

Kissinger Method (DSC Data)

The Kissinger method is a widely used approach to determine the activation energy from the peak temperature (Tp) of an exothermic event in DSC at different heating rates.[14][21][22][23] The Kissinger equation is:

ln(β / Tp2) = ln(AR / Ea) - (Ea} / RTp)

A plot of ln(β / Tp2) versus 1/Tp yields a straight line with a slope of -Ea/R. While simpler than isoconversional methods, it assumes a single-step reaction and may not be accurate for complex decomposition processes.[21][23]

Kinetic Parameter Method Data Source Description
Activation Energy (Ea)Flynn-Wall-OzawaTGAModel-free, provides Ea as a function of conversion.
Activation Energy (Ea)KissingerDSCModel-based, provides a single Ea value for the decomposition peak.

Evolved Gas Analysis (EGA) by GC-MS

Identifying the gaseous products of decomposition is crucial for understanding the decomposition mechanism and assessing the toxicity and corrosivity hazards.[24][25][26] This is typically achieved by coupling the outlet of the TGA to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS).

Experimental Protocol for TGA-GC-MS
  • TGA Setup: Perform a TGA experiment as described in section 3.1.

  • Gas Transfer: The evolved gases from the TGA furnace are transferred via a heated transfer line to the GC-MS.

  • GC Separation: The gaseous mixture is separated into its individual components by the gas chromatograph.

  • MS Identification: Each separated component is then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.

Hypothesized Decomposition Pathway and Hazardous Potential

Based on the chemical structure of this compound and known decomposition mechanisms of related compounds like aromatic ethers and chloroaromatics, a plausible decomposition pathway can be proposed.[27][28][29][30][31][32][33][34][35]

The primary decomposition is likely to initiate at the ether linkage, which is typically the weakest bond in the molecule. Homolytic cleavage of the C-O bond would generate a 3-chlorophenoxy radical and a cyanomethyl radical.

G cluster_0 Primary Decomposition cluster_1 Secondary Products This compound This compound Radical_Initiation Radical_Initiation This compound->Radical_Initiation Thermal Stress 3-Chlorophenoxy_Radical 3-Chlorophenoxy_Radical Radical_Initiation->3-Chlorophenoxy_Radical Cyanomethyl_Radical Cyanomethyl_Radical Radical_Initiation->Cyanomethyl_Radical 3-Chlorophenol 3-Chlorophenol 3-Chlorophenoxy_Radical->3-Chlorophenol Chlorinated_Dibenzofurans Chlorinated_Dibenzofurans 3-Chlorophenoxy_Radical->Chlorinated_Dibenzofurans Dimerization Hydrogen_Cyanide Hydrogen_Cyanide Cyanomethyl_Radical->Hydrogen_Cyanide Acetonitrile Acetonitrile Cyanomethyl_Radical->Acetonitrile

Caption: Hypothesized decomposition pathway of this compound.

Potential Hazardous Products:

  • Hydrogen Cyanide (HCN): A highly toxic gas that can be formed from the cyanomethyl radical.

  • 3-Chlorophenol: A toxic and corrosive compound.

  • Chlorinated Aromatic Compounds: The high temperatures of decomposition could potentially lead to the formation of more complex and highly toxic chlorinated species, such as chlorinated dibenzofurans or dioxins, through secondary reactions.

  • Corrosive Gases: The presence of chlorine raises the possibility of forming HCl gas, especially in the presence of hydrogen donors.

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. The combination of TGA, DSC, and TGA-GC-MS provides a comprehensive dataset encompassing mass loss, energetics, kinetics, and decomposition products.

Key Recommendations for Researchers:

  • Always handle unknown compounds with caution and assume they may be thermally labile and decompose to produce toxic byproducts.

  • Perform small-scale DSC screening experiments before conducting larger-scale TGA runs.

  • The use of multiple heating rates is essential for robust kinetic analysis.

  • Evolved gas analysis is non-negotiable for a thorough hazard assessment of halogenated compounds.

  • The data generated from these studies should be used to establish maximum safe operating temperatures and to develop emergency relief system designs for any scaled-up processes.

By following the methodologies presented in this guide, researchers and drug development professionals can generate the critical data needed to ensure the safe handling and processing of this compound and other novel chemical entities.

References

CAS number and IUPAC name for 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)acetonitrile (CAS: 43111-32-6)

Introduction

2-(3-Chlorophenoxy)acetonitrile is a halogenated aromatic ether with significant potential as a versatile building block in synthetic organic chemistry. Its structure, combining a chlorinated phenol with a reactive nitrile group, makes it a valuable intermediate for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom on the phenoxy ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

This guide provides a comprehensive technical overview of 2-(3-Chlorophenoxy)acetonitrile, covering its chemical and physical properties, a robust synthesis protocol with mechanistic insights, potential research applications, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound is the first step in any research endeavor. The structural arrangement and key identifiers for 2-(3-Chlorophenoxy)acetonitrile are detailed below.

  • IUPAC Name: 2-(3-Chlorophenoxy)acetonitrile

  • CAS Number: 43111-32-6[1][2][3]

  • Molecular Formula: C₈H₆ClNO[1]

  • Molecular Weight: 167.59 g/mol [1]

  • SMILES: N#CCOc1cccc(Cl)c1[3]

The following diagram illustrates the core chemical components that constitute the molecule.

cluster_0 Molecular Components 3-Chlorophenol_Moiety 3-Chlorophenol Moiety Acetonitrile_Moiety Acetonitrile Moiety Molecule 2-(3-Chlorophenoxy)acetonitrile Molecule->3-Chlorophenol_Moiety forms ether link with Molecule->Acetonitrile_Moiety

Caption: Logical relationship of core molecular fragments.

Physicochemical Data Summary

The table below summarizes key calculated physicochemical properties, which are crucial for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.

PropertyValueUnitSource
Normal Boiling Point (Tboil)576.03KJoback Calculated Property
Normal Melting Point (Tfus)336.00KJoback Calculated Property
Enthalpy of Vaporization (ΔvapH°)53.61kJ/molJoback Calculated Property
Log of Water Solubility (log10WS)-2.56Crippen Calculated Property
Octanol/Water Partition Coeff. (logPoct/wat)2.242Crippen Calculated Property
McGowan's Characteristic Volume (McVol)119.310ml/molMcGowan Calculated Property

Data sourced from Cheméo chemical properties for CAS 43111-32-6.

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing 2-(3-Chlorophenoxy)acetonitrile is the Williamson ether synthesis. This classical SN2 reaction is exceptionally well-suited for this target molecule.[4]

Causality and Experimental Choice

The choice of the Williamson synthesis is grounded in fundamental organic chemistry principles.[4] Phenols, like 3-chlorophenol, are more acidic than aliphatic alcohols. This allows for their easy and complete deprotonation by a moderately strong base, such as potassium carbonate, to form a highly nucleophilic phenoxide anion. This anion then readily attacks a primary alkyl halide, in this case, 2-chloroacetonitrile. The SN2 mechanism is favored because 2-chloroacetonitrile is a primary halide with low steric hindrance, minimizing the competing E2 elimination side reaction.[4][5] The result is a clean, high-yield formation of the desired ether linkage.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of 2-(3-Chlorophenoxy)acetonitrile.

Materials:

  • 3-Chlorophenol

  • 2-Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (1.0 eq), finely powdered anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetone.

  • Initiation: Stir the suspension vigorously. Add 2-chloroacetonitrile (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-chlorophenol starting material.

  • Quenching and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude oil in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1N NaOH (2 x 100 mL) to remove any unreacted phenol, water (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-(3-Chlorophenoxy)acetonitrile.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_final 5. Final Product prep_node Charge flask with: - 3-Chlorophenol - K₂CO₃ - Acetone reaction_node Add Chloroacetonitrile Heat to Reflux (12-18h) Monitor by TLC prep_node->reaction_node workup_node1 Cool & Filter Solids reaction_node->workup_node1 workup_node2 Rotovap Solvent workup_node1->workup_node2 workup_node3 Liquid-Liquid Extraction (EtOAc / H₂O / Brine) workup_node2->workup_node3 workup_node4 Dry (MgSO₄) & Concentrate workup_node3->workup_node4 purify_node Flash Column Chromatography workup_node4->purify_node final_product Pure 2-(3-Chlorophenoxy) acetonitrile purify_node->final_product

Caption: Step-by-step workflow for the synthesis of 2-(3-Chlorophenoxy)acetonitrile.

Applications in Research and Drug Development

While specific, large-scale applications of 2-(3-Chlorophenoxy)acetonitrile are not extensively documented, its value lies in its role as a chemical intermediate. The presence of both the ether linkage and the nitrile functional group opens numerous avenues for further synthetic transformations.

  • Scaffold for Bioactive Molecules: The chlorophenoxy moiety is a key component in a wide range of commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[6] This suggests that derivatives of 2-(3-Chlorophenoxy)acetonitrile could be explored for novel herbicidal or fungicidal properties.

  • Pharmaceutical Intermediate: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. This makes the compound a useful starting point for synthesizing novel drug candidates. Chlorine-containing compounds represent a significant portion of pharmaceuticals, playing a crucial role in drugs used to treat a wide array of diseases.[7] The chlorine atom can enhance properties like metabolic stability, membrane permeability, and binding affinity.

  • Fine Chemical Synthesis: Beyond life sciences, it can serve as a precursor for dyes, polymers, and other specialty chemicals where a substituted phenoxyacetonitrile structure is required.

Safety, Handling, and Storage

As a functionalized nitrile, 2-(3-Chlorophenoxy)acetonitrile must be handled with appropriate care. The following information is derived from available Safety Data Sheets (SDS).[2][3]

GHS Hazard Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.[2][3]H312: Harmful in contact with skin.[2][3]H332: Harmful if inhaled.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]P501: Dispose of contents/container to an approved waste disposal plant.[2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this product only in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

2-(3-Chlorophenoxy)acetonitrile (CAS: 43111-32-6) is a well-defined chemical intermediate whose synthesis is readily achieved through the robust Williamson ether synthesis. Its dual functionality—a stable, modifiable aromatic ether and a versatile nitrile group—positions it as a valuable building block for researchers in medicinal chemistry, agrochemical science, and materials development. Proper adherence to safety protocols is essential when handling this compound due to its potential toxicity. This guide serves as a foundational resource for professionals seeking to incorporate this molecule into their synthetic and research programs.

References

An In-Depth Technical Guide to the Synthesis of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Chlorophenoxyacetonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction

This compound is a versatile organic compound that serves as a key building block in the synthesis of a variety of more complex molecules. Its structure, featuring a chlorinated aromatic ring, an ether linkage, and a nitrile group, offers multiple points for further chemical modification. This makes it a sought-after precursor in medicinal chemistry and materials science. This guide will focus on the most common and efficient method for its synthesis: the Williamson ether synthesis.

Core Synthesis Route: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific case, it is the reaction between 3-chlorophenol and a haloacetonitrile, typically chloroacetonitrile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][2]. The first step involves the deprotonation of the weakly acidic 3-chlorophenol using a suitable base to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group to form the desired ether linkage.

Reaction Mechanism

The mechanism of the Williamson ether synthesis for this compound is a classic example of an SN2 reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-chlorophenol 3-Chlorophenol Base Base (e.g., K₂CO₃) 3-chlorophenoxide 3-Chlorophenoxide ion Chloroacetonitrile Chloroacetonitrile This compound This compound 3-chlorophenoxide->this compound SN2 Attack

Caption: General schematic of the Williamson ether synthesis for this compound.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
3-ChlorophenolC₆H₅ClO128.56
ChloroacetonitrileC₂H₂ClN75.50
Anhydrous Potassium CarbonateK₂CO₃138.21
Acetone (anhydrous)C₃H₆O58.08
Diethyl ether(C₂H₅)₂O74.12
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-
Anhydrous Magnesium SulfateMgSO₄120.37
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 5% aqueous sodium hydroxide, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water)[3][4].

Experimental Workflow

experimental_workflow start Start reactants Combine 3-chlorophenol, K₂CO₃, and acetone start->reactants add_reagent Add chloroacetonitrile reactants->add_reagent reflux Reflux for 16-20 hours add_reagent->reflux workup Filter and concentrate reflux->workup extraction Dissolve in ether and wash workup->extraction drying Dry with MgSO₄ and concentrate extraction->drying purification Purify by vacuum distillation or recrystallization drying->purification product Obtain pure this compound purification->product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

PropertyValue
Molecular Formula C₈H₆ClN
Molar Mass 151.59 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 134-136 °C at 10 mmHg
CAS Number 1529-41-5[5][6][7][8][9]
Spectroscopic Data
  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151 and an M+2 peak at m/z 153 with a characteristic 3:1 ratio for the chlorine isotopes[7][8].

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-O-C ether stretching bands will appear in the region of 1250-1000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (O-CH₂-CN) typically in the range of 4.7-4.9 ppm. The aromatic protons will appear as a complex multiplet in the region of 6.8-7.4 ppm.

    • ¹³C NMR: The carbon NMR spectrum should show a signal for the nitrile carbon around 115-120 ppm and a signal for the methylene carbon in the range of 50-60 ppm. The aromatic carbons will resonate in the downfield region of the spectrum.

Safety Considerations

  • 3-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Chloroacetonitrile: Highly toxic and flammable. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Solvents: Acetone and diethyl ether are flammable. Work away from open flames and sources of ignition.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the pure product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chlorophenoxyacetonitrile: Synthesis, Structure-Activity Relationships, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-Chlorophenoxyacetonitrile, a core scaffold with significant potential in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, derivatization, structure-activity relationships (SAR), and biological evaluation of this chemical class. By elucidating the causal relationships behind experimental choices and providing detailed, self-validating protocols, this guide aims to serve as a valuable resource for the rational design and development of novel bioactive molecules based on the this compound framework.

Introduction: The this compound Scaffold - A Versatile Core for Bioactive Compound Design

The this compound moiety represents a privileged scaffold in the discovery of biologically active compounds. The presence of the chlorine atom at the meta position of the phenoxy ring, combined with the reactive nitrile group, offers a unique combination of electronic and steric properties that can be exploited for interaction with various biological targets. The ether linkage provides conformational flexibility, allowing derivatives to adapt to the topology of different binding sites.

The exploration of structural analogs and derivatives of this compound is driven by the quest for novel herbicides, fungicides, and therapeutic agents. The rationale behind modifying this core structure is to systematically probe the chemical space around it to optimize potency, selectivity, and pharmacokinetic properties. Understanding the contribution of each structural component is paramount for the rational design of new chemical entities with desired biological activities.

This guide will delve into the synthetic strategies for creating a diverse library of this compound derivatives, explore the structure-activity relationships that govern their biological effects, and provide detailed protocols for their biological evaluation and analytical characterization.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives primarily relies on the Williamson ether synthesis, a robust and versatile method for forming the crucial ether linkage. The general approach involves the reaction of a substituted phenol with a haloacetonitrile in the presence of a base.

General Synthesis of the this compound Core

The foundational synthesis of 2-(3-chlorophenoxy)acetonitrile is typically achieved by the reaction of 3-chlorophenol with chloroacetonitrile.

Experimental Protocol: Synthesis of 2-(3-chlorophenoxy)acetonitrile

Materials:

  • 3-Chlorophenol

  • Chloroacetonitrile[1]

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-chlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-(3-chlorophenoxy)acetonitrile.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Chlorophenol 3-Chlorophenol Reaction_Mixture Reaction Mixture in Acetone 3-Chlorophenol->Reaction_Mixture Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Reflux Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Column_Chromatography Column_Chromatography Drying->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product Pure 2-(3-chlorophenoxy)acetonitrile

Derivatization Strategies

The versatility of the this compound scaffold allows for derivatization at two primary sites: the phenyl ring and the acetonitrile moiety.

2.2.1. Modification of the Phenyl Ring

Introducing various substituents on the phenyl ring is a key strategy to modulate the electronic and steric properties of the molecule, which can significantly impact its biological activity. This can be achieved by starting with appropriately substituted phenols.

Table 1: Examples of Substituted Phenols for Derivatization

Starting PhenolResulting DerivativeRationale for Substitution
3-Chloro-4-fluorophenol2-(3-Chloro-4-fluorophenoxy)acetonitrile[2]Introduce a fluorine atom to potentially enhance metabolic stability and binding affinity.[3][4]
3,5-Dichlorophenol2-(3,5-Dichlorophenoxy)acetonitrileIncrease lipophilicity and introduce additional halogen bonding interactions.
3-Chloro-4-methylphenol2-(3-Chloro-4-methylphenoxy)acetonitrileIntroduce an electron-donating group to alter electronic properties.
3-Chloro-4-methoxyphenol2-(3-Chloro-4-methoxyphenoxy)acetonitrileIntroduce a hydrogen bond acceptor and an electron-donating group.

2.2.2. Modification of the Acetonitrile Moiety

The acetonitrile group can be transformed into various other functional groups, leading to derivatives with potentially different biological activities and modes of action.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid, a well-known herbicide analog.[5]

  • Reduction: The nitrile can be reduced to a primary amine, 2-(3-chlorophenoxy)ethanamine, which can serve as a building block for further derivatization.

  • Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on a large library of this compound derivatives is not extensively reported in the public domain, we can infer potential relationships based on studies of structurally related compounds, particularly in the context of herbicidal and antifungal activities. The following discussion outlines a hypothetical framework for SAR exploration.

Phenyl Ring Substitutions
  • Position of the Chlorine Atom: The meta-position of the chlorine atom is a key feature. Moving it to the ortho or para position would likely alter the molecule's conformation and its interaction with the target protein.

  • Additional Substituents:

    • Electron-withdrawing groups (e.g., -F, -CF₃, -NO₂): These groups can increase the acidity of the phenoxy proton, potentially affecting the ether linkage stability and interaction with the target. They can also influence the overall electronic properties of the aromatic ring.

    • Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the phenyl ring, which may be favorable for certain binding interactions.

    • Lipophilicity: The nature and position of substituents will significantly impact the lipophilicity of the molecule, which is a critical factor for membrane permeability and reaching the target site. For instance, in a series of 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives, increasing the lipophilicity to a certain extent was beneficial for improving herbicidal activity.[6]

Acetonitrile Moiety Modifications
  • Conversion to Carboxylic Acid: The conversion of the nitrile to a carboxylic acid introduces a highly polar, ionizable group. In the context of herbicides, this can mimic the structure of auxinic herbicides like 2,4-D.

  • Conversion to Amine: The introduction of a primary amine provides a basic center that can form salt bridges with acidic residues in a target protein.

  • Introduction of Bulkier Groups: Replacing the nitrile with larger functional groups will introduce steric bulk, which can either enhance binding through increased van der Waals interactions or hinder it by causing steric clashes.

Biological Evaluation

The biological evaluation of this compound derivatives is crucial for determining their potential as herbicides or antifungal agents. The following sections provide detailed protocols for in vitro screening.

Herbicidal Activity Screening

An in vitro seed germination and seedling growth assay is a common and effective method for the preliminary screening of herbicidal activity.[7][8]

Experimental Protocol: In Vitro Herbicidal Activity Assay

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO or acetone)

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica napus - rape) weeds

  • Agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds. Serially dilute the stock solutions to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

  • Assay Setup:

    • Prepare agar medium and pour it into sterile Petri dishes.

    • Once the agar has solidified, place a filter paper on top.

    • Apply a known volume of the test solution onto the filter paper. A solvent control should also be included.

    • Place a specific number of seeds (e.g., 10-20) on the filter paper in each Petri dish.

  • Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7-14 days.

  • Data Collection: After the incubation period, measure the seed germination rate, root length, and shoot length for each treatment.

  • Data Analysis: Calculate the percentage inhibition of germination, root growth, and shoot growth for each compound at each concentration relative to the solvent control. The results can be used to determine the IC₅₀ (half-maximal inhibitory concentration) values.

Herbicidal_Assay_Workflow Prepare_Test_Solutions Prepare Test Compound Solutions Apply_Solutions Apply Test Solutions to Filter Paper Prepare_Test_Solutions->Apply_Solutions Prepare_Petri_Dishes Prepare Agar Plates Prepare_Petri_Dishes->Apply_Solutions Place_Seeds Place Seeds on Filter Paper Apply_Solutions->Place_Seeds Incubation Incubate in Growth Chamber Place_Seeds->Incubation Data_Collection Measure Germination, Root & Shoot Length Incubation->Data_Collection Data_Analysis Calculate % Inhibition & IC50 Data_Collection->Data_Analysis

Antifungal Activity Screening

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[9]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strains on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline.

  • Preparation of Test Plates:

    • Add a specific volume of RPMI-1640 medium to each well of a 96-well plate.

    • Perform a serial two-fold dilution of the test compounds across the wells.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Collection: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Antifungal_Assay_Workflow Prepare_Inoculum Prepare Fungal Inoculum Inoculate_Plates Inoculate Plates with Fungal Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well Plates with Media Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Plates->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubation Incubate Plates Inoculate_Plates->Incubation Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Determine_MIC

Analytical Characterization

The unequivocal structural characterization of newly synthesized this compound derivatives is essential for establishing a reliable SAR. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Analytical Techniques for Characterization

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRProvides information on the number, connectivity, and chemical environment of protons. Key signals include the aromatic protons and the methylene protons of the acetonitrile group.
¹³C NMRProvides information on the carbon skeleton of the molecule. Key signals include the aromatic carbons, the nitrile carbon, and the methylene carbon.[10]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the synthesized compounds.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch and the ether (C-O-C) stretch.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. This guide has provided a framework for the synthesis, derivatization, and biological evaluation of its analogs. The key to unlocking the full potential of this chemical class lies in the systematic exploration of its chemical space through the synthesis of diverse libraries of derivatives and their subsequent screening in relevant biological assays.

Future research in this area should focus on:

  • Expanding the diversity of substituents on the phenyl ring to further probe the SAR.

  • Exploring a wider range of transformations of the acetonitrile moiety to access novel pharmacophores.

  • Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective compounds.

  • Investigating the mechanism of action of the most promising derivatives to understand their molecular targets.

By integrating synthetic chemistry, biological screening, and analytical characterization, researchers can effectively navigate the path from a promising scaffold to the discovery of new and effective herbicides, fungicides, or therapeutic agents.

References

Health and safety handling guidelines for 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety Handling of 3-Chlorophenoxyacetonitrile

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with this compound. Given the limited specific toxicological data for this compound, this document synthesizes information from structurally similar molecules, including other chlorinated phenylacetonitriles and phenoxyacetic acid derivatives, to establish a robust safety protocol grounded in chemical first principles and established laboratory safety practices.[1] The core directive is to treat this compound with the caution afforded to acutely toxic materials, primarily due to the nitrile functional group and its potential metabolic pathways.

Hazard Identification and Risk Assessment

The primary toxicological concern with aliphatic nitriles is their potential for metabolic conversion to cyanide.[1][2] This process can be delayed, meaning symptoms of poisoning may not appear for several hours after exposure.[1][2] Therefore, all handling procedures must be designed to prevent any route of exposure. The compound is classified as acutely toxic and combustible.[3]

Analog Compound Data: (3-Chlorophenyl)acetonitrile (CAS 1529-41-5)

PropertyValueSource
Molecular Formula C₈H₆ClN[3][4]
Molecular Weight 151.59 g/mol [3][4]
Form Liquid[5]
Melting Point 11-13 °C[5]
Boiling Point 134-136 °C at 10 mmHg[5]
Density 1.283 g/mL at 25 °C[5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Hazard Class Acute Toxicity 3 (Oral, Dermal, Inhalation)[5]
Signal Word Danger[5]

The Hierarchy of Controls: A Foundational Safety Paradigm

Effective risk management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in laboratory safety, ensuring that risk is mitigated at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible in Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer, more effective solutions.

Engineering Controls

The primary defense against exposure to this compound is physical containment.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood provides critical ventilation to prevent the inhalation of vapors or aerosols.

  • Glovebox: For larger quantities or procedures with a higher risk of aerosolization, a glovebox or other closed system provides an enhanced level of containment.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7] Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9][10]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound is mandatory. The SOP should cover all aspects from receipt to disposal.

  • Designated Areas: Clearly demarcate areas where this compound is handled and stored. These areas should be labeled with appropriate warning signs.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, the location and use of safety equipment, and emergency procedures. This training must be documented.

  • Working Alone: Avoid working with this material alone, especially during high-risk procedures or outside of normal working hours.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.[11] It does not eliminate the hazard, so its use must be coupled with the engineering and administrative controls described above.

  • Hand Protection: Use nitrile gloves.[12][13][14] Thin disposable nitrile gloves (e.g., 5-8 mil) are suitable for incidental splash protection but must be removed and discarded immediately upon contamination.[15] For tasks involving prolonged contact or immersion, heavier-duty gloves should be considered, and the manufacturer's chemical resistance data should be consulted. Always wash hands thoroughly after removing gloves.[13]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[7][11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11][16]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or spills, an acid-resistant apron should be worn over the lab coat.[16] Full-length pants and closed-toe shoes are required for all laboratory work.[16]

  • Respiratory Protection: If engineering controls fail or during a large spill, respiratory protection is critical. A NIOSH-approved respirator with a filter appropriate for organic vapors and nitriles (e.g., type ABEK filter) should be used. All respirator use must be part of a formal respiratory protection program that includes fit-testing and medical clearance.[9][11]

Safe Handling and Storage Protocols

Handling

Meticulous technique is paramount to preventing exposure.

  • Assume any unknown mixture containing this compound is more toxic than its most hazardous component.[13]

  • Use bench paper (disposable plastic-backed absorbent paper) to protect work surfaces and facilitate easy cleanup of minor drips.[16]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[7][8]

  • Avoid all personal contact, including inhalation of vapors and skin/eye contact.

  • Wash hands and any exposed skin thoroughly after handling.[8][9][10]

Storage

Proper storage is essential for preventing accidental release and maintaining chemical stability.

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition.[6][9]

  • Keep containers tightly closed.[7][9][10]

  • Store locked up in a designated poison or toxics cabinet.[7][8][9]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][10]

Emergency Procedures

A clear, practiced emergency plan is critical. All personnel must know these procedures by heart.

Exposure Protocol

Protocol: First Aid for Exposure to this compound

  • Scene Safety: Ensure the area is safe to enter. If there is a large spill or high concentration of vapor, responders must wear appropriate PPE.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][8][9] Seek immediate medical attention.[6][8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.[8][9]

  • Inhalation: Move the victim to fresh air immediately.[7][8][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

  • Medical Attention: Inform medical personnel that the exposure is to a nitrile compound, and that delayed onset of cyanide poisoning is possible.[1][2]

Spill Response

Spill_Response_Tree Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill? (<100 mL, Contained in Hood) Assess->SmallSpill Yes LargeSpill Large Spill? (>100 mL or Outside Hood) Assess->LargeSpill No Alert Alert Personnel in Immediate Area SmallSpill->Alert Evacuate Evacuate Immediate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->DonPPE Absorb Cover with Inert Absorbent (Vermiculite, Sand) DonPPE->Absorb Collect Collect into Sealable Container for Hazardous Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Notify Notify EH&S and Emergency Services (911) Evacuate->Notify Secure Secure the Area Prevent Entry Notify->Secure

Caption: Decision tree for responding to a chemical spill.

Protocol: Small Spill Cleanup (<100 mL, within a fume hood)

  • Alert: Alert others in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[6]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17]

  • Decontaminate: Wipe the spill area with an appropriate decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, bench paper) as hazardous waste.

For large spills, immediately evacuate the area, notify your institution's Environmental Health & Safety (EH&S) department and emergency services, and prevent entry.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]

Conclusion

Working safely with this compound demands a comprehensive understanding of its potential hazards, derived from its chemical structure and data on analogous compounds. By rigorously applying the hierarchy of controls, utilizing appropriate engineering systems, adhering to strict administrative protocols, and correctly using personal protective equipment, researchers can effectively mitigate the risks associated with this compound. Vigilance, preparation, and a deep respect for the material's potential toxicity are the cornerstones of safe and successful research.

References

Methodological & Application

Application Notes & Protocols: 2-(3-Chlorophenoxy)acetonitrile as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-(3-chlorophenoxy)acetonitrile (CAS No: 5625-53-6), a versatile yet under-explored chemical intermediate for pharmaceutical research and development. While not prominently featured as a direct precursor in blockbuster drugs, its structural components—the 3-chlorophenoxy moiety and a reactive nitrile group—are of significant interest in medicinal chemistry. This document furnishes detailed protocols for the synthesis of the title compound, its subsequent chemical transformations into valuable secondary intermediates, and robust analytical methods for quality control. By leveraging established methodologies for analogous compounds, this guide serves as a foundational resource for researchers aiming to explore the synthetic utility of 2-(3-chlorophenoxy)acetonitrile in creating novel molecular entities.

Introduction and Strategic Overview

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a drug discovery program. 2-(3-Chlorophenoxy)acetonitrile is an aromatic nitrile that presents two key reactive sites for molecular elaboration: the ether linkage and the terminal nitrile function. The 3-chlorophenoxy group is a structural motif found in molecules with diverse biological activities, while the acetonitrile moiety is a gateway to numerous functional groups, including carboxylic acids, amines, and various heterocycles.[1][2]

Although its direct application in marketed pharmaceuticals is not widely documented, its close structural analog, 2-(4-chlorophenoxy)acetonitrile, serves as a known intermediate for agrochemicals and pharmaceuticals.[3][4] This guide, therefore, adopts a prospective approach, providing field-proven, adaptable protocols that empower researchers to unlock the synthetic potential of this precursor. We will detail the synthesis of the precursor itself and then explore its transformation into key secondary building blocks—carboxylic acids and primary amines—which are cornerstones of modern drug synthesis.[5]

Physicochemical & Safety Data

Proper handling of all chemical reagents is paramount. The data presented below is a compilation for 2-(3-chlorophenoxy)acetonitrile and its key reagents. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.

Property2-(3-Chlorophenoxy)acetonitrile3-ChlorophenolChloroacetonitrile
CAS Number 5625-53-6 / 43111-32-6[6]108-43-0107-14-2[2]
Molecular Formula C₈H₆ClNOC₆H₅ClOC₂H₂ClN[2]
Molecular Weight 167.59 g/mol 128.56 g/mol 75.50 g/mol [2]
Appearance Inferred: Solid or OilColorless to yellow liquidColorless liquid[7]
Boiling Point Not available214 °C123 °C[2]
GHS Hazards Predicted: Harmful if swallowed, skin/eye irritantToxic, Corrosive, Environmental HazardAcute Toxic, Flammable, Lachrymator[7]

Safety Precautions: Work should be conducted in a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes ANSI Z.87.1 standard chemical splash goggles, a face shield if risk of splashing exists, nitrile gloves (or other resistant material), and a flame-retardant lab coat.[7] All manipulations involving chloroacetonitrile require extreme caution due to its high toxicity and lachrymatory nature.

Synthesis of the Precursor: 2-(3-Chlorophenoxy)acetonitrile

The most direct and reliable method for preparing the title compound is the Williamson ether synthesis, which involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.[3] This reaction can be performed under classical conditions using a polar aprotic solvent or, for improved efficiency and milder conditions, via Phase-Transfer Catalysis (PTC).

Logical Workflow for Synthesis

The following diagram illustrates the logical flow from starting materials to the purified precursor.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 3-Chlorophenol - K₂CO₃ / NaOH - Chloroacetonitrile - Solvent (Acetone/Toluene) Vessel Assemble Reaction Vessel (3-neck flask, condenser, stirrer) Reagents->Vessel Charge Charge Vessel with Phenol, Base, and Solvent Vessel->Charge Heat Heat to Reflux (Formation of Phenoxide) Charge->Heat Add Slowly Add Chloroacetonitrile Heat->Add Reflux Maintain Reflux (Monitor by TLC/GC) Add->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Inorganic Salts Cool->Filter Evap Evaporate Solvent Filter->Evap Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Evap->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Purify Purify by Column Chromatography or Distillation Dry->Purify Final Final Product: 2-(3-Chlorophenoxy)acetonitrile Purify->Final

Caption: Workflow for the synthesis of 2-(3-chlorophenoxy)acetonitrile.

Protocol: Williamson Ether Synthesis (Classical Method)

This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetonitriles.[3][8]

Materials:

  • 3-Chlorophenol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chlorophenol (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become cloudy.

  • Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Nucleophilic Substitution: Add chloroacetonitrile (1.1 eq) dropwise to the suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the Sₙ2 reaction between the phenoxide nucleophile and the electrophilic carbon of chloroacetonitrile. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3-chlorophenol is consumed.

  • Workup (I) - Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts (KCl and excess K₂CO₃) through a pad of celite. Wash the filter cake with a small amount of acetone.

  • Workup (II) - Concentration: Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Workup (III) - Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or silica gel column chromatography to afford pure 2-(3-chlorophenoxy)acetonitrile.

Applications in Pharmaceutical Synthesis: A Framework for Exploration

The synthetic value of 2-(3-chlorophenoxy)acetonitrile lies in the versatile transformations of its nitrile group. The following protocols provide pathways to key secondary intermediates.

Caption: Potential synthetic transformations of the nitrile group.

Protocol: Hydrolysis to 2-(3-Chlorophenoxy)acetic Acid

The corresponding carboxylic acid is a valuable intermediate. The phenoxyacetic acid scaffold is found in various biologically active molecules, and research into 3-chlorophenoxyacetic acid itself has suggested potential for developing anti-inflammatory and analgesic agents.[9]

Materials:

  • 2-(3-Chlorophenoxy)acetonitrile (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(3-chlorophenoxy)acetonitrile (1.0 eq) and the 50% H₂SO₄ solution.

  • Hydrolysis: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia evolution (use wet pH paper at the condenser outlet) or by TLC.

    • Causality Note: Strong acidic conditions and heat are required to hydrolyze the stable nitrile group, first to an amide intermediate and subsequently to the carboxylic acid and ammonium sulfate.

  • Cooling and Extraction: Cool the reaction mixture in an ice bath. Extract the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Basification and Wash: Carefully make the aqueous layer basic (pH ~8-9) by the slow addition of a saturated NaHCO₃ solution. Extract again with diethyl ether to remove any basic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the dropwise addition of concentrated HCl. A white precipitate of 2-(3-chlorophenoxy)acetic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product in a vacuum oven to a constant weight. Purity can be assessed by melting point and NMR.

Protocol: Reduction to 2-(3-Chlorophenoxy)ethan-1-amine

Primary amines are fundamental building blocks in pharmaceuticals, often used in amide bond formations and reductive aminations—two of the most common reactions in drug synthesis.[5]

Materials:

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(3-Chlorophenoxy)acetonitrile (1.0 eq)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (H₂O, 15% NaOH, H₂O)

Procedure:

  • Inert Atmosphere: Assemble a dry three-neck flask under a nitrogen atmosphere.

  • LAH Suspension: Suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Safety Note: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and all solvents must be anhydrous.

  • Nitrile Addition: Dissolve 2-(3-chlorophenoxy)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the nitrile starting material is fully consumed.

  • Quenching: Cool the reaction back down to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure (Fieser's workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Filtration and Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter through celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purification: The amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Quality Control & Analytical Methods

Ensuring the purity and identity of the precursor and its derivatives is a non-negotiable aspect of pharmaceutical synthesis.

Analytical MethodPurposeTypical Parameters / Expected Results
¹H NMR Structural Elucidation & IdentityConfirmation of aromatic and aliphatic protons, correct integration and splitting patterns.
¹³C NMR Structural ConfirmationVerification of all unique carbon environments, including the key nitrile carbon (~115-120 ppm).
FT-IR Functional Group AnalysisPresence of a sharp C≡N stretch (~2250 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), and C-Cl stretches.
GC-MS Purity & IdentitySingle major peak in the chromatogram with the correct mass-to-charge ratio (M⁺ = 167/169).
HPLC (RP) Quantitative Purity AssayDetermine purity (%) using a calibrated standard. A typical mobile phase would be Acetonitrile/Water.

Conclusion and Future Outlook

2-(3-Chlorophenoxy)acetonitrile stands as a promising, albeit underutilized, precursor for synthetic exploration. Its straightforward preparation via Williamson ether synthesis makes it readily accessible. The true potential of this molecule is realized through the strategic transformation of its nitrile functionality, providing rapid access to carboxylic acids and primary amines that are primed for incorporation into complex drug scaffolds. This guide provides the foundational protocols and scientific rationale necessary for researchers to confidently integrate this versatile building block into their synthetic programs, paving the way for the discovery of novel therapeutic agents.

References

Protocol for the Hydrolysis of 3-Chlorophenoxyacetonitrile to 3-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Researchers

This document provides a detailed protocol for the synthesis of 3-chlorophenoxyacetic acid, a compound of interest in agricultural and biochemical research, through the hydrolysis of 3-chlorophenoxyacetonitrile.[1] The guide covers the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and data interpretation.

Introduction and Mechanistic Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. 3-Chlorophenoxyacetic acid, a synthetic auxin, serves as a plant growth regulator and herbicide.[1][2] Its synthesis is efficiently achieved by the hydrolysis of the corresponding nitrile precursor, this compound.

This hydrolysis can be performed under either acidic or basic conditions, both of which proceed through a two-stage mechanism: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[3][4][5]

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon.[6][7][8] Subsequent proton transfers lead to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[4][6]

  • Base-Catalyzed Hydrolysis : This method involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[3][9] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[3][7] Under sustained basic conditions and heat, the amide is further hydrolyzed to a carboxylate salt.[6][10] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[4]

This protocol will focus on the base-catalyzed method, which is often preferred for its efficiency and high yield.

G cluster_step1 Step 1: Formation of Amide Intermediate cluster_step2 Step 2: Hydrolysis of Amide cluster_step3 Step 3: Acidification Nitrile This compound (R-C≡N) ImidicAcid Imidic Acid Intermediate Nitrile->ImidicAcid + OH⁻ (Nucleophilic Attack) Amide Amide Intermediate (R-CONH₂) ImidicAcid->Amide Tautomerization Amide2 Amide Intermediate (from Step 1) Carboxylate Carboxylate Salt (R-COO⁻ Na⁺) Carboxylate2 Carboxylate Salt (from Step 2) Amide2->Carboxylate + OH⁻, Δ (Heat) CarboxylicAcid 3-Chlorophenoxyacetic Acid (R-COOH) Carboxylate2->CarboxylicAcid + H₃O⁺ (e.g., HCl)

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Detailed Experimental Protocol

This protocol outlines the base-catalyzed hydrolysis of this compound.

Reagents Equipment
This compound (C₈H₆ClNO)Round-bottom flask (100 mL)
Sodium Hydroxide (NaOH) pelletsReflux condenser
6 M Hydrochloric Acid (HCl)Heating mantle with magnetic stirrer
Deionized Water (H₂O)Magnetic stir bar
Ethanol (for recrystallization, optional)Buchner funnel and filter flask
Filter paper
Beakers and Erlenmeyer flasks
pH paper or pH meter
Ice bath
Graduated cylinders
Spatula and weighing balance
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Perform all steps in a well-ventilated fume hood.[11][13]

  • Reagent Handling:

    • This compound: This compound is toxic if swallowed, inhaled, or in contact with skin.[13] Avoid breathing dust and vapors.[11]

    • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care. The dissolution in water is highly exothermic.

    • Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Handle with extreme care.

  • Emergency Measures: Ensure eyewash stations and safety showers are readily accessible.[11][12] In case of skin contact, wash immediately with plenty of water.[13] If swallowed, seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

A. Reaction Setup and Hydrolysis

  • Prepare NaOH Solution: In a beaker, carefully dissolve 8.0 g of sodium hydroxide pellets in 40 mL of deionized water. Note: This process is exothermic; allow the solution to cool to room temperature.

  • Add Reagents: Place a magnetic stir bar into a 100 mL round-bottom flask. Add 7.58 g (0.05 mol) of this compound to the flask.

  • Combine: Carefully add the cooled sodium hydroxide solution to the round-bottom flask containing the nitrile.

  • Set up for Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Place the apparatus in a heating mantle on a magnetic stirrer.

  • Heat the Mixture: Heat the reaction mixture to a gentle reflux while stirring.[4][5] Continue refluxing for 2-3 hours. The reaction is complete when the oily nitrile layer has disappeared. During reflux, ammonia gas may be evolved, which is a byproduct of the amide hydrolysis.[4]

B. Product Isolation and Purification

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Subsequently, chill the flask in an ice-water bath for 15-20 minutes.

  • Acidification: While stirring the cold reaction mixture, slowly and carefully add 6 M hydrochloric acid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper). A thick, white precipitate of 3-chlorophenoxyacetic acid will form.[9]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected solid on the filter paper with two portions of cold deionized water to remove any remaining inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a low temperature (e.g., 50-60°C).

C. (Optional) Recrystallization for Higher Purity

  • Transfer the crude, dry product to an Erlenmeyer flask.

  • Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Caption: Workflow for the synthesis of 3-chlorophenoxyacetic acid.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the protocol.

Parameter Value Notes
Starting Material This compoundM.W. = 167.59 g/mol
Mass of Starting Material 7.58 g0.05 mol
Hydrolysis Reagent Sodium Hydroxide (NaOH)8.0 g in 40 mL H₂O (approx. 5 M solution)
Acidifying Agent 6 M Hydrochloric Acid (HCl)Added until pH 1-2
Reaction Time 2-3 hoursMonitor for the disappearance of the organic layer.
Reaction Temperature Reflux (~100-105 °C)Vigorous heating is required to drive the reaction.[6][10]
Theoretical Yield 9.33 gBased on the M.W. of 3-chlorophenoxyacetic acid (186.59 g/mol ).[14]
Expected Appearance White crystalline solid

The success of the synthesis can be confirmed by determining the melting point of the dried product and comparing it to the literature value (approx. 157-159 °C). Further characterization can be performed using techniques such as ¹H NMR and IR spectroscopy.

References

Application Note & Protocol: Reduction of 3-Chlorophenoxyacetonitrile to 2-(3-Chlorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of nitriles into primary amines is a cornerstone of synthetic organic chemistry, providing a robust pathway to introduce a vital functional group. The target molecule, 2-(3-chlorophenoxy)ethan-1-amine, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure combines an aryloxy ether with a primary amine, making it a versatile intermediate. This document provides a detailed experimental protocol for the reduction of 3-Chlorophenoxyacetonitrile to its corresponding primary amine, focusing on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and reliable reducing agent for this conversion. An alternative method using catalytic hydrogenation is also discussed, offering a comparative perspective for scalability and process safety.

Pillar 1: Mechanistic Insight & Reagent Selection

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent is critical and dictated by factors such as substrate tolerance, desired reactivity, and scalability.

  • Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles, esters, and carboxylic acids.[1][2] Its efficacy stems from the delivery of hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The mechanism involves the sequential addition of two hydride ions. The initial addition forms an imine-aluminate complex, which is then further reduced to a di-aluminate amine salt.[3] A subsequent aqueous workup protonates the nitrogen to yield the final primary amine. Due to its high reactivity, especially with protic solvents, LiAlH₄ requires anhydrous conditions and careful handling.[1]

  • Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum.[4][5] It is an atom-economical and environmentally benign alternative, particularly suitable for large-scale industrial synthesis.[6] The reaction proceeds on the catalyst surface. However, a common side reaction is the formation of secondary and tertiary amines, which can be suppressed by adding ammonia or performing the reaction under acidic conditions.[5][7]

For this guide, we will detail the LiAlH₄ protocol due to its common use in laboratory settings and its high efficiency in achieving a clean conversion.

Pillar 2: Detailed Experimental Protocol (LiAlH₄ Reduction)

Reaction Scheme:

Quantitative Data and Materials
Reagent/MaterialMW ( g/mol )Molar Eq.Amount (Example)Moles (mmol)Notes
This compound167.591.05.00 g29.8Starting material
Lithium Aluminum Hydride (LiAlH₄)37.951.51.69 g44.7Powerful reducing agent; handle with care.[1]
Tetrahydrofuran (THF), Anhydrous--150 mL-Reaction solvent; must be dry.
Deionized Water (H₂O)18.02-~10 mL-For quenching.
15% Sodium Hydroxide (NaOH) Solution40.00-~5 mL-For quenching and workup.
Diethyl Ether or Ethyl Acetate--~100 mL-Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed-Drying agent.
Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a 100 mL pressure-equalizing dropping funnel fitted with a septum.

    • All glassware must be oven-dried for at least 4 hours at 120 °C and allowed to cool in a desiccator or under a stream of dry nitrogen.

    • The reaction must be performed in a chemical fume hood.

  • Reaction Initiation:

    • Under a positive pressure of nitrogen, carefully charge the reaction flask with Lithium Aluminum Hydride (1.69 g, 44.7 mmol).

    • Add 50 mL of anhydrous THF to the flask via cannula or syringe. Stir the resulting grey suspension.

    • Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition:

    • Dissolve this compound (5.00 g, 29.8 mmol) in 100 mL of anhydrous THF in the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the mixture to a reflux (approx. 65 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. (Eluent suggestion: 1:1 Hexanes:Ethyl Acetate).

  • Workup: Quenching Excess LiAlH₄ (Critical Safety Step):

    • Cool the reaction flask back down to 0 °C in an ice-water bath. Extreme caution is required as this process evolves hydrogen gas.[1]

    • Slowly and dropwise, add 1.7 mL of deionized water. A vigorous reaction with gas evolution will be observed.

    • Next, add 1.7 mL of 15% aqueous sodium hydroxide solution dropwise.

    • Finally, add 5.1 mL of deionized water dropwise.

    • Remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter.

  • Product Isolation and Purification:

    • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the filtrate and the washes in a separatory funnel. If two layers form, separate them. Extract the aqueous layer (if present) with the organic solvent used.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-chlorophenoxy)ethan-1-amine, likely as a pale yellow oil.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure amine.

Pillar 3: Visualization of Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_1 Assemble & Oven-Dry Glassware setup_2 Establish Inert Atmosphere (N₂) setup_1->setup_2 reac_1 Charge LiAlH₄ & Anhydrous THF setup_2->reac_1 reac_2 Cool to 0 °C reac_1->reac_2 reac_3 Dropwise Addition of Nitrile Solution reac_2->reac_3 reac_4 Reflux & Monitor by TLC reac_3->reac_4 workup_1 Cool to 0 °C reac_4->workup_1 workup_2 Careful Quenching (H₂O, NaOH, H₂O) workup_1->workup_2 workup_3 Filter Aluminum Salts workup_2->workup_3 workup_4 Dry Organic Layer (MgSO₄) workup_3->workup_4 workup_5 Concentrate Under Vacuum workup_4->workup_5 purify Vacuum Distillation or Column Chromatography workup_5->purify final_product final_product purify->final_product Pure Amine

Caption: Workflow for the LiAlH₄ reduction of this compound.

Alternative Protocol: Catalytic Hydrogenation

For a scalable and less hazardous alternative, catalytic hydrogenation is an excellent choice.

  • Procedure Outline:

    • In a hydrogenation vessel, dissolve this compound in a protic solvent like ethanol or methanol.

    • Add a catalytic amount of Raney Nickel (as a slurry in the solvent) or 5-10% Palladium on Carbon.[7][8]

    • To suppress secondary amine formation, anhydrous ammonia can be bubbled through the solution or the reaction can be conducted in an acidic medium (e.g., ethanolic HCl).[5][7]

    • Pressurize the vessel with hydrogen gas (typically 50-500 psi, substrate-dependent) and heat as required.

    • Monitor the reaction by observing hydrogen uptake or by analytical methods (GC/LC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the catalyst through Celite and remove the solvent under reduced pressure to isolate the product.

This method avoids the use of pyrophoric hydrides and is generally preferred in industrial settings.

References

High-performance liquid chromatography (HPLC) method for 3-Chlorophenoxyacetonitrile analysis.

Author: BenchChem Technical Support Team. Date: January 2026

<

A Robust HPLC Method for the Quantitative Analysis of 3-Chlorophenoxyacetonitrile

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The developed reversed-phase HPLC (RP-HPLC) method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. The protocol has been structured to provide not only a step-by-step guide but also the scientific rationale behind the selection of chromatographic parameters. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[1][2]

Introduction

This compound is an aromatic nitrile compound of interest in various fields, including chemical synthesis and pharmaceutical development, where it may serve as an intermediate or appear as a process-related impurity. Accurate and precise quantification is crucial for quality control, process monitoring, and safety assessment. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[3]

This guide presents a validated RP-HPLC method that leverages a C18 stationary phase to achieve excellent separation and resolution of this compound. The method is designed for ease of use, reproducibility, and high sensitivity, making it a valuable tool for any analytical laboratory.

Scientific Rationale and Method Development

The development of a successful HPLC method is grounded in the physicochemical properties of the analyte and the principles of chromatography.

  • Analyte Properties: this compound (C₈H₆ClNO) is a moderately polar aromatic compound. Its structure, featuring a phenyl ring, an ether linkage, a nitrile group, and a chlorine atom, makes it suitable for reversed-phase chromatography. The aromatic ring provides a chromophore, allowing for sensitive detection using a UV detector.

  • Chromatographic Mode Selection (RP-HPLC): Reversed-phase HPLC is the most widely used mode in liquid chromatography, ideal for separating non-polar to moderately polar compounds.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound is based on its hydrophobic interactions with the stationary phase.[4]

  • Stationary Phase Selection (C18 Column): An octadecylsilane (C18) bonded silica column was chosen as the stationary phase. C18 columns are versatile, providing strong hydrophobic retention for a wide range of analytes, including aromatic compounds.[6][7] The high surface area of C18 packing ensures efficient separation and good peak shape.[4]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower UV cutoff (allowing for detection at lower wavelengths) and lower viscosity, which generates less backpressure.[8]

    • Aqueous Phase: HPLC-grade water is used as the polar component of the mobile phase.

    • pH Control: A small amount of formic acid is added to the mobile phase to maintain a consistent, slightly acidic pH. This helps to suppress the ionization of any free silanol groups on the silica support of the column, minimizing peak tailing and ensuring reproducible retention times.

    • Elution Mode: An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and stable baseline, which is ideal for routine quantitative analysis.

  • Detection Wavelength: The presence of the phenyl ring in this compound results in UV absorbance. Based on the structure of similar aromatic nitriles and the UV cutoff of acetonitrile, a detection wavelength of 220 nm is chosen to ensure high sensitivity.[9][10] It is recommended to determine the analyte's absorbance maximum (λmax) experimentally by scanning a standard solution with a UV-Vis spectrophotometer.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Formic acid (ACS grade or higher)

  • Methanol (HPLC grade, for cleaning)

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Ensure the sample is completely dissolved (sonication may be used if necessary). Prior to injection, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • System Equilibration: Purge the HPLC system and pump with the mobile phase. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the mobile phase or a blank solution to ensure there are no interfering peaks at the retention time of the analyte. Then, perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).

  • Calibration Curve: Inject each calibration standard in duplicate. Plot the peak area versus the concentration and perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their average peak areas from the calibration curve.

Method Validation (per ICH Q2(R2) Guidelines)

To ensure the method is fit for its intended purpose, it must be validated.[2][11][12] The following parameters should be assessed:

Validation ParameterAcceptance CriteriaRationale
Specificity No interference from blank/placebo at the analyte's retention time.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response of the detector to analyte concentration.
Range The interval providing acceptable linearity, accuracy, and precision.Defines the concentration limits within which the method is reliable.[13]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.[13]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Demonstrates the method's consistency and reproducibility.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest analyte concentration that can be reliably detected.[13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest analyte concentration that can be quantified with acceptable accuracy and precision.[13]
Robustness % RSD ≤ 2.0% after small, deliberate changes (e.g., ±2% ACN, ±0.1 flow rate, ±2°C temp).Shows the method's reliability under minor variations in operating conditions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standards F Inject Standards & Build Calibration Curve B->F C Prepare Samples (Dissolve & Filter) G Inject Samples C->G E System Suitability Test D->E E->F F->G H Integrate Peaks G->H I Quantify Analyte H->I J Report Results I->J Method_Development_Logic Analyte Analyte Properties (this compound) Mode Select Mode (Reversed-Phase) Analyte->Mode Moderately Polar Column Select Column (C18) Mode->Column Hydrophobic Interaction MobilePhase Optimize Mobile Phase (ACN/Water/Acid) Column->MobilePhase Achieve Retention Detector Select Detector (UV @ 220 nm) MobilePhase->Detector Elute Analyte Validation Validate Method (ICH Q2(R2)) Detector->Validation Ensure Sensitivity FinalMethod Final Robust Method Validation->FinalMethod Confirm Reliability

References

Gas chromatography (GC) conditions for separating 3-Chlorophenoxyacetonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of 3-Chlorophenoxyacetonitrile

Title: A Robust Gas Chromatography Method for the High-Resolution Separation and Quantification of this compound

Abstract: This application note presents a detailed and optimized gas chromatography (GC) method for the separation and analysis of this compound. This compound, a halogenated aromatic nitrile, requires specific chromatographic conditions to achieve sharp peak shapes, high sensitivity, and reliable quantification. We detail the rationale behind the selection of a mid-polarity stationary phase, the use of a highly selective Electron Capture Detector (ECD), and the optimization of all instrumental parameters. The provided protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a self-validating framework for immediate implementation and adaptation.

Introduction and Scientific Rationale

This compound is an organic molecule featuring a chlorinated aromatic ring, an ether linkage, and a nitrile functional group. Its analysis is critical in various contexts, including synthetic chemistry as a process intermediate, and in environmental monitoring as a potential contaminant. Gas chromatography is the premier analytical technique for such volatile and semi-volatile compounds.[1]

The development of a successful GC method hinges on a systematic approach that considers the physicochemical properties of the analyte to select the appropriate column, detector, and instrumental conditions.[2][3]

Analyte Properties and Methodological Causality
  • Structure and Polarity: this compound possesses several features that dictate its chromatographic behavior: a polarizable benzene ring, a highly electronegative chlorine atom, and a polar nitrile group (-C≡N).[4] This combination results in a molecule of intermediate polarity. The calculated boiling point of approximately 303°C ensures it is sufficiently volatile for GC analysis.[5]

  • Stationary Phase Selection: The principle of "like dissolves like" is fundamental in chromatography.[6] To achieve optimal retention and peak shape, a stationary phase with a compatible polarity is required. A non-polar phase (e.g., 100% dimethylpolysiloxane) would provide separation based primarily on boiling points, but a mid-polarity phase offers more selective interactions. A stationary phase containing cyanopropylphenyl groups, such as a 14% cyanopropylphenyl / 86% dimethylpolysiloxane, is ideal. This phase can engage in dipole-dipole interactions with the nitrile and chloro groups of the analyte, providing enhanced selectivity and resolution.[7][8]

  • Detector Choice: The presence of a chlorine atom makes this compound an electrophilic compound, meaning it has a high affinity for capturing free electrons. The Electron Capture Detector (ECD) is specifically designed for the high-sensitivity, selective detection of such halogenated compounds.[9][10] This makes the ECD the most suitable detector for trace-level analysis, offering significantly higher sensitivity than a general-purpose detector like the Flame Ionization Detector (FID).[11][12] For unambiguous identification, a mass spectrometer (MS) can be used, providing structural information.[13]

Recommended Instrumentation and Consumables

The following table summarizes the necessary equipment and materials for the successful implementation of this protocol.

ComponentSpecificationRationale
Gas Chromatograph System equipped with a split/splitless inlet and Electron Capture Detector (ECD).Standard configuration for capillary GC. ECD provides high sensitivity for the chlorinated analyte.[9][10]
GC Column Mid-polarity, e.g., DB-1701, HP-1701, or equivalent (14% Cyanopropylphenyl/86% Dimethylpolysiloxane)The stationary phase polarity matches that of the analyte, promoting selective interactions and good peak shape.[7]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance of resolution, speed, and sample capacity.
Carrier Gas Helium or Nitrogen, High Purity (99.999%)Inert gases to carry the sample through the column. Nitrogen is often used as a make-up gas for ECDs.[14]
Injector Liner Deactivated, Splitless, Single Taper with Glass WoolA deactivated liner is critical to prevent analyte adsorption and peak tailing.[2] The taper design minimizes sample contact with the inlet seal.
Vials and Caps 2 mL Amber Glass Vials with PTFE/Silicone SeptaStandard for autosamplers, amber glass protects potentially light-sensitive compounds.
Solvent Acetonitrile or Ethyl Acetate, HPLC or GC GradeSolvents must be of high purity to avoid interfering peaks. Acetonitrile is a polar aprotic solvent suitable for dissolving the analyte.[15]
Standard This compound, >98% purityA high-purity reference standard is essential for accurate quantification.

Experimental Protocol: Step-by-Step Methodology

This protocol provides a clear workflow from standard preparation to data analysis.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with acetonitrile to prepare a calibration curve in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation
  • Accurately weigh or pipette the sample matrix containing the analyte into a suitable container.

  • Extract the analyte using a validated procedure (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

  • Evaporate the extraction solvent under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the dried extract in a known volume of acetonitrile.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial to remove particulates.

GC Instrument Setup and Parameters

The following table outlines the optimized instrumental conditions.

ParameterRecommended SettingJustification
Inlet Splitless ModeMaximizes sensitivity for trace analysis.[16]
Inlet Temperature 260 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas HeliumProvides good efficiency and is inert.
Column Flow 1.2 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency.
Oven Program
- Initial Temperature80 °C, hold for 1 minuteAllows for sharp focusing of the analyte at the head of the column.
- Ramp20 °C/min to 280 °CA controlled ramp ensures the elution of the analyte as a symmetrical peak.
- Final HoldHold at 280 °C for 5 minutesEnsures that all components are eluted from the column before the next injection.
Detector Electron Capture Detector (ECD)Provides high selectivity and sensitivity for the chlorinated analyte.[9][11]
Detector Temperature 300 °CKept higher than the final oven temperature to prevent condensation of the analyte in the detector.
Make-up Gas NitrogenCommon make-up gas for ECDs, flow rate as per manufacturer's recommendation (e.g., 30 mL/min).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final reporting.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep 1. Sample Preparation (Extraction/Dilution) GC_Setup 3. GC Instrument Setup (Per Table 3) Sample_Prep->GC_Setup Standard_Prep 2. Standard Preparation (Calibration Standards) Standard_Prep->GC_Setup Sequence 4. Sequence Run (Standards & Samples) GC_Setup->Sequence Integration 5. Peak Integration & Identification Sequence->Integration Quantification 6. Quantification (Calibration Curve) Integration->Quantification Report 7. Final Report Quantification->Report

Caption: Analytical workflow for this compound analysis.

System Validation and Trustworthiness

To ensure the trustworthiness of the results generated by this method, it must be validated in the end-user's laboratory. This protocol serves as a self-validating system by providing a robust starting point. Key validation parameters to assess include:

  • Linearity: Analyze the prepared calibration standards and plot the detector response versus concentration. A correlation coefficient (R²) of >0.995 is typically required.

  • Precision: Perform replicate injections (n=6) of a mid-level standard. The relative standard deviation (RSD) of the peak areas should be less than 5%.

  • Accuracy: Analyze a sample matrix spiked with a known concentration of the analyte. The recovery should be within an acceptable range (e.g., 90-110%).

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC analysis of this compound. By selecting a mid-polarity capillary column and a highly selective Electron Capture Detector, this method achieves excellent sensitivity and resolution. The detailed step-by-step instructions and clear rationale for each parameter empower researchers and analysts to implement this robust method effectively, ensuring the generation of accurate and reliable data for this important compound.

References

Application Note: High-Purity Synthesis of -Chlorophenoxyacetonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purification of synthetic intermediates is a cornerstone of drug discovery and development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, experience-driven guide to the purification of 3-Chlorophenoxyacetonitrile, a key building block in organic synthesis, using the recrystallization technique. We move beyond a simple procedural list to explain the fundamental principles and causal relationships behind each step, ensuring a robust and reproducible protocol. This guide details a systematic approach to solvent selection, the execution of the recrystallization process, and methods for final purity validation, designed for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Purity

This compound (Figure 1) is a versatile organic intermediate. The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially toxic impurities into drug candidates. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system to achieve separation and purification. An effective recrystallization can dramatically enhance the purity of a compound from a crude reaction mixture, yielding a crystalline solid suitable for the rigorous demands of pharmaceutical development.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₈H₆ClNO

Molecular Weight: 167.59 g/mol

CAS Number: 43111-32-6

The Principle of Purification by Recrystallization

Recrystallization is a physical purification process based on differential solubility. The core principle is that the solubility of most solid compounds increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures or completely insoluble.

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Cooling & Supersaturation: Allowing the solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, creating a supersaturated state.

  • Nucleation & Crystal Growth: The compound begins to crystallize out of the solution, forming a pure crystal lattice that inherently excludes mismatched impurity molecules.

  • Isolation: The pure crystals are separated from the "mother liquor," which retains the dissolved impurities.

The success of this technique hinges on the careful selection of a solvent system, controlled cooling rates, and proper handling.

Recrystallization_Principle cluster_setup Setup cluster_purification Purification Process cluster_separation Isolation A Impure Solid C Saturated Hot Solution (Compound & Soluble Impurities Dissolved) A->C Dissolve B Hot Solvent B->C D Slow Cooling (Creates Supersaturation) C->D E Nucleation & Crystal Growth D->E F Pure Crystals Form E->F G Filtration F->G H Pure Crystalline Product G->H I Mother Liquor (Impurities Remain in Solution) G->I

Caption: The fundamental stages of purification by recrystallization.

Safety First: Handling Aryl Nitriles

Aryl nitriles, including this compound and its analogs, are toxic compounds. It is imperative to handle them with appropriate safety precautions.

  • Hazard Profile: These compounds are often toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[2][3] They can cause serious skin and eye irritation.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and chemical safety goggles.[3]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.

Scientist's Note: Always consult the specific Safety Data Sheet (SDS) for this compound before beginning any work. Upon heating, some nitrile compounds can decompose to release hazardous gases like nitrogen oxides and hydrogen cyanide.[2]

Protocol I: Systematic Solvent Selection

The choice of solvent is the most critical variable in recrystallization. A trial-and-error approach on a small scale is the most reliable method for identifying an optimal solvent or solvent pair.

Objective: To identify a solvent that dissolves this compound when hot but not when cold, or to find a miscible solvent pair (one "good" solvent, one "poor" solvent) that achieves this.

Materials:

  • Crude this compound

  • Test tubes or small Erlenmeyer flasks

  • Selection of solvents (see Table 2)

  • Hot plate or heating mantle

  • Pasteur pipettes

Physicochemical Data for Protocol Design

Before experimentation, understanding the target compound's properties is essential.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 43111-32-6 [4]
Molecular Formula C₈H₆ClNO [4]
Molecular Weight 167.59 g/mol [4]
Appearance Colorless to pale yellow liquid or solid [5]
Melting Point (Tfus) ~336.00 K (~62.85 °C) [6]

| LogP (octanol/water) | 2.242 |[6] |

Rationale: The LogP value of 2.242 suggests the molecule has moderate lipophilicity, indicating it will likely be more soluble in organic solvents than in water. The relatively low melting point means high-boiling solvents (e.g., water, DMF) should be used with care to prevent the compound from "oiling out" (melting instead of dissolving).

Table 2: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Water 100 High Good for polar compounds; may be a good "anti-solvent".
Ethanol (95%) 78 High General-purpose polar protic solvent.
Isopropanol 82 Medium-High Similar to ethanol, slightly less polar.
Acetonitrile 82 Medium-High A polar aprotic solvent.[7]
Ethyl Acetate 77 Medium Good for moderately polar compounds.
Toluene 111 Low Good for less polar, aromatic compounds.

| Heptane/Hexanes | ~98 / ~69 | Low | Non-polar solvents, often used as an "anti-solvent". |

Screening Procedure:
  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Record if the solid dissolves easily. If it does, that solvent is unsuitable as a single solvent.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath.

  • Observe for the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid upon cooling.

Table 3: Example Solvent Screening Log

Solvent Solubility (Room Temp) Solubility (Hot) Crystal Formation (Cold) Assessment
Water Insoluble Insoluble - Unsuitable (single)
Ethanol Sparingly Soluble Soluble Yes, moderate amount Good Candidate
Heptane Insoluble Sparingly Soluble - Poor Solvent
Toluene Soluble Very Soluble No Unsuitable (single)

| Ethanol/Water | - | - | - | Candidate Pair |

Scientist's Note on Solvent Pairs: If no single solvent is ideal, a binary solvent system is an excellent alternative.[8] Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., hot ethanol) where it is highly soluble. Then, add the "poor" or "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the point of saturation). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool.

Protocol II: Bulk Recrystallization of this compound

This protocol assumes isopropanol or an ethanol/water mixture has been identified as a suitable solvent system.

Recrystallization_Workflow A 1. Weigh Crude Compound into Erlenmeyer Flask B 2. Add Minimum Hot Solvent (e.g., Isopropanol) to Dissolve A->B C Optional: Add Activated Charcoal (If solution is colored) B->C E 3. Allow Solution to Cool Slowly (Undisturbed at Room Temp) B->E If no insoluble impurities D Optional: Hot Gravity Filtration (To remove insoluble impurities/charcoal) C->D D->E F 4. Induce Further Crystallization (Ice-Water Bath) E->F G 5. Isolate Crystals (Vacuum Filtration) F->G H 6. Wash Crystals (Small portions of ice-cold solvent) G->H I 7. Dry the Product (Air dry then vacuum oven) H->I J 8. Assess Purity (Melting Point & Yield Calculation) I->J

Caption: Step-by-step experimental workflow for recrystallization.

Methodology:
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., isopropanol) to its boiling point. Add the hot solvent to the flask in small portions, swirling continuously, until the solid is completely dissolved.

    • Rationale: Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering. Adding the minimum amount of hot solvent is crucial for ensuring the solution is saturated upon cooling, which maximizes the recovery yield.

  • Decolorization (Optional): If the resulting solution is colored, it may indicate the presence of high-molecular-weight, colored impurities. Add a very small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes.

    • Rationale: The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.

    • Rationale: This step removes solid impurities. It must be done quickly while the solution is hot to prevent the desired compound from crystallizing on the filter paper, which would reduce the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Rationale: Vacuum filtration is much more efficient than gravity filtration for separating the solid crystals from the mother liquor.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold solvent.

    • Rationale: The cold solvent washes away any residual mother liquor (containing impurities) from the surface of the crystals. Using cold solvent minimizes the redissolving of the purified product.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, carefully transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Validation and Troubleshooting

A successful purification must be verified.

  • Purity Assessment: The primary method for assessing purity is melting point determination . A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (~63 °C). An impure compound will exhibit a depressed and broad melting point range.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the process: % Recovery = (Mass of Pure Product / Initial Mass of Crude Product) x 100

Troubleshooting Common Issues:
  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the impure compound. To resolve this, reheat the solution to redissolve the oil, add a larger volume of the solvent, and allow it to cool again. Alternatively, switch to a lower-boiling solvent.

  • No Crystals Form: The solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous pure batch. If that fails, boil off some of the solvent to increase the concentration and attempt to cool again.

  • Low Recovery: This is often caused by using too much solvent during dissolution or washing with solvent that was not sufficiently cold. Ensure the minimum volume of hot solvent is used.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind solvent selection and the crystallization process, researchers can consistently obtain high-purity material essential for downstream applications in pharmaceutical and chemical synthesis. The self-validating nature of the protocol, centered on melting point analysis, ensures confidence in the quality of the final product.

References

Large-scale synthesis considerations for 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 3-Chlorophenoxyacetonitrile, designed for chemical researchers and process development scientists. This document provides a comprehensive overview of the synthetic strategy, a detailed operational protocol, and critical considerations for process scale-up, safety, and quality control.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated aromatic ring and a reactive nitrile group, makes it a versatile precursor for creating more complex molecules. The large-scale production of this compound requires a robust, efficient, and safe synthetic process.

The most common and industrially viable method for synthesizing aryl phenoxyacetonitriles is a variation of the Williamson ether synthesis . This method involves the nucleophilic substitution of a haloacetonitrile with a corresponding phenoxide. In the case of this compound, this translates to the reaction of 3-chlorophenol with chloroacetonitrile.

The key transformation involves the deprotonation of the weakly acidic 3-chlorophenol to form the much more nucleophilic 3-chlorophenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then displaces the chloride from chloroacetonitrile in an SN2 reaction to form the desired ether linkage.

Synthetic Pathway and Mechanism

The synthesis proceeds via a classical SN2 mechanism. The choice of base and solvent is critical for achieving high yield and purity, especially at scale.

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a common and cost-effective choice for large-scale operations. It is strong enough to deprotonate the phenol but is generally not so reactive as to cause significant side reactions. Other bases like sodium hydride (NaH) are highly effective but present greater handling risks and cost on an industrial scale.

  • Solvent Selection: A polar aprotic solvent is ideal for this reaction. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile can effectively solvate the potassium cation, leaving the phenoxide anion highly reactive.[2] For large-scale work, solvent cost, boiling point (for reaction temperature control and removal), and safety are paramount considerations.

Below is a diagram illustrating the overall synthetic transformation.

G cluster_reactants Reactants cluster_product Product cluster_solvent Solvent R1 3-Chlorophenol P1 This compound R1->P1 Heat (Reflux) R2 Chloroacetonitrile R2->P1 Heat (Reflux) R3 Potassium Carbonate (Base) R3->P1 Heat (Reflux) S1 Acetonitrile S1->P1 Reaction Medium

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Laboratory-Scale Protocol (100g Scale)

This protocol describes the synthesis of this compound on a scale suitable for a pilot plant or a large laboratory batch. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Eq.
3-Chlorophenol108-43-0128.56100.0 g1.0
Chloroacetonitrile107-14-275.5062.0 g (52.1 mL)1.05
Anhydrous K₂CO₃ (fine mesh)584-08-7138.21128.0 g1.2
Acetonitrile (HPLC Grade)75-05-841.051.0 L-
Deionized Water7732-18-518.02~3.0 L-
Toluene108-88-392.14~500 mL-
Brine (Saturated NaCl)--~250 mL-
Anhydrous MgSO₄7487-88-9120.37~20 g-

Equipment:

  • 2L three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Addition funnel (optional, for solvent addition)

  • Large separatory funnel (4L)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 3-Chlorophenol (100.0 g), anhydrous potassium carbonate (128.0 g), and acetonitrile (1.0 L).

  • Initiate Stirring: Begin vigorous stirring. A slurry will form. Proper agitation is crucial to ensure efficient contact between the solid base and the dissolved phenol.

  • Add Chloroacetonitrile: Slowly add chloroacetonitrile (62.0 g) to the stirring mixture at room temperature.

  • Reaction Heating: Heat the mixture to reflux (approx. 82°C) with continued vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots periodically (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3-chlorophenol is consumed (typically 4-6 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of fresh acetonitrile (~100 mL).

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up and Extraction:

    • To the resulting residue, add 1.0 L of deionized water and 500 mL of toluene.

    • Stir the biphasic mixture for 15 minutes. Transfer the mixture to a 4L separatory funnel.

    • Separate the layers. The product will be in the upper organic (toluene) layer.

    • Wash the organic layer sequentially with 1M NaOH solution (2 x 250 mL) to remove any unreacted 3-chlorophenol, followed by deionized water (250 mL), and finally brine (250 mL).

  • Drying and Final Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, vacuum distillation can be employed.

Large-Scale Synthesis and Process Optimization

Scaling this process from the lab to an industrial reactor requires careful consideration of several factors.

  • Heat Management: The reaction is exothermic. On a large scale, the heat generated can be significant. A jacketed reactor with controlled heating/cooling is necessary to maintain a steady reflux and prevent runaway reactions. The rate of addition of chloroacetonitrile can also be used to control the initial exotherm.

  • Mass Transfer: Efficient mixing is even more critical at scale. The solid-liquid slurry must be kept in suspension to ensure complete reaction. Baffles within the reactor and appropriate impeller design are essential.

  • Reagent Selection: While acetonitrile is an excellent solvent, its cost and flammability can be concerns at an industrial scale. Alternative solvents like DMF or N-Methyl-2-pyrrolidone (NMP) could be considered, though they have higher boiling points and present their own safety and environmental challenges.

  • Work-up Procedure: Large-scale liquid-liquid extractions are resource-intensive. Process engineers may opt for a crystallization-based isolation. This would involve finding a suitable solvent system from which the this compound can be crystallized directly after the initial filtration and partial solvent removal, leaving impurities behind in the mother liquor.

  • Waste Disposal: The aqueous washes will be basic and contain residual organics. The filtered potassium salts will also be contaminated. All waste streams must be handled and disposed of in accordance with local environmental regulations.

The following diagram outlines the logical workflow for a scaled-up process.

G start Start: Charge Reactor (3-Chlorophenol, K2CO3, Solvent) add_reagent Controlled Addition of Chloroacetonitrile start->add_reagent react Heat to Reflux & Monitor Reaction Progress (PAT) add_reagent->react cool Cool Reaction Mixture react->cool filter Filter Solid Byproducts (e.g., KCl, excess K2CO3) cool->filter concentrate Solvent Distillation / Recovery filter->concentrate workup Aqueous Work-up or Direct Crystallization concentrate->workup isolate Isolate Product (Centrifugation / Filtration) workup->isolate dry Dry Product (Vacuum Oven) isolate->dry qc Final QC Analysis (HPLC, GC, etc.) dry->qc package Package & Ship qc->package

Caption: Industrial workflow for this compound synthesis.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[3]

  • Reagent Hazards:

    • 3-Chlorophenol: Toxic and corrosive. Avoid skin and eye contact.

    • Chloroacetonitrile: Highly toxic and flammable.[4] It is harmful if swallowed, inhaled, or absorbed through the skin. All transfers should be done in a closed system or a well-ventilated fume hood.[5]

    • Acetonitrile: Flammable liquid and vapor.[6] Harmful if swallowed or inhaled.[7]

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Emergency Procedures:

    • Ensure safety showers and eyewash stations are readily accessible.[5]

    • In case of fire, use carbon dioxide, dry chemical, or foam extinguishers.[6]

    • Have spill kits rated for flammable and toxic liquids available.

    • In case of exposure, seek immediate medical attention.[3]

Quality Control and Analytical Protocols

To ensure the final product meets specifications, a robust quality control program is essential.

In-Process Controls (IPCs)
  • GC Analysis: Gas chromatography is suitable for monitoring the disappearance of starting materials (3-chlorophenol and chloroacetonitrile) and the appearance of the product.

Final Product QC
  • Appearance: Visual inspection for color and form.

  • Identity: Confirmation by FT-IR and ¹H NMR spectroscopy.

  • Purity Assay (HPLC): High-Performance Liquid Chromatography with UV detection is the preferred method for determining final purity.[8][9]

Example HPLC Protocol
ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or Gradient; typically a mixture of Acetonitrile and Water[8]
A0.1% Formic Acid in Water
BAcetonitrile
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temp. 30 °C
Sample Prep. Accurately weigh ~10 mg of product, dissolve in 100 mL of Acetonitrile.

The purity is calculated by dividing the peak area of the main product by the total area of all peaks. A purity of >99% is typically achievable.

References

Application Note: A Comprehensive Guide to the Analysis of 3-Chlorophenylacetonitrile Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The following application note has been developed for 3-Chlorophenylacetonitrile (CAS No. 1529-41-5) , also known as m-Chlorobenzyl cyanide. Initial searches for "3-Chlorophenoxyacetonitrile" did not yield sufficient specific data for a comprehensive analytical guide. Given the similarity in nomenclature, it is highly probable that the more common and commercially available intermediate, 3-Chlorophenylacetonitrile, was the intended subject. This guide is structured to provide robust, scientifically grounded protocols for this compound.

Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals

Introduction

3-Chlorophenylacetonitrile is a pivotal intermediate in the fine chemical and pharmaceutical industries, serving as a versatile building block in the synthesis of a variety of target molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1] The purity and characterization of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final product. The use of high-purity, well-characterized analytical standards and Certified Reference Materials (CRMs) is therefore not merely a matter of best practice, but a foundational requirement for regulatory compliance and data integrity.

This application note provides a detailed guide for the handling, qualification, and analysis of 3-Chlorophenylacetonitrile standards. It outlines robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, empowering scientists to develop and validate reliable analytical methods.

Section 1: Physicochemical Properties of 3-Chlorophenylacetonitrile

A thorough understanding of the compound's physical and chemical properties is essential for method development and safe handling.

PropertyValueSource(s)
CAS Number 1529-41-5[2][3][4][5]
IUPAC Name (3-Chlorophenyl)acetonitrile[2]
Synonyms m-Chlorobenzyl cyanide, 3-Chlorobenzyl cyanide[2][5][6]
Molecular Formula C₈H₆ClN[2][3][4]
Molecular Weight 151.59 g/mol [4][7]
Appearance Liquid[7]
Melting Point 11-13 °C[7]
Boiling Point 134-136 °C at 10 mmHg[7]
Density 1.283 g/mL at 25 °C[7]
Refractive Index n20/D 1.544[7]

Section 2: Sourcing and Handling of Analytical Standards

The quality of an analytical result is fundamentally limited by the quality of the reference standard used. Adherence to strict sourcing and handling protocols is critical.

Selecting a Certified Reference Material (CRM)

A Certified Reference Material is the gold standard for quantitative analysis, providing traceability and a documented uncertainty value.

  • Prioritize Certified Suppliers: Source CRMs from manufacturers accredited to ISO 17034 (for Reference Material Producers) and ISO/IEC 17025 (for testing and calibration). This ensures the material's certified value has been produced and verified under a robust quality system.

  • Review the Certificate of Analysis (CoA): The CoA is the most critical document accompanying a standard. It must provide, at a minimum: the certified purity value, the uncertainty associated with that value, the method(s) used for characterization, storage conditions, and an expiration date.

Storage and Handling Protocols

Nitrile-containing compounds require careful handling due to potential toxicity.[8] Volatility and sensitivity to environmental factors must also be managed to preserve integrity.

  • Storage Conditions: Unless otherwise specified on the CoA, store 3-Chlorophenylacetonitrile standards in a cool, dry, and dark environment, typically at 2-8°C.[9] Use amber glass vials to protect against light degradation.[9]

  • Preventing Contamination and Degradation:

    • Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[10]

    • Use clean, calibrated equipment (syringes, spatulas) for handling.

    • Minimize the time the container is open to avoid exposure to air and potential oxidation.[11]

    • Never return unused material to the original container.[10]

  • Safety Precautions: 3-Chlorophenylacetonitrile is classified as acutely toxic upon ingestion, dermal contact, and inhalation.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

Workflow for In-House Qualification of a New Standard

This workflow ensures that a newly acquired standard meets the requirements for its intended analytical use.

Caption: Workflow for the qualification of a new analytical standard.

Section 3: Analytical Methodologies and Protocols

The following protocols provide robust starting points for the analysis of 3-Chlorophenylacetonitrile. Method validation is required before use in a regulated environment.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is the industry-standard technique for assessing the purity of non-volatile organic compounds and for quantitative assays due to its precision and robustness.[12] A reversed-phase method is ideal for separating 3-Chlorophenylacetonitrile from potential polar and non-polar impurities.

Principle of Causality: The C18 stationary phase retains the analyte based on hydrophobic interactions. Elution is achieved with a polar mobile phase (water/acetonitrile). Modulating the acetonitrile concentration allows for fine-tuning of the retention time; decreasing the organic solvent content increases retention.[12] The chlorophenyl group acts as a chromophore, allowing for sensitive UV detection.

  • Instrumentation and Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).[13]

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Analytical balance, volumetric flasks, pipettes, and syringes.

    • 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water. Degas before use.

    • Diluent: Mobile Phase (60:40 Acetonitrile:Water).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 3-Chlorophenylacetonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase Acetonitrile:Water (60:40 v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 220 nm

    | Run Time | 15 minutes |

  • System Suitability and Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject a blank (diluent), followed by the standard and sample solutions.

Caption: Standard workflow for HPLC purity and assay analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity. It is particularly useful for detecting residual solvents or starting materials from synthesis, such as 3-chlorobenzyl chloride.[14]

Principle of Causality: The sample is vaporized and separated based on boiling point and polarity on a capillary GC column. As components elute, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

  • Instrumentation and Materials:

    • GC-MS system with an Electron Ionization (EI) source.

    • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • High-purity helium as carrier gas.

    • GC-grade solvent (e.g., Acetone or Dichloromethane).

  • Preparation of Solutions:

    • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of 3-Chlorophenylacetonitrile into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • GC-MS Conditions:

    Parameter Condition
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 50:1 ratio)
    Injection Volume 1 µL
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
    Transfer Line Temp 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | MS Scan Range | 40 - 350 amu |

Nuclear Magnetic Resonance (NMR) for Identity Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation and unambiguous identification of a compound. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C).

Principle of Causality: Atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is altered by the local electronic environment, allowing for the differentiation of atoms within a molecule.

  • Instrumentation and Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

    • 5 mm NMR tubes.

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Chlorophenylacetonitrile in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Expected ¹H NMR Spectral Features (in CDCl₃):

    • Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the range of δ 7.2-7.5 ppm, integrating to 4 protons. The meta-substitution pattern will lead to distinct signals.

    • Methylene Protons (-CH₂-CN): Expect a singlet around δ 3.7 ppm, integrating to 2 protons. This signal is a singlet because there are no adjacent protons to cause splitting.

  • Expected ¹³C NMR Spectral Features (in CDCl₃):

    • Nitrile Carbon (-CN): A signal around δ 117-120 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 20-25 ppm.

    • Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm, including the carbon attached to the chlorine atom (C-Cl), which will be distinct.

Section 4: Purity Determination and Impurity Profiling

The most common synthesis route for 3-Chlorophenylacetonitrile is the nucleophilic substitution of 3-chlorobenzyl chloride with sodium or potassium cyanide (a variation of the Kolbe nitrile synthesis).[14] This informs the potential impurity profile.

  • Process-Related Impurities:

    • 3-Chlorobenzyl chloride: Unreacted starting material. Detectable by GC-MS.

    • 3-Chlorobenzaldehyde: An oxidation or hydrolysis product. Detectable by HPLC or GC-MS.

    • Isomeric Impurities: Impurities from the starting 3-chlorobenzyl chloride, such as 2- or 4-chlorobenzyl chloride, would lead to the corresponding acetonitrile isomers. These are typically well-resolved by the HPLC and GC methods described.

Conclusion

The rigorous analysis of 3-Chlorophenylacetonitrile is essential for ensuring quality and consistency in its downstream applications. This guide provides a framework of robust analytical protocols, from the proper sourcing and handling of certified reference materials to detailed methodologies for HPLC, GC-MS, and NMR. By integrating these expert-driven protocols, researchers and drug development professionals can establish a self-validating system that ensures the generation of accurate, reliable, and defensible analytical data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Chlorophenoxyacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, a variant of the classical Williamson ether synthesis.[1] This reaction involves the formation of an ether linkage by reacting the sodium or potassium salt of 3-chlorophenol (the nucleophile) with chloroacetonitrile (the electrophile). While straightforward in principle, achieving high yields requires careful control over several experimental parameters.

Section 1: Understanding the Core Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding this pathway is critical for troubleshooting. First, a base is used to deprotonate the weakly acidic hydroxyl group of 3-chlorophenol, forming the much more potent 3-chlorophenoxide nucleophile. This phenoxide then attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group in a single, concerted step.

Williamson_Synthesis Figure 1: Sₙ2 Mechanism for this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack Phenol 3-Chlorophenol Phenoxide 3-Chlorophenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Chloroacetonitrile Chloroacetonitrile (Electrophile) Product This compound Phenoxide->Product + Chloroacetonitrile Byproduct Base-H⁺ + Cl⁻

Caption: Figure 1: Sₙ2 Mechanism for this compound Synthesis.

Section 2: Troubleshooting Guide for Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction yield is consistently below 50%. What are the most likely causes?

A: Consistently low yields typically point to one or more fundamental issues with reagents, reaction conditions, or competing side reactions.

  • Incomplete Deprotonation of 3-Chlorophenol: The pKa of phenol is around 10. For the SN2 reaction to proceed efficiently, the phenol must be converted to its conjugate base, the phenoxide. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize surface area and that you are using a sufficient molar excess (typically 1.5-2.0 equivalents).[3] Incomplete deprotonation leaves unreacted starting material and slows the reaction rate.

  • Inappropriate Solvent Choice: Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophile. This dramatically slows down SN2 reactions.[1] The ideal choice is a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, which solvates the cation but leaves the nucleophile relatively free and highly reactive.[4]

  • Presence of Water: Water can hydrolyze your electrophile (chloroacetonitrile) and compete as a nucleophile. If using a strong, water-sensitive base like sodium hydride (NaH), the presence of water will consume the base, preventing the deprotonation of your phenol. Ensure your glassware is oven-dried and your solvent is anhydrous, especially when using strong bases.[2]

  • Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is heavily favored, some C-alkylation at the ortho and para positions can occur, leading to isomeric impurities and reduced yield of the desired product.[1] The choice of solvent can influence the O/C alkylation ratio.[5]

Q: I see a significant amount of unreacted 3-chlorophenol in my crude product analysis. How can I drive the reaction to completion?

A: This is a classic problem of reaction kinetics and equilibrium.

  • Base Stoichiometry and Strength: Ensure you are using at least a stoichiometric amount of base relative to the 3-chlorophenol. Using a slight excess (e.g., 1.2 equivalents of NaH or 1.5 equivalents of K₂CO₃) can help drive the initial deprotonation step to completion.

  • Reaction Time and Temperature: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) for several hours (1-8 h).[1] If you are running the reaction at room temperature, it may be too slow. Try increasing the temperature to 60-80 °C and monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as excessively high temperatures can promote side reactions.

  • Purity of Chloroacetonitrile: Chloroacetonitrile can degrade over time. Using old or impure reagent can result in lower reactivity. Consider purifying it by distillation if its quality is suspect.[6]

Q: My work-up is messy, and I suspect I'm losing product during extraction. What is the best practice?

A: An efficient work-up is crucial for maximizing isolated yield.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. The reaction is typically quenched by adding water to dissolve the inorganic salts (e.g., KCl, NaBr).

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform at least three extractions to ensure all the product is transferred to the organic phase.

  • Washing the Organic Layer: To remove unreacted 3-chlorophenol, wash the combined organic layers with a dilute base solution, such as 5% aqueous sodium hydroxide (NaOH).[3] The basic wash will deprotonate the acidic phenol, making it soluble in the aqueous layer, while your neutral ether product remains in the organic phase. Follow this with a water wash and then a brine (saturated NaCl solution) wash to remove residual water before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Workflow Figure 2: General Experimental & Work-Up Workflow A 1. Combine 3-Chlorophenol, Base, and Anhydrous Solvent B 2. Add Chloroacetonitrile A->B C 3. Heat and Stir (e.g., 80°C, 4h) B->C D 4. Monitor by TLC C->D E 5. Cool and Quench with Water D->E F 6. Extract with Organic Solvent (3x) E->F G 7. Wash Organic Layer (Dilute Base, Water, Brine) F->G H 8. Dry (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify Product (e.g., Vacuum Distillation) H->I

Caption: Figure 2: General Experimental & Work-Up Workflow.

Section 3: Advanced Optimization with Phase-Transfer Catalysis (PTC)

For a significant improvement in yield, efficiency, and environmental friendliness, consider using Phase-Transfer Catalysis (PTC).[7] This technique is exceptionally well-suited for Williamson ether synthesis.

What is Phase-Transfer Catalysis? PTC uses a catalytic amount of a phase-transfer agent (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport a reactant from one phase (e.g., an aqueous phase) into another (an organic phase) where the reaction can occur.[8] For this synthesis, the catalyst transports the 3-chlorophenoxide anion from the aqueous or solid phase into the organic phase containing the chloroacetonitrile.

PTC_Cycle Figure 3: The Phase-Transfer Catalysis (PTC) Cycle Phenoxide_aq 3-Cl-Ph-O⁻ (aq) Phenoxide_org [Q⁺ ⁻O-Ph-Cl] (org) Phenoxide_aq->Phenoxide_org Phase Transfer Catalyst_aq Q⁺X⁻ (aq) Catalyst_aq->Phenoxide_aq Ion Exchange Product_org 3-Cl-Ph-OCH₂CN (org) Phenoxide_org->Product_org + ClCH₂CN (Sₙ2 Reaction) Chloroacetonitrile_org ClCH₂CN (org) Catalyst_org Q⁺Cl⁻ (org) Product_org->Catalyst_org Product Formation Catalyst_org->Catalyst_aq Phase Transfer label_interface Aqueous Phase -------------------------------- Organic Phase

Caption: Figure 3: The Phase-Transfer Catalysis (PTC) Cycle.

Q: Why should I use PTC instead of the classical method?

A: PTC offers several compelling advantages:

  • Higher Yields: Yields using PTC are often significantly higher, frequently in the 85-98% range.[9]

  • Milder Conditions: Reactions can often be run at lower temperatures, even room temperature, which minimizes side reactions.[9]

  • Simpler Setup: It eliminates the need for expensive, anhydrous polar aprotic solvents. A simple biphasic system like toluene and water is often sufficient.

  • Easier Work-up: After the reaction, the two phases are easily separated, simplifying the initial purification steps.

  • Greener Chemistry: Avoiding hazardous solvents like DMF aligns with the principles of green chemistry.[10]

Section 4: Comparative Overview of Synthetic Routes

The choice of synthetic route depends on available resources, scale, and desired purity. Below is a comparison of the two primary methods discussed.

ParameterClassical Williamson Ether SynthesisPhase-Transfer Catalysis (PTC) Method
Starting Materials 3-Chlorophenol, Chloroacetonitrile3-Chlorophenol, Chloroacetonitrile
Key Reagents Strong base (e.g., NaH) or weaker base (e.g., K₂CO₃)Phase-transfer catalyst (e.g., TBAB), aqueous base (e.g., NaOH)
Solvent Anhydrous polar aprotic (e.g., DMF, Acetonitrile)Biphasic system (e.g., Toluene/Water) or solid-liquid system
Reaction Temp. 50-100 °C[1]Room temperature to 80 °C[9]
Reaction Time 1-8 hours[1]2-6 hours[9]
Reported Yield 50-90%[1]85-98%[9]
Key Advantages Well-established and widely understood methodology.Milder conditions, higher yields, easier work-up, greener process.[7][9]
Key Disadvantages Requires harsh conditions, anhydrous solvents, and can have more side reactions.[1][5]Catalyst cost (though used in catalytic amounts) and potential for emulsion formation.
Section 5: Recommended Experimental Protocols

Protocol 1: Classical Williamson Synthesis (K₂CO₃/DMF)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chlorophenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and anhydrous DMF (3-4 mL per mmol of phenol).

  • Reaction: Stir the suspension and add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting phenol.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 5% NaOH (2 x 30 mL), followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (b.p. 134-136 °C/10 mmHg) to obtain pure this compound.[11]

Protocol 2: High-Yield Phase-Transfer Catalysis (PTC) Method

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chlorophenol (1.0 eq), chloroacetonitrile (1.2 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (3-4 mL per mmol of phenol).

  • Reaction: Begin vigorous stirring and add a 50% (w/v) aqueous solution of sodium hydroxide (2.0 eq) dropwise over 15 minutes. An exotherm may be observed.

  • Heating: Heat the biphasic mixture to 70 °C and maintain vigorous stirring for 2-4 hours, monitoring by TLC. Vigorous stirring is essential to maximize the interfacial area between the two phases.[12]

  • Work-up: Cool the mixture to room temperature and transfer to a separatory funnel.

  • Separation: Separate the organic layer. Extract the aqueous layer with an additional portion of toluene (1 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 40 mL) and then brine (1 x 40 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation as described in Protocol 1.

Section 6: Frequently Asked Questions (FAQs)
  • Q: What are the key safety precautions?

    • A: Chloroacetonitrile is toxic and a lachrymator. Sodium cyanide (if used as an alternative to chloroacetonitrile) is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[6]

  • Q: Can I use sodium hydroxide pellets directly in DMF?

    • A: This is not recommended. Solid NaOH has low solubility in many organic solvents, leading to a slow and inefficient reaction. Furthermore, the use of a strong base in DMF at elevated temperatures can cause the decomposition of the solvent. The PTC method with aqueous NaOH is a much safer and more effective alternative.

  • Q: My final product is dark-colored. What causes this and how can I fix it?

    • A: Dark coloration is usually due to high-temperature decomposition or side reactions. Running the reaction at the lowest effective temperature can help minimize this. The color can often be removed during vacuum distillation, as the impurities are typically less volatile than the product. If distillation is not sufficient, column chromatography on silica gel may be required.

References

Troubleshooting common side reactions in 3-Chlorophenoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorophenoxyacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

The synthesis of this compound, primarily achieved through a Williamson ether synthesis pathway, involves the reaction of 3-chlorophenol with chloroacetonitrile. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address these common issues head-on, providing you with the expertise to identify, mitigate, and resolve them effectively.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, and competing side reactions. Let's break down the common culprits and their solutions.

Primary Cause 1: Incomplete Deprotonation of 3-Chlorophenol

The first step in the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. Incomplete deprotonation means less of the active nucleophile is available to react with chloroacetonitrile.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the 3-chlorophenol (pKa ≈ 9.12). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH). For laboratory-scale synthesis, K₂CO₃ is often preferred for its ease of handling.

    • Stoichiometry of the Base: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to drive the deprotonation to completion.

    • Reaction Time and Temperature for Deprotonation: Allow sufficient time for the phenoxide to form before adding the chloroacetonitrile. When using a base like K₂CO₃ in a solvent like acetone or acetonitrile, heating the mixture (e.g., to reflux) for a period before adding the alkylating agent can be beneficial.

Primary Cause 2: Competing Side Reactions

Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common are C-alkylation and hydrolysis of the nitrile.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Higher temperatures can favor elimination reactions and other side reactions. Maintain the recommended temperature for the alkylation step. A moderate temperature is often a good compromise between reaction rate and selectivity.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like acetone, acetonitrile, or DMF are commonly used and generally favor the desired O-alkylation.

    • Slow Addition of Chloroacetonitrile: Adding the chloroacetonitrile dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, which can minimize side reactions.

Optimization Strategy: Phase-Transfer Catalysis (PTC)

For improved yields and milder reaction conditions, consider employing phase-transfer catalysis. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with chloroacetonitrile occurs.[1][2] This often leads to faster reactions, higher yields, and the ability to use less hazardous solvents.[3]

FAQ 2: I am observing an impurity with the same mass as my product in the GC-MS analysis. What could it be and how do I get rid of it?

An impurity with the same mass as this compound is very likely a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

Understanding O- vs. C-Alkylation

  • O-Alkylation (Desired Reaction): The phenoxide oxygen attacks the chloroacetonitrile to form the desired ether linkage. This is generally the kinetically favored product.

  • C-Alkylation (Side Reaction): The electron density on the aromatic ring (particularly at the ortho and para positions to the hydroxyl group) can attack the chloroacetonitrile, forming a new carbon-carbon bond. This results in isomers such as (2-hydroxy-4-chlorophenyl)acetonitrile and (4-hydroxy-2-chlorophenyl)acetonitrile.

Troubleshooting and Mitigation of C-Alkylation

The solvent system plays a crucial role in directing the alkylation.

  • To Favor O-Alkylation:

    • Use polar aprotic solvents like DMF, acetone, or acetonitrile. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.

  • Conditions that may increase C-Alkylation:

    • Protic solvents (e.g., water, alcohols) can solvate the phenoxide oxygen through hydrogen bonding, making the carbon atoms of the ring more competitive as nucleophiles.

    • High temperatures can also lead to an increase in the thermodynamically more stable C-alkylated products.

Purification Strategy

Separating the O- and C-alkylated isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) with a shallow gradient is often effective. The O-alkylated product is typically less polar and will elute first.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method.

FAQ 3: My final product shows signs of degradation, and I suspect hydrolysis of the nitrile group. How can I prevent this?

The nitrile group in this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions, to form the corresponding carboxylic acid (3-chlorophenoxyacetic acid) or amide.[4]

Mechanism of Nitrile Hydrolysis

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.

Preventative Measures During Work-up and Purification

  • Neutralize the Reaction Mixture Carefully: After the reaction is complete, it is crucial to neutralize the basic reaction mixture. Use a dilute acid (e.g., 1M HCl) and add it slowly while monitoring the pH to avoid creating strongly acidic conditions. Aim for a neutral pH (around 7).

  • Avoid Prolonged Exposure to Strong Acids or Bases: During extraction and washing steps, minimize the contact time with aqueous acidic or basic solutions.

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry, as the presence of water can facilitate hydrolysis, especially at elevated temperatures.

  • Storage: Store the purified this compound in a cool, dry place to prevent degradation over time.

FAQ 4: How can I effectively monitor the progress of my reaction and identify the main product and byproducts?

Effective reaction monitoring is key to optimizing your synthesis and identifying any issues early on. Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

Thin-Layer Chromatography (TLC)

  • Application: TLC is a quick and easy way to qualitatively monitor the disappearance of starting materials (3-chlorophenol) and the appearance of the product.

  • Procedure:

    • Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The product, being an ether, will be less polar than the starting phenol.

    • Spot the reaction mixture alongside the starting materials on a TLC plate.

    • The disappearance of the 3-chlorophenol spot and the appearance of a new, higher Rf spot indicates product formation.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Application: GC-MS is ideal for separating and identifying the volatile components of your reaction mixture, including the product, unreacted starting materials, and potential side products.

  • Expected Results:

    • This compound: Will have a characteristic retention time and a mass spectrum showing the molecular ion peak (m/z 167/169 due to chlorine isotopes) and specific fragmentation patterns.

    • 3-Chlorophenol: Will have a different retention time and its own characteristic mass spectrum.

    • C-alkylated isomers: Will likely have similar fragmentation patterns to the desired product but may have slightly different retention times.

    • Hydrolysis products: The amide and carboxylic acid are less volatile and may require derivatization for GC-MS analysis or be better analyzed by HPLC.

High-Performance Liquid Chromatography (HPLC)

  • Application: HPLC is well-suited for analyzing less volatile compounds and for quantifying the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5] The retention time of this compound will depend on the specific conditions.[6]

Workflow for Reaction Monitoring and Analysis

Reaction Monitoring Workflow Start Start Reaction TLC Monitor with TLC Start->TLC Check Reaction Complete? TLC->Check Check->TLC No Workup Quench and Work-up Check->Workup Yes GCMS_Analysis Analyze Crude Product by GC-MS Workup->GCMS_Analysis Identify Identify Product and Byproducts GCMS_Analysis->Identify Purify Purify by Column Chromatography or Recrystallization Identify->Purify Final_Analysis Analyze Final Product (GC-MS, HPLC, NMR) Purify->Final_Analysis End Pure Product Final_Analysis->End

Caption: Workflow for monitoring and analyzing the synthesis of this compound.

Experimental Protocols

Baseline Protocol: Williamson Ether Synthesis of this compound

This protocol provides a standard method for the synthesis.

Materials:

  • 3-Chlorophenol

  • Chloroacetonitrile[7]

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir for 1 hour to facilitate the formation of the potassium 3-chlorophenoxide.

  • Slowly add chloroacetonitrile (1.1 eq) dropwise to the refluxing mixture.

  • Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Optimized Protocol: Phase-Transfer Catalyzed Synthesis

This protocol utilizes a phase-transfer catalyst for a more efficient reaction.[8]

Materials:

  • 3-Chlorophenol

  • Chloroacetonitrile

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine 3-chlorophenol (1.0 eq), toluene, and a catalytic amount of TBAB (e.g., 0.05 eq).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 eq).

  • Add chloroacetonitrile (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC.

  • After completion, add water to dissolve the salts and separate the organic layer.

  • Extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)
Base K₂CO₃, NaHNaOH (aq)
Solvent Acetone, Acetonitrile, DMFToluene, Dichloromethane
Temperature RefluxRoom Temperature to 50°C
Reaction Time 4-8 hours2-4 hours
Typical Yield 70-85%85-95%
Key Advantages Well-established, simple reagentsMilder conditions, higher yields, faster reaction
Key Disadvantages Harsher conditions, longer reaction timesRequires a phase-transfer catalyst

Visualization of Key Concepts

Diagram 1: O- vs. C-Alkylation Side Reaction

O_vs_C_Alkylation cluster_0 Reaction Pathways Phenoxide 3-Chlorophenoxide Ion O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Attack at Ring Carbon Chloroacetonitrile Chloroacetonitrile (ClCH2CN) Chloroacetonitrile->O_Alkylation Chloroacetonitrile->C_Alkylation

Caption: Competing O- and C-alkylation pathways of the 3-chlorophenoxide ion.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Side_Reactions Significant Side Reactions? Check_Deprotonation->Check_Side_Reactions No Solution_Base Increase Base Equivalents / Stronger Base Check_Deprotonation->Solution_Base Yes Solution_PTC Consider Phase-Transfer Catalysis Check_Side_Reactions->Solution_PTC Consider Optimization Solution_Temp_Control Optimize Reaction Temperature Check_Side_Reactions->Solution_Temp_Control Yes Solution_Time_Temp Increase Deprotonation Time/Temp Solution_Base->Solution_Time_Temp Solution_Slow_Addition Slow Addition of Chloroacetonitrile Solution_Temp_Control->Solution_Slow_Addition

Caption: A logical flow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification Strategies for 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chlorophenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your laboratory.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments, providing a clear path from problem to solution.

Scenario 1: Oily Residue Instead of Crystalline Solid After Synthesis

Problem: After the initial workup of my reaction to synthesize this compound, I am left with a persistent oil that refuses to crystallize, even upon cooling.

Probable Causes:

  • High Impurity Load: The presence of significant amounts of unreacted starting materials (e.g., 3-chlorophenol), byproducts, or residual solvent can lower the melting point of the mixture and inhibit crystallization.

  • Presence of Isomeric Impurities: Synthesis may yield isomers (e.g., 2- or 4-chlorophenoxyacetonitrile) which can interfere with the crystal lattice formation of the desired 3-isomer.

  • Water Contamination: Residual water from the workup can prevent the crystallization of organic compounds.

Step-by-Step Solution:

  • Initial Purity Assessment: Before attempting a large-scale purification, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the complexity of the mixture. This will inform your choice of purification strategy.

  • Aqueous Wash: Dissolve the oil in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to remove acidic impurities like 3-chlorophenol), water, and finally, brine. Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Solvent Removal: Ensure all extraction solvents are thoroughly removed using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Attempt Crystallization Again: After this initial cleanup, attempt to crystallize the resulting residue. You may try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding with a previously obtained pure crystal.

Scenario 2: Low Yield After Recrystallization

Problem: I achieved high purity after recrystallization, but my final yield of this compound is unacceptably low.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen recrystallization solvent may have too high a solubility for the compound, even at low temperatures, leading to significant product loss in the mother liquor.[3]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a solution that is not saturated enough for efficient crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

Step-by-Step Solution:

  • Optimize Solvent System: The ideal recrystallization solvent should dissolve this compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[3] Conduct small-scale solubility tests with various solvents. Common choices for compounds of similar polarity include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4][5]

  • Minimize Solvent Volume: Heat your chosen solvent and add it portion-wise to your crude product until it just dissolves. This ensures you are creating a saturated solution.

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

  • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product. Note that this second crop may be of lower purity.

Scenario 3: Persistent Impurity with Similar Polarity After Column Chromatography

Problem: Despite careful column chromatography, a persistent impurity remains in the fractions containing my this compound, as evidenced by TLC or HPLC.

Probable Causes:

  • Co-elution: The impurity may have a very similar polarity to the desired product, resulting in overlapping elution profiles.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.[6]

  • Inappropriate Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the two compounds.

Step-by-Step Solution:

  • Optimize the Mobile Phase: Experiment with different solvent systems for your TLC analysis to maximize the separation between your product and the impurity. Try solvent mixtures with different selectivities (e.g., replace hexane/ethyl acetate with dichloromethane/methanol).

  • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.[7]

  • Reduce the Load: Decrease the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Consider an Alternative Technique: If chromatography fails to remove the impurity, consider an alternative purification method like recrystallization or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: 3-chlorophenol and chloroacetonitrile.

  • Byproducts of Hydrolysis: 2-(3-chlorophenoxy)acetamide and 2-(3-chlorophenoxy)acetic acid, which can form if water is present during the reaction or workup.[1]

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of 2- and 4-chlorophenoxyacetonitrile may be formed.

  • Residual Solvents: Solvents used in the reaction and extraction steps (e.g., acetone, ethyl acetate, dichloromethane).[2]

Q2: What is a good starting point for purifying crude this compound?

For a solid crude product, recrystallization is often the most efficient first step. It is a cost-effective and scalable technique that can significantly improve purity if a suitable solvent is found.[8] If the product is an oil or if recrystallization fails to yield a pure product, flash column chromatography is the next logical step due to its high resolving power for a wide range of compounds.

Q3: How can I effectively remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution just before the filtration step in recrystallization.[9] The charcoal adsorbs the colored compounds, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a classic indicator of an impure compound.[10] Pure crystalline solids typically have a sharp melting point over a narrow range (1-2 °C). This result suggests that further purification is necessary.

Q5: Which analytical techniques are best for assessing the purity of my final product?

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting even minor impurities.[11][12]

  • Gas Chromatography (GC): Suitable if the compound and its impurities are volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A simple and quick way to get a qualitative assessment of purity.[10]

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) assess_purity Assess Purity (TLC, HPLC, NMR, MP) recrystallize->assess_purity chromatography->assess_purity pure Pure Product assess_purity->pure Purity >98% not_pure Product Not Pure assess_purity->not_pure Purity <98% not_pure->chromatography From Recrystallization distillation Consider Vacuum Distillation not_pure->distillation From Chromatography

Caption: Decision tree for selecting a purification strategy.

Data Summary

The following table provides a guide to selecting a recrystallization solvent system. The best choice is highly dependent on the specific impurities present.

Solvent/SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterHighVariableGood for moderately polar compounds. Water acts as an anti-solvent.[5]
IsopropanolMedium82.6A common choice for recrystallization.
Hexane/Ethyl AcetateLow to MediumVariableA versatile system where the ratio can be adjusted to fine-tune solubility.[4]
TolueneLow111Can be effective for less polar compounds and may result in well-formed crystals.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a potentially suitable solvent.[3]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Flash Column Chromatography Protocol
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, allowing the silica to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[7]

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Optimizing reaction temperature and time for 3-Chlorophenoxyacetonitrile formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorophenoxyacetonitrile. It is designed in a problem-oriented, question-and-answer format to directly address common challenges encountered during experimentation. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize reaction temperature, time, and overall yield.

Fundamental Principles: The Williamson Ether Synthesis

The formation of this compound from 3-chlorophenol and chloroacetonitrile is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves two key steps:

  • Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 3-chlorophenol, forming a more nucleophilic 3-chlorophenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group to form the desired ether linkage.

Understanding this SN2 pathway is critical for troubleshooting, as reaction conditions must be tailored to favor this mechanism over competing side reactions.[1][2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phenol 3-Chlorophenol Phenoxide 3-Chlorophenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylHalide Chloroacetonitrile Product This compound AlkylHalide->Product Phenoxide->Product SN2 Attack

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction is very slow or appears to have stalled. What are the primary causes?

A1: A sluggish or stalled reaction is typically traced back to three factors: insufficient base strength, improper solvent choice, or inadequate temperature.

  • Base Strength & Quality: The pKa of a phenol is approximately 10. To ensure complete deprotonation to the more reactive phenoxide, you need a base whose conjugate acid has a pKa significantly higher than 10.[2] While potassium carbonate (K₂CO₃) is commonly used, its effectiveness depends on the reaction solvent and temperature. For more challenging or sterically hindered systems, a stronger base like sodium hydride (NaH) may be necessary.[3] Ensure the base is fresh and anhydrous; old or hydrated bases (e.g., K₂CO₃ that has absorbed moisture) will be less effective.

  • Solvent Choice: The SN2 mechanism is most efficient in polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF).[4] These solvents can solvate the cation (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the nucleophile (the phenoxide), leaving it "free" and highly reactive. Protic solvents like water or ethanol can solvate and stabilize the nucleophile, drastically slowing the reaction rate.[1] Ensure your solvent is anhydrous, as water can hydrolyze the chloroacetonitrile and consume the base.[5]

  • Temperature: Chemical reactions generally accelerate at higher temperatures. If your reaction is slow at room temperature, gently heating the mixture is a standard optimization step. Refluxing in acetone (~56°C) or heating to 50-80°C in DMF is a common practice.[6]

Q2: My yield is low despite the starting material being consumed. What are the likely side reactions?

A2: Low yield in the presence of reactant consumption points towards competing side reactions. In this synthesis, two main culprits exist:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to unwanted byproducts. This is often more prevalent at higher temperatures.[7]

  • Isocyanide Formation & Hydrolysis: The cyanide nucleophile used to make the chloroacetonitrile starting material is also ambident. If trace amounts of cyanide are present, or if side reactions occur, isocyanide byproducts can form.[8] More commonly, the chloroacetonitrile itself can be unstable. It is susceptible to hydrolysis, especially in the presence of moisture and base, which forms chloroacetamide.[5] This underscores the critical need for anhydrous conditions.

Q3: How do I determine the optimal reaction temperature and time?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. The ideal reaction time is the point at which the formation of the product plateaus.

  • Temperature Optimization: Start with a moderate temperature, such as refluxing acetone or 60°C in a higher-boiling solvent like DMF. Monitor the reaction progress. If the reaction is too slow, incrementally increase the temperature by 10-15°C. Conversely, if you observe the formation of multiple byproducts via Thin Layer Chromatography (TLC), consider lowering the temperature. A temperature range of 50-100°C is typical for this type of synthesis.[6]

  • Reaction Monitoring: Do not rely on a fixed reaction time from a literature procedure. The best practice is to actively monitor the reaction's progress.

    • Thin Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting materials (3-chlorophenol and chloroacetonitrile). The reaction is complete when the spot corresponding to the 3-chlorophenol has disappeared and a new, higher Rf product spot is dominant.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, an aliquot of the reaction mixture can be analyzed by GC or HPLC to determine the percentage of reactant consumed and product formed.

The reaction is typically complete within 4-20 hours, but this is highly dependent on the specific conditions used.[4]

G Start Low Yield of This compound Check_Reactants Starting Material Still Present? Start->Check_Reactants Check_Side_Products Significant Side Products Observed? Check_Reactants->Check_Side_Products No Troubleshoot_Base 1. Verify Base Quality & Stoichiometry 2. Use a Stronger Base (e.g., NaH) 3. Ensure Anhydrous Conditions Check_Reactants->Troubleshoot_Base Yes Troubleshoot_Temp_Reduce 1. Lower Reaction Temperature 2. Check for Moisture Contamination Check_Side_Products->Troubleshoot_Temp_Reduce Yes Product_Isolation Optimize Purification (Recrystallization/Distillation) Check_Side_Products->Product_Isolation No (Proceed to Workup) Troubleshoot_Temp_Time 1. Increase Reaction Temperature 2. Extend Reaction Time (Monitor by TLC/GC) Troubleshoot_Base->Troubleshoot_Temp_Time Troubleshoot_Solvent Use Polar Aprotic Solvent (e.g., Anhydrous DMF, Acetone) Troubleshoot_Temp_Time->Troubleshoot_Solvent Troubleshoot_PTC Consider Phase-Transfer Catalysis for Higher Selectivity Troubleshoot_Temp_Reduce->Troubleshoot_PTC

Caption: Troubleshooting workflow for low product yield.

Q4: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?

A4: Phase-Transfer Catalysis (PTC) is an advanced technique that can significantly improve the synthesis of compounds like this compound.[6][9] It is particularly useful for reactions between two substances located in different immiscible phases (e.g., a solid base and an organic solvent).

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the solid or aqueous phase into the organic phase where the chloroacetonitrile is dissolved.[10] This creates a highly reactive, "naked" anion in the organic phase, accelerating the reaction.

  • Advantages:

    • Milder Conditions: PTC often allows the reaction to proceed at lower temperatures (even room temperature), which can improve selectivity and reduce the formation of temperature-sensitive byproducts.[6][11]

    • Simpler Base Handling: It allows the use of inexpensive and easy-to-handle bases like solid NaOH or K₂CO₃ with a biphasic solvent system (e.g., toluene/water), avoiding the need for strong, moisture-sensitive bases like NaH.[6]

    • Increased Reaction Rates: By efficiently bringing the reactants together, PTC can lead to significantly shorter reaction times.[12]

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Researchers should perform their own risk assessment and use appropriate personal protective equipment (PPE).

Protocol 1: Classical Williamson Ether Synthesis

This protocol uses a standard solid-liquid system, which is robust and widely applicable.

ParameterValueRationale
Base Anhydrous Potassium Carbonate (K₂CO₃)A cost-effective and moderately strong base suitable for phenol deprotonation. Must be anhydrous.
Solvent Anhydrous Acetone or DMFPolar aprotic solvents that promote the SN2 reaction.[4] Acetone allows for easy removal post-reaction.
Temperature 56 °C (Reflux in Acetone) or 60-80 °C (in DMF)Balances reaction rate with minimizing side products. Higher temperature may be needed if reaction is slow.
Reaction Time 6-18 hours (Monitor by TLC)Duration is substrate-dependent; monitoring is essential to determine the endpoint.
Typical Yield 70-85%Yield can be influenced by purity of reagents and adherence to anhydrous conditions.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (or DMF) (approx. 5-10 mL per gram of phenol).

  • Stir the suspension vigorously. Add chloroacetonitrile (1.1 eq.) dropwise to the mixture.[13]

  • Heat the reaction mixture to the target temperature (reflux for acetone, 60-80 °C for DMF) and maintain with stirring.

  • Monitor the reaction's progress every 1-2 hours using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase) until the 3-chlorophenol spot is no longer visible.

  • Once complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil/solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or vacuum distillation.

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

This protocol offers a modern, often more efficient alternative using milder conditions.

ParameterValueRationale
Base Sodium Hydroxide (NaOH) or K₂CO₃Inexpensive, readily available bases. The PTC makes them effective even in a biphasic system.
Solvent Toluene / Water (Biphasic)Creates two phases, allowing the PTC to shuttle the anion from the aqueous/solid phase to the organic phase.
Catalyst Tetrabutylammonium Bromide (TBAB)A common and effective phase-transfer catalyst.[12]
Temperature Room Temperature to 60 °CPTC enhances reactivity, often allowing for lower temperatures and improved selectivity.[6]
Reaction Time 2-8 hours (Monitor by TLC)Typically faster than the classical method due to the catalyst's efficiency.
Typical Yield 85-95%Often higher than classical methods due to fewer side reactions and milder conditions.

Procedure:

  • In a round-bottom flask, combine 3-chlorophenol (1.0 eq.), toluene, an aqueous solution of NaOH (e.g., 50% w/w, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).

  • Stir the biphasic mixture vigorously to ensure efficient mixing between the phases.

  • Add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture. An exotherm may be observed.

  • Stir at the desired temperature (start with room temperature and gently heat if necessary) while monitoring the reaction progress by TLC.

  • Upon completion, stop the stirring and allow the layers to separate.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic (toluene) layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.

  • Purify the resulting crude product as described in Protocol 1.

References

Technical Support Center: Identification of Byproducts in 3-Chlorophenoxyacetonitrile Reactions by GC/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 3-Chlorophenoxyacetonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Gas Chromatography/Mass Spectrometry (GC/MS) to monitor reaction progress and identify impurities. Given the importance of purity in pharmaceutical intermediates, a thorough understanding of potential byproducts and a robust analytical methodology are critical for success.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate the complexities of this analysis.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during the GC/MS analysis of your this compound reaction mixture.

Q1: I see an unexpected peak with a molecular ion of m/z 128.5 in my chromatogram. What could it be?

A1: This is likely unreacted 3-chlorophenol.

  • Causality: The synthesis of this compound is typically achieved via a Williamson ether synthesis, where 3-chlorophenol is deprotonated and then reacts with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[1] An incomplete reaction, due to factors like insufficient base, low reaction temperature, or short reaction time, will result in leftover starting material.

  • Confirmation: The nominal mass of 3-chlorophenol (C₆H₅ClO) is 128 g/mol . Mass spectrometry will show a characteristic isotopic pattern for the single chlorine atom, with the M+ peak at m/z 128 and an M+2 peak (due to the ³⁷Cl isotope) at m/z 130, with a relative abundance of approximately one-third of the M+ peak. Compare the obtained spectrum with a reference spectrum of 3-chlorophenol.

  • Solution: To drive the reaction to completion, consider increasing the molar excess of the base (e.g., K₂CO₃, NaOH), extending the reflux time, or ensuring the reaction temperature is optimal.[2]

Q2: My chromatogram shows a late-eluting peak with a mass spectrum that is difficult to interpret, but it seems related to my starting material. What are the possibilities?

A2: You may be observing a diaryl ether byproduct, specifically bis(3-chlorophenyl) ether.

  • Causality: Under certain conditions, particularly if a copper catalyst is present or if the reaction is run at very high temperatures, a side reaction known as the Ullmann condensation can occur.[2] This involves the coupling of two molecules of 3-chlorophenol to form a diaryl ether. This byproduct is significantly less volatile than the starting material or the main product, hence its later elution time.

  • Identification: The molecular weight of bis(3-chlorophenyl) ether (C₁₂H₈Cl₂O) is 239 g/mol . The mass spectrum should exhibit a complex isotopic pattern characteristic of two chlorine atoms (M+, M+2, M+4 peaks).

  • Solution: Avoid excessively high temperatures and ensure that your reagents are free from copper contamination unless an Ullmann-type reaction is intended. The Williamson ether synthesis should be the favored pathway under standard basic conditions without specific catalysts.[1][2]

Q3: I have a peak that seems to have incorporated the solvent. Is this possible?

A3: Yes, especially if you are using an alcohol-based solvent.

  • Causality: If you are using a solvent like ethanol or methanol and have residual haloacetonitrile, the alkoxide of the solvent can compete with your 3-chlorophenoxide as a nucleophile. This results in the formation of ethoxyacetonitrile or methoxyacetonitrile.

  • Identification: Check for peaks corresponding to the molecular ions of these solvent-adduct byproducts. For example, ethoxyacetonitrile (C₄H₇NO) has a molecular weight of 85 g/mol .

  • Solution: It is preferable to use a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) for the Williamson ether synthesis, as they do not compete in the nucleophilic substitution.[2]

Q4: My peaks are tailing, especially for the 3-chlorophenol. How can I improve the peak shape?

A4: Peak tailing for phenolic compounds is often due to active sites in the GC system. [3][4]

  • Causality: The acidic proton of the phenol's hydroxyl group can interact with active sites (e.g., silanol groups) on the inlet liner or the front of the GC column. This secondary interaction causes the molecules to "drag" through the system, resulting in a tailing peak shape.

  • Troubleshooting Steps:

    • Inlet Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.[5][6]

    • Column Trimming: Over time, the inlet side of the column can become contaminated or active. Trim about 15-20 cm from the front of the column and reinstall it.[3]

    • Derivatization: While not ideal for simple screening, derivatizing the sample with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert the active hydroxyl group into a less reactive trimethylsilyl ether, significantly improving peak shape. This is a good confirmatory step to prove that active sites are the issue.

Frequently Asked Questions (FAQs)

  • What is the expected molecular ion for my product, this compound? The molecular formula is C₈H₆ClNO. Its nominal mass is 167 g/mol . You should observe a prominent molecular ion peak at m/z 167 and a corresponding M+2 peak at m/z 169 with about one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

  • What is the most common side reaction in this synthesis? The most common "side reaction" is an incomplete reaction, leaving unreacted 3-chlorophenol. Another potential byproduct is the hydrolysis of the nitrile group (-CN) of your product to a carboxylic acid (3-chlorophenoxyacetic acid), especially if the workup involves harsh acidic or basic conditions with prolonged heating.[7]

  • Why should I use a deactivated inlet liner? A deactivated (silanized) inlet liner has its active silanol (Si-OH) groups capped. This creates a more inert surface, preventing polar or acidic analytes like phenols from adsorbing, which in turn prevents peak tailing and improves sensitivity.[6]

  • Can I inject my reaction mixture directly into the GC/MS? It is not recommended. Crude reaction mixtures often contain non-volatile salts (e.g., KCl, NaCl) and high-boiling point solvents (like DMF) which can contaminate the GC inlet and ion source. It is best to perform a simple workup, such as a liquid-liquid extraction into a volatile solvent (e.g., diethyl ether or dichloromethane), followed by drying and dilution before injection.

Byproduct Identification Workflow & Reaction Pathways

The following diagrams illustrate the process for identifying byproducts and the chemical pathways that lead to their formation.

Experimental and Analytical Workflow

Byproduct Identification Workflow Figure 1: GC/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Workup Aqueous Workup & Liquid-Liquid Extraction Reaction->Workup Dry Dry with Na2SO4 Workup->Dry Dilute Dilute in Volatile Solvent Dry->Dilute Inject Inject into GC/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Analyze Total Ion Chromatogram (TIC) Detect->TIC Spectra Extract Mass Spectra of Unknown Peaks TIC->Spectra Library Compare with Spectral Libraries & Expected Byproducts Spectra->Library Identify Identify Byproducts Library->Identify

Caption: Workflow for sample prep and GC/MS analysis.

Potential Reaction Pathways and Byproduct Formation

Reaction Pathways Figure 2: Synthesis and Side Reactions Phenol 3-Chlorophenol Phenoxide 3-Chlorophenoxide Ion Phenol->Phenoxide Deprotonation Byproduct_1 Unreacted 3-Chlorophenol Phenol->Byproduct_1 Incomplete Reaction Byproduct_2 Bis(3-chlorophenyl) ether (Ullmann Byproduct) Phenol->Byproduct_2 High Temp/Catalyst (Ullmann Condensation) Haloacetonitrile Cl-CH2-CN Main_Product This compound (Desired Product) Haloacetonitrile->Main_Product SN2 Reaction (Williamson Ether Synthesis) Base Base (e.g., K2CO3) Base->Phenoxide Deprotonation Phenoxide->Main_Product SN2 Reaction (Williamson Ether Synthesis) Phenoxide->Byproduct_2 High Temp/Catalyst (Ullmann Condensation)

Caption: Desired synthesis and potential side reactions.

Experimental Protocols & Data

Protocol: Sample Preparation for GC/MS Analysis
  • Quench Reaction: Cool the reaction mixture to room temperature.

  • Dilution: Dilute a 1 mL aliquot of the reaction mixture with 10 mL of deionized water.

  • Extraction: Transfer the diluted mixture to a separatory funnel and extract three times with 10 mL portions of diethyl ether.

  • Combine & Wash: Combine the organic layers and wash once with 10 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration & Dilution: Filter off the sodium sulfate and dilute the resulting solution 1:100 with ethyl acetate for GC/MS analysis.

Protocol: Suggested GC/MS Method Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS System Agilent 5977 MSD or equivalentProvides sensitive detection and spectral data.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for these aromatic compounds.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for this type of analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minStarts at a low temperature to focus analytes, followed by a ramp to elute all compounds of interest.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Scan Range m/z 40-450Covers the mass range of expected products and byproducts.
Data: Expected Byproducts and Key Mass Fragments

The following table summarizes potential byproducts, their molecular weights, and the key mass-to-charge ratio (m/z) fragments to look for in their mass spectra.

Compound NameMolecular FormulaMW ( g/mol )Expected RetentionKey Mass Fragments (m/z)
3-Chlorophenol (Starting Material)C₆H₅ClO128.5Early128/130 (M+), 93, 65
This compound (Product)C₈H₆ClNO167.6Middle167/169 (M+), 128/130, 102
Bis(3-chlorophenyl) ether (Byproduct)C₁₂H₈Cl₂O239.1Late238/240/242 (M+), 203, 139
3-Chlorophenoxyacetic acid (Hydrolysis Byproduct)C₈H₇ClO₃186.6Late (may tail)186/188 (M+), 141/143, 128/130

Note: Bolded values indicate the molecular ion cluster. Retention times are relative and depend on the exact GC conditions.

References

Alternative solvents for the synthesis of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorophenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on solvent selection. The following question-and-answer format addresses common issues and provides in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of this compound, and what are their primary drawbacks?

The synthesis of this compound is typically achieved through a Williamson ether synthesis, which is an SN2 reaction between the sodium or potassium salt of 3-chlorophenol and chloroacetonitrile.[1][2]

Commonly used solvents are polar aprotic solvents like N,N-Dimethylformamide (DMF) and acetonitrile (ACN) .[2][3][4] These solvents are favored because they effectively solvate the cation of the phenoxide, leaving a "naked" and more reactive nucleophile.[5]

However, these solvents present several challenges:

  • Toxicity and Environmental Concerns: Both DMF and acetonitrile are classified as hazardous substances.[6][7] Many organic solvents are volatile organic compounds (VOCs) that can have significant environmental and health impacts, including potential carcinogenicity and toxicity to the nervous system.[8][9] Their use contributes to the generation of hazardous waste, which is costly and environmentally detrimental to treat.[9]

  • Reaction Work-up: The high boiling points and water miscibility of solvents like DMF can complicate product isolation and purification, often requiring extensive extraction and distillation steps.

  • Safety Hazards: Acetonitrile is highly flammable and can release toxic hydrogen cyanide gas upon decomposition.[10] Exposure can lead to symptoms ranging from respiratory irritation to, in severe cases, cyanide poisoning.[6][11][12]

Q2: My reaction yield is low when using traditional solvents. What are the likely causes and how can I troubleshoot this?

Low yields in the Williamson ether synthesis are a frequent issue.[5] Here's a systematic approach to troubleshooting:

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the chloroacetonitrile.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Base Quality and Strength: The reaction requires a strong enough base to completely deprotonate the 3-chlorophenol. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydride (KH).[1][13] If using hydrides, ensure they have not been deactivated by improper storage.[5]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is 50-100 °C.[5] It's often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Purity of Reactants: Impurities in the 3-chlorophenol or chloroacetonitrile can lead to undesired side products.[5] Use freshly purified reagents whenever possible.

Alternative Solvent Strategies

Q3: What are some greener, alternative solvents for this synthesis?

Moving towards more sustainable chemistry, several alternative solvent systems can be employed to mitigate the hazards associated with traditional solvents.[14][15]

  • Acetone: Acetone is a less toxic and more environmentally benign solvent. While it is a polar aprotic solvent, its lower boiling point simplifies removal post-reaction. It has been successfully used in similar nucleophilic substitution reactions.[16]

  • Toluene in a Biphasic System (Phase-Transfer Catalysis): A biphasic system using a non-polar solvent like toluene with an aqueous solution of the base and a phase-transfer catalyst (PTC) is a highly effective green alternative.[4] The PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the chloroacetonitrile.[17][18] This method often allows for milder reaction conditions and easier work-up.[4][19]

  • Bio-based Solvents: Emerging green chemistry practices encourage the use of biorenewable solvents.[15] For instance, solvents like Eucalyptol have been explored for similar transformations.[20]

Solvent Comparison Table
Solvent SystemBoiling Point (°C)PolarityKey AdvantagesKey Disadvantages
DMF 153Polar AproticHigh reaction ratesHigh toxicity, difficult to remove
Acetonitrile 82Polar AproticGood reactivity, relatively easy to removeToxic, flammable, potential for cyanide exposure[6][7][10]
Acetone 56Polar AproticLower toxicity, easy to removeMay require longer reaction times or higher temperatures
Toluene/Water (PTC) Toluene: 111BiphasicMilder conditions, high yields, easier work-up, greener[4]Requires a phase-transfer catalyst, which adds cost and a removal step
Q4: How does Phase-Transfer Catalysis (PTC) work in this synthesis, and what are the benefits?

Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[19][21]

Mechanism of PTC in this compound Synthesis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) A1 3-Cl-Ph-OH + NaOH A2 3-Cl-Ph-O⁻ Na⁺ A1->A2 Deprotonation A4 Q⁺ ⁻O-Ph-Cl A2->A4 Ion Exchange A3 Q⁺X⁻ (PTC) A3->A4 O1 ClCH₂CN A4->O1 Transfer to Organic Phase O2 3-Cl-Ph-OCH₂CN (Product) O1->O2 SN2 Reaction O3 Q⁺X⁻ O2->O3 Regenerates PTC O3->A3 Returns to Aqueous Phase

A diagram illustrating the Phase-Transfer Catalysis (PTC) cycle.

  • Deprotonation in Aqueous Phase: 3-Chlorophenol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form the sodium 3-chlorophenoxide salt.

  • Ion Exchange: The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) exchanges its anion (X⁻) for the 3-chlorophenoxide anion.

  • Transfer to Organic Phase: The newly formed ion pair (Q⁺ ⁻O-Ph-Cl) is lipophilic and can migrate across the phase boundary into the organic solvent (e.g., toluene).

  • SN2 Reaction: In the organic phase, the highly reactive, unsolvated phenoxide attacks the chloroacetonitrile, forming the desired product, this compound.

  • Catalyst Regeneration: The catalyst (now as Q⁺Cl⁻) returns to the aqueous phase to repeat the cycle.

Benefits of PTC:

  • Avoids Anhydrous Conditions: The reaction can be run in the presence of water.

  • Milder Reaction Conditions: Often proceeds efficiently at room temperature or with gentle heating.[4]

  • Higher Yields and Purity: Can lead to cleaner reactions with fewer side products.[4]

  • Simplified Work-up: The product is isolated from the organic phase, simplifying purification.

  • Greener Process: Reduces the need for hazardous, volatile organic solvents.[18][20]

Experimental Protocol: Synthesis using Phase-Transfer Catalysis

This protocol provides a detailed methodology for the synthesis of this compound using a toluene/water biphasic system with tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials:
  • 3-Chlorophenol

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

protocol_workflow start Start step1 1. Dissolve 3-chlorophenol and TBAB in toluene. start->step1 step2 2. Add aqueous NaOH solution. step1->step2 step3 3. Add chloroacetonitrile dropwise at room temperature. step2->step3 step4 4. Stir vigorously for 2-6 hours, monitoring by TLC. step3->step4 step5 5. Separate the organic and aqueous layers. step4->step5 step6 6. Extract aqueous layer with ethyl acetate. step5->step6 step7 7. Combine organic layers and wash with water and brine. step6->step7 step8 8. Dry over anhydrous MgSO₄, filter, and concentrate. step7->step8 step9 9. Purify the crude product (e.g., by distillation). step8->step9 end_node End: Pure This compound step9->end_node

A step-by-step workflow for the PTC synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Reagent Addition: While stirring vigorously, add chloroacetonitrile (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Continue stirring vigorously at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product, if necessary, by vacuum distillation or column chromatography to obtain pure this compound.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorophenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this reaction. As your Senior Application Scientist, my goal is to equip you with the knowledge to perform this synthesis safely and efficiently, ensuring both the integrity of your experiment and the safety of your laboratory personnel.

The synthesis of this compound, typically achieved through a Williamson ether synthesis by reacting 3-chlorophenol with chloroacetonitrile in the presence of a base, is an exothermic process.[1] The heat generated, if not properly controlled, can lead to a thermal runaway, posing significant safety risks.[2][3] This guide provides a structured approach to understanding, managing, and troubleshooting the exothermic profile of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound exothermic?

A1: The reaction involves the formation of a stable ether linkage from a phenoxide and an alkyl halide. The formation of the carbon-oxygen bond is an energetically favorable process that releases a significant amount of energy in the form of heat. The overall enthalpy of the reaction is negative, classifying it as exothermic.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a condition known as thermal runaway.[2] This can result in:

  • Boiling and splashing of corrosive and toxic reactants and solvents.

  • Vessel over-pressurization and potential rupture.

  • Decomposition of reactants and products, leading to the formation of hazardous byproducts.

  • Increased formation of impurities due to side reactions at elevated temperatures.

Q3: What are the key parameters to control for managing the exotherm?

A3: The key parameters for controlling the exotherm are:

  • Rate of Reagent Addition: Slow, controlled addition of one of the reactants (typically chloroacetonitrile to the phenoxide solution) is crucial.[3]

  • Reaction Temperature: Maintaining a consistent and appropriate reaction temperature through efficient cooling is essential.

  • Concentration of Reactants: Using appropriate solvent volumes to manage the concentration of reactants can help dissipate heat more effectively.

  • Stirring Rate: Efficient agitation ensures uniform temperature distribution and prevents the formation of local hotspots.

Q4: Can this reaction be performed without external cooling?

A4: It is highly inadvisable to perform this reaction without an external cooling system in place and ready for immediate use. Even on a small scale, the potential for a thermal runaway exists.[2] A cooling bath (e.g., ice-water) should always be on standby.

Troubleshooting Guide: Exotherm Management

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of this compound.

Issue 1: Sudden and Rapid Temperature Spike During Chloroacetonitrile Addition

  • Question: I started the dropwise addition of chloroacetonitrile, and the temperature of the reaction mixture is rising much faster than anticipated. What should I do?

  • Potential Causes:

    • The addition rate of chloroacetonitrile is too fast.

    • The cooling bath is not efficient enough for the scale of the reaction.

    • The initial temperature of the reaction mixture was too high.

    • Inadequate stirring is leading to poor heat transfer.

  • Corrective Actions:

    • Immediately stop the addition of chloroacetonitrile.

    • Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.

    • Increase the stirring rate to improve heat dissipation and break up any potential local hot spots.

    • Once the temperature is stabilized at the desired setpoint, resume the addition of chloroacetonitrile at a significantly slower rate.

    • If the temperature continues to be difficult to control, consider diluting the reaction mixture with more of the anhydrous solvent after the initial exotherm is controlled.

Issue 2: The Reaction Does Not Seem to Initiate, and There is No Observable Exotherm

  • Question: I have added a portion of the chloroacetonitrile, but I am not observing the expected temperature increase. I am concerned about the potential for a delayed, runaway reaction. What should I do?

  • Potential Causes:

    • The base (e.g., potassium carbonate) is of poor quality or has absorbed moisture, preventing the formation of the phenoxide.

    • The 3-chlorophenol or the solvent is wet.

    • The reaction temperature is too low for initiation.

    • The chloroacetonitrile is degraded or of poor quality.

  • Corrective Actions:

    • Stop the addition of chloroacetonitrile.

    • Check the reaction temperature. If it is significantly below the recommended temperature, cautiously and slowly warm the mixture to the target initiation temperature.

    • If warming does not initiate the reaction, there may be an issue with the reagents. It is safer to quench the reaction and restart with fresh, anhydrous reagents and solvents.

    • Never allow a large amount of unreacted chloroacetonitrile to accumulate in the reaction flask. This creates a dangerous potential for a sudden, violent exotherm if the reaction does initiate.

Issue 3: Formation of a Thick Slurry That is Difficult to Stir

  • Question: As the reaction progresses, a thick precipitate is forming, and my stir bar is struggling to agitate the mixture effectively. I am worried about poor heat transfer.

  • Potential Causes:

    • The salt byproduct (e.g., potassium chloride) is precipitating out of the solution.

    • The concentration of the reactants is too high.

  • Corrective Actions:

    • Pause the addition of chloroacetonitrile.

    • Add more of the anhydrous solvent to the reaction mixture to improve the fluidity of the slurry.

    • If possible and safe, switch to a more powerful mechanical stirrer.

    • Ensure the temperature remains controlled during the addition of the solvent.

Quantitative Data on Exotherm Management

The following table summarizes the key parameters and their impact on managing the exothermic profile of the reaction.

ParameterRecommended RangeImpact on ExothermRationale
Reaction Temperature 50-80 °C[1]Higher temperatures increase the reaction rate and heat generation.Maintaining a controlled temperature ensures a manageable rate of heat evolution.
Chloroacetonitrile Addition Rate Slow, dropwiseA faster addition rate leads to a rapid increase in heat generation.Controlled addition allows the cooling system to dissipate the heat as it is generated.[3]
Reactant Concentration 0.5 - 1.5 MHigher concentrations can lead to a more intense exotherm.Dilution provides a larger thermal mass to absorb the heat generated.
Stirring Speed > 300 RPM (with appropriate vortex)Inadequate stirring can cause localized hotspots and a delayed, rapid exotherm.Efficient stirring ensures homogenous temperature distribution throughout the reaction mixture.

Experimental Protocol: Synthesis of this compound with Exotherm Control

WARNING: This protocol involves hazardous materials and a potentially dangerous exothermic reaction. A thorough risk assessment must be conducted before proceeding. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5][6][7]

Materials:

  • 3-chlorophenol

  • Chloroacetonitrile[8]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, thermometer, and reflux condenser

  • Cooling bath (ice-water)

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the cooling bath is prepared and ready for immediate use.

  • Phenoxide Formation: To the reaction flask, add 3-chlorophenol and anhydrous DMF. Begin stirring. In a single portion, add anhydrous potassium carbonate.

  • Controlled Heating: Gently heat the mixture to 80 °C and stir for 1 hour to ensure the complete formation of the 3-chlorophenoxide.[1]

  • Initiation of Chloroacetonitrile Addition: Cool the reaction mixture to the desired reaction temperature (e.g., 60 °C) using the cooling bath.

  • Controlled Addition: Add chloroacetonitrile to the dropping funnel. Begin a slow, dropwise addition of the chloroacetonitrile to the reaction mixture.

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Adjust the addition rate and the cooling bath to maintain a stable temperature. If the temperature rises more than 5 °C above the setpoint, immediately stop the addition and apply more cooling.

  • Reaction Completion: After the addition is complete, maintain the reaction at 80 °C for 4-6 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).[1]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and proceed with the appropriate extraction and purification steps.

Workflow for Managing a Thermal Runaway

The following diagram outlines the decision-making process in the event of a potential thermal runaway.

ThermalRunawayWorkflow Start Temperature Rises Rapidly StopAddition Stop Reagent Addition Immediately Start->StopAddition IncreaseCooling Increase External Cooling StopAddition->IncreaseCooling IncreaseStirring Increase Stirring Rate IncreaseCooling->IncreaseStirring AssessControl Is Temperature Under Control? IncreaseStirring->AssessControl ResumeSlowly Resume Addition at a Slower Rate AssessControl->ResumeSlowly Yes EmergencyQuench Initiate Emergency Quench Protocol AssessControl->EmergencyQuench No Evacuate Evacuate the Area EmergencyQuench->Evacuate

Caption: Workflow for managing a potential thermal runaway.

Emergency Quenching and Shutdown

In the rare event of an uncontrollable thermal runaway, a pre-planned emergency quenching procedure should be initiated.[9][10]

General Quenching Protocol:

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Stop Reagent and Heat Input: If it is safe to do so, stop all reagent feeds and turn off any heating sources.

  • Maximum Cooling: Apply maximum cooling to the reactor.

  • Controlled Quenching: Slowly introduce a pre-determined and tested quenching agent (e.g., a cold, inert solvent) into the reaction mixture. The choice of quenching agent is critical and must not itself cause a dangerous exothermic reaction.

  • Monitor: Continuously monitor the reactor temperature and pressure until the reaction is stabilized at a safe temperature.

References

Column chromatography techniques for purifying 3-Chlorophenoxyacetonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

< <

Welcome to the technical support center for the purification of 3-Chlorophenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this compound using column chromatography. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Overview & Key Considerations

This compound is a moderately polar organic compound, featuring a chlorophenoxy group and a nitrile moiety. Its purification via normal-phase column chromatography is standard, but success hinges on understanding how its structure interacts with the stationary and mobile phases. The primary goal is to select conditions that maximize the differential migration of the target compound from its impurities, such as starting materials or byproducts.

The key to a successful separation is exploiting the polarity differences between your target molecule and any contaminants. In normal-phase chromatography, the stationary phase (typically silica gel) is highly polar, while the mobile phase is less polar.[1][2] Compounds with higher polarity will interact more strongly with the silica gel, moving down the column more slowly.[3][4] Conversely, less polar compounds will be carried along more readily with the mobile phase and elute faster.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications involving moderately polar compounds like this compound, silica gel (SiO₂) is the preferred stationary phase.[6] Its high polarity and large surface area provide excellent separation capabilities for this class of molecule.[6] Alumina can also be used but is generally reserved for specific cases. The choice of particle and pore size for the silica gel will impact the resolution; smaller particle sizes generally lead to better separation but may require higher pressure.[7]

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities on a Thin-Layer Chromatography (TLC) plate, with a retention factor (Rƒ) for this compound ideally between 0.25 and 0.35. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][8] By varying the ratio of these solvents, you can tune the polarity of the mobile phase to achieve the desired separation.[2]

Q3: My compound isn't moving from the baseline on the TLC plate. What should I do?

A3: If your compound remains at the baseline, the mobile phase is not polar enough to move it up the polar stationary phase.[3] You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[8] If you are already using a high percentage of ethyl acetate, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[9]

Q4: All my spots are running at the top of the TLC plate (solvent front). What does this mean?

A4: This indicates that your mobile phase is too polar. The eluent is carrying all components, including your target compound, up the plate with little to no interaction with the stationary phase. To resolve this, you must decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this would involve increasing the percentage of hexane.[8]

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for column chromatography.

  • Prepare Samples: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and progressively increase the polarity (e.g., 8:2, 7:3) in subsequent tests.

  • Visualize and Analyze: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rƒ value for each spot. The ideal system will show good separation between the spot for this compound and any impurities, with the target compound having an Rƒ between 0.25-0.35.[3]

Solvent System (Hexane:Ethyl Acetate) Observed Rƒ of Target Recommendation
9:1< 0.1Increase polarity (more Ethyl Acetate)
7:30.30Optimal for Column
5:5> 0.8Decrease polarity (more Hexane)
Step 2: Column Preparation (Slurry Packing)

Objective: To create a uniformly packed column, which is essential for good separation.

  • Select Column: Choose a glass column of an appropriate size for the amount of crude material you need to purify.

  • Prepare Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (determined from your TLC analysis) to form a slurry.

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure the silica gel packs down evenly without air bubbles or cracks.[6] Add a layer of sand on top of the packed silica to protect the surface.

Step 3: Sample Loading and Elution

Objective: To apply the sample to the column and begin the separation process.

  • Prepare Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel and dried. The latter method, known as dry loading, is often preferred as it can lead to better band resolution.

  • Load the Column: Carefully add your sample to the top of the column.

  • Begin Elution: Open the stopcock and begin adding your mobile phase. Start with the solvent system that gave you the optimal Rƒ value. If separation is still difficult, you can employ a gradient elution, where the polarity of the mobile phase is gradually increased over time.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Use TLC to analyze the collected fractions to determine which contain your purified this compound. Combine the pure fractions and evaporate the solvent to obtain your final product.

Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_result Result Crude Crude this compound TLC TLC Analysis to Find Optimal Solvent Crude->TLC Test various polarities Pack Pack Column with Silica Gel TLC->Pack Optimal solvent system chosen Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for purifying this compound.

Troubleshooting Guide

Q: My compound is eluting as a broad or "tailing" peak. What's causing this and how do I fix it?

A: Peak tailing is often observed for polar compounds and can be due to several factors.[10][11]

  • Probable Cause 1: Strong Analyte-Stationary Phase Interactions: The nitrile and ether functionalities in your molecule can interact with the acidic silanol groups on the silica surface, causing tailing.[12]

  • Solution:

    • Modify Mobile Phase: Adding a small amount of a competitive base, like triethylamine (0.1-0.5%), to your mobile phase can neutralize the active silanol sites, leading to more symmetrical peaks.[10][13]

    • Change pH: For ionizable compounds, adjusting the mobile phase pH to be at least two units away from the compound's pKa can suppress interactions causing tailing.[14]

  • Probable Cause 2: Column Overload: Loading too much sample can saturate the stationary phase, leading to poor peak shape.

  • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.

  • Probable Cause 3: Poorly Packed Column: Voids or channels in the silica bed can cause the solvent to flow unevenly, leading to band broadening.[15]

  • Solution: Repack the column carefully, ensuring a homogenous and dense bed.[6]

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: Co-elution occurs when two or more compounds travel through the column at the same rate.[16][17] To resolve this, you need to alter the selectivity of your chromatographic system.

  • Probable Cause 1: Insufficiently Optimized Mobile Phase: The polarity of your eluent may not be ideal for separating the specific compounds in your mixture.

  • Solution:

    • Fine-tune Polarity: Make small, incremental changes to your solvent ratio. Sometimes a slight decrease in polarity is enough to improve separation.

    • Change Solvent Composition: Switch one of the solvents in your mobile phase.[16] For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., Hexane/Dichloromethane/Ethyl Acetate) can alter the interactions and improve resolution.[18]

  • Probable Cause 2: Similar Polarity of Compounds: The impurity and your target compound may have very similar polarities, making separation difficult with a standard silica gel/hexane-ethyl acetate system.

  • Solution:

    • Change Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. For example, a stationary phase with different surface chemistry, like one embedded with polar groups, could offer different selectivity.[19]

Troubleshooting Decision Tree

G Problem Problem Encountered Tailing Peak Tailing Problem->Tailing CoElution Co-Elution with Impurity Problem->CoElution Tailing_Cause1 Strong Silanol Interaction? Tailing->Tailing_Cause1 CoElution_Cause1 Mobile Phase Sub-Optimal? CoElution->CoElution_Cause1 Tailing_Cause2 Column Overloaded? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol1 Add 0.1% Triethylamine to Mobile Phase Tailing_Cause1->Tailing_Sol1 Yes Tailing_Cause3 Poorly Packed Column? Tailing_Cause2->Tailing_Cause3 No Tailing_Sol2 Reduce Sample Load Tailing_Cause2->Tailing_Sol2 Yes Tailing_Sol3 Repack Column Carefully Tailing_Cause3->Tailing_Sol3 Yes CoElution_Cause2 Compounds Have Very Similar Polarity? CoElution_Cause1->CoElution_Cause2 No CoElution_Sol1 Fine-Tune Solvent Ratio or Change Solvent CoElution_Cause1->CoElution_Sol1 Yes CoElution_Sol2 Try a Different Stationary Phase CoElution_Cause2->CoElution_Sol2 Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-Chlorophenoxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing. Poor peak symmetry can compromise the accuracy of quantification and the overall quality of your data.[1] This guide provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[2][3] This asymmetry is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and poor reproducibility of results.[4] A tailing factor greater than 1.2 is generally considered an indication of a significant issue.[4]

Q2: What are the primary causes of peak tailing in the analysis of a polar compound like this compound?

A2: For a polar compound like this compound, peak tailing in reversed-phase HPLC is often caused by a combination of factors:

  • Secondary Silanol Interactions: The most common cause is the interaction between the polar functional groups of the analyte and residual silanol groups on the silica-based stationary phase.[1][5][6] These interactions create a secondary, undesirable retention mechanism that leads to peak broadening and tailing.[2][7]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the silanol groups.[8][9] If the pH is not optimized, it can lead to inconsistent interactions and poor peak shape.[1][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][11]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause band broadening and peak tailing.[1][5]

Troubleshooting Guide: A Systematic Approach

A logical, step-by-step approach is crucial for effectively troubleshooting peak tailing. It is recommended to change only one parameter at a time to isolate the root cause.

Step 1: Evaluate the Column and Stationary Phase

Q3: My peak for this compound is tailing. Could my column be the issue?

A3: Yes, the column is a primary suspect. Here's how to investigate:

  • Consider the Column Chemistry: For polar analytes, using a column with a highly deactivated or end-capped stationary phase is recommended.[1][7] End-capping chemically modifies the residual silanol groups, minimizing their interaction with polar analytes.[7] Modern Type B silica columns, which have fewer free silanols, are also a good choice.[2]

  • Check for Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4] Flush the column with a strong solvent, such as 100% acetonitrile for reversed-phase columns, to remove strongly retained compounds.[4] If performance does not improve, the column may need to be replaced.[4][11]

  • Look for Voids: A void at the column inlet, caused by pressure shocks or poor packing, can also lead to peak tailing.[4][5] Replacing the column is the most effective solution.[4]

Step 2: Optimize the Mobile Phase

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds.[3][9][12]

  • Suppress Silanol Ionization: At a low pH (around 2.5-3), the residual silanol groups on the silica stationary phase are protonated (non-ionized).[2][5] This minimizes their ability to interact with the polar this compound, leading to a more symmetrical peak.[5][7]

  • Control Analyte Ionization: It is generally advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[3] When the mobile phase pH is close to the pKa, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[8]

Q5: Can the buffer concentration and organic modifier in my mobile phase impact peak tailing?

A5: Absolutely. Both play a significant role.

  • Buffer Concentration: An adequate buffer concentration (typically >20 mM) is necessary to maintain a stable pH and mask residual silanol interactions.[5][13] Insufficient buffering can lead to pH shifts within the column, causing peak tailing.[14]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) affect analyte retention and can influence peak shape.[15][16] Acetonitrile and methanol have different solvent properties and can provide different selectivity.[17] Experimenting with different organic modifiers or even a ternary mixture can sometimes improve peak symmetry.[17] Increasing the percentage of the organic modifier can also help reduce peak tailing in some cases by increasing the solvent strength.[11]

Table 1: Mobile Phase Modifications to Mitigate Peak Tailing

ParameterModificationRationale
pH Decrease to pH 2.5-3.0Suppresses the ionization of residual silanol groups, reducing secondary interactions.[2][5]
Buffer Concentration Increase to >20 mMEnsures stable pH throughout the column and helps mask silanol interactions.[5][13]
Organic Modifier Experiment with Acetonitrile vs. MethanolDifferent solvents offer different selectivity and can alter interactions with the stationary phase.[17]
Additive Add a sacrificial base (e.g., 0.05 M Triethylamine)The additive preferentially interacts with active silanol sites, reducing their availability to the analyte.[5]
Step 3: Review Sample and System Parameters

Q6: I've optimized my column and mobile phase, but I still see some tailing. What else should I check?

A6: At this point, it's wise to look at your sample preparation and the HPLC system itself.

  • Sample Overload: Reduce the injection volume or dilute your sample to ensure you are not overloading the column.[10][11]

  • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than the mobile phase.[4] Injecting a sample in a much stronger solvent can cause peak distortion.[4]

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce dead volume.[1][5]

  • Sample Clean-up: If your sample matrix is complex, interfering compounds could be causing the issue.[4] Consider implementing a sample clean-up step like Solid Phase Extraction (SPE).[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for This compound col_check Is the column appropriate and in good condition? start->col_check ph_check Is the mobile phase pH optimized (pH 2.5-3)? col_check->ph_check Yes col_solution Use end-capped column. Flush or replace the column. col_check->col_solution No buffer_check Is the buffer concentration adequate (>20 mM)? ph_check->buffer_check Yes ph_solution Adjust mobile phase pH to 2.5-3. ph_check->ph_solution No sample_check Is sample overload or solvent mismatch a possibility? buffer_check->sample_check Yes buffer_solution Increase buffer concentration. buffer_check->buffer_solution No system_check Is extra-column volume minimized? sample_check->system_check Yes sample_solution Reduce injection volume/concentration. Match sample solvent to mobile phase. sample_check->sample_solution No solution Symmetrical Peak Achieved system_check->solution Yes system_solution Use shorter, narrower tubing. system_check->system_solution No col_solution->ph_check ph_solution->buffer_check buffer_solution->sample_check sample_solution->system_check system_solution->solution

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chlorophenoxyacetonitrile: Williamson Ether Synthesis vs. Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its molecular structure, featuring a chlorinated aromatic ring linked to a cyanomethyl ether, makes it a versatile intermediate for introducing the 3-chlorophenoxy moiety into larger, more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the classical Williamson ether synthesis and the more modern Phase-Transfer Catalysis (PTC) approach. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and operational simplicity.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on a multitude of factors including the desired scale of production, cost of reagents, and environmental considerations. The following table provides a high-level comparison of the Williamson ether synthesis and Phase-Transfer Catalysis for the preparation of substituted phenoxyacetonitriles.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)
Starting Materials 3-Chlorophenol, Chloroacetonitrile3-Chlorophenol, Chloroacetonitrile
Key Reagents Strong base (e.g., K₂CO₃, NaH)Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃)
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Biphasic system (e.g., Toluene/Water)
Reaction Temperature 50-100 °CRoom temperature to 80 °C
Reaction Time 1-8 hours2-6 hours
Reported Yield *70-90%85-98%
Key Advantages Well-established, reliable methodology.Milder conditions, higher yields, easier work-up, "greener" process.[1]
Key Disadvantages Often requires harsh conditions and anhydrous solvents, potential for side reactions.Catalyst cost and the need for its removal from the final product.

*Note: The quantitative data presented is based on analogous reactions for the synthesis of 2-(4-Chlorophenoxy)acetonitrile and may vary for the 3-chloro isomer.[2]

Synthetic Route Diagrams

The two primary pathways for the synthesis of this compound are depicted below.

cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Phase-Transfer Catalysis (PTC) 3-Chlorophenol_W 3-Chlorophenol Phenoxide_W 3-Chlorophenoxide Intermediate 3-Chlorophenol_W->Phenoxide_W Deprotonation Chloroacetonitrile_W Chloroacetonitrile Product_W This compound Chloroacetonitrile_W->Product_W Base_W Strong Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Base_W->Phenoxide_W Phenoxide_W->Product_W SN2 Attack 3-Chlorophenol_P 3-Chlorophenol (in Organic Phase) IonPair_P [Q⁺][⁻OArCl] Ion Pair in Organic Phase 3-Chlorophenol_P->IonPair_P Chloroacetonitrile_P Chloroacetonitrile (in Organic Phase) Product_P This compound Chloroacetonitrile_P->Product_P Base_P Base (e.g., NaOH) (in Aqueous Phase) Base_P->IonPair_P Deprotonation at Interface PTC_P Phase-Transfer Catalyst (e.g., TBAB) PTC_P->IonPair_P Transfers Phenoxide IonPair_P->Product_P SN2 Attack

Figure 1. Comparative workflow of Williamson ether synthesis and Phase-Transfer Catalysis.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3] This method proceeds via an SN2 reaction between an alkoxide (in this case, a phenoxide) and a primary alkyl halide.[3]

Mechanistic Rationale

The reaction is initiated by the deprotonation of 3-chlorophenol with a suitable base to form the more nucleophilic 3-chlorophenoxide. The choice of a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is crucial to ensure complete formation of the phenoxide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. These solvents are chosen because they can solvate the cation of the base, leaving the phenoxide anion relatively "naked" and highly reactive, while not participating in hydrogen bonding that could shield the nucleophile.[1] The subsequent nucleophilic attack of the 3-chlorophenoxide on the electrophilic carbon of chloroacetonitrile results in the displacement of the chloride leaving group and the formation of the desired ether product.

Williamson_Mechanism cluster_reactants cluster_intermediates cluster_product Phenol 3-Chlorophenol Phenoxide 3-Chlorophenoxide Phenol->Phenoxide Deprotonation (Step 1) Base K₂CO₃ Base->Phenoxide Chloroacetonitrile Chloroacetonitrile Product This compound Chloroacetonitrile->Product Phenoxide->Product SN2 Attack (Step 2)

Figure 2. Step-wise mechanism of the Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of substituted phenoxyacetonitriles.[2]

  • To a stirred solution of 3-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) in one portion.

  • Heat the mixture to 80 °C and stir for 1 hour to ensure the complete formation of the 3-chlorophenoxide.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 80 °C and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases.[1] For the synthesis of this compound, PTC offers a more environmentally friendly and often higher-yielding alternative to the classical Williamson ether synthesis.[1]

Mechanistic Rationale

In a typical PTC setup for this synthesis, an aqueous solution of a base (e.g., sodium hydroxide) and an organic solution of the reactants (3-chlorophenol and chloroacetonitrile in a solvent like toluene) are vigorously stirred. The key to this process is the phase-transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB).

The catalyst, possessing both hydrophilic (the charged head) and lipophilic (the alkyl chains) properties, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase or, more commonly, transports the phenoxide, formed at the interface, into the bulk organic phase. In the organic phase, the 3-chlorophenoxide anion forms a lipophilic ion pair with the quaternary ammonium cation. This ion pair is highly reactive as the anion is poorly solvated and thus a potent nucleophile. This reactive species then readily undergoes the SN2 reaction with chloroacetonitrile to yield the final product. The catalyst is then regenerated and returns to the aqueous interface to repeat the cycle. This catalytic cycle allows the reaction to proceed under milder conditions and often with higher efficiency than the single-phase Williamson synthesis.[4][5]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH ArOH 3-Chlorophenol NaOH->ArOH Deprotonation at Interface Q+X- Q⁺X⁻ (Catalyst) Q+OAr- [Q⁺][⁻OArCl] (Reactive Ion Pair) Q+X-->Q+OAr- Transfers Phenoxide ArOH->Q+OAr- Forms Ion Pair with Q⁺ ClCH2CN Chloroacetonitrile Product This compound ClCH2CN->Product Q+OAr-->Product SN2 Attack

References

A Comparative Analysis of 3-Chlorophenoxyacetonitrile and 4-Chlorophenoxyacetonitrile for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the subtle shift of a single atom within a molecule can dramatically alter its biological activity and chemical properties. This guide provides a detailed comparative analysis of two such positional isomers: 3-Chlorophenoxyacetonitrile and 4-Chlorophenoxyacetonitrile. As essential building blocks in organic synthesis, a comprehensive understanding of their distinct characteristics is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple cataloging of data to offer insights into the causal relationships between their structural differences and their respective chemical behaviors, supported by available experimental and predicted data.

Introduction: The Significance of Positional Isomerism

This compound and 4-Chlorophenoxyacetonitrile share the same molecular formula, C₈H₆ClNO, and molecular weight of 167.59 g/mol .[1][2] The critical difference lies in the substitution pattern of the chlorine atom on the phenoxy ring—a distinction that gives rise to unique electronic and steric environments. This guide will dissect these differences, providing a framework for informed decision-making in experimental design and synthetic strategy.

Physicochemical Properties: A Tale of Two Isomers

The position of the chlorine atom influences the molecule's polarity, crystal packing, and ultimately, its physical properties. A summary of key physicochemical data is presented below. It is important to note that while some experimental data is available, a portion of the data for the 3-chloro isomer is derived from computational models.

PropertyThis compound4-ChlorophenoxyacetonitrileData Source
Molecular Formula C₈H₆ClNOC₈H₆ClNO[1][2]
Molecular Weight 167.59 g/mol 167.59 g/mol [1][2]
CAS Number 43111-32-63598-13-8[1][2]
Predicted logP 2.2422.3[2][3]
Predicted Water Solubility (log₁₀WS) -2.56 mol/L-[3]
Predicted Boiling Point 576.03 K-[3]
Predicted Melting Point 336.00 K-[3]

The predicted octanol-water partition coefficient (logP) for both isomers is similar, suggesting comparable lipophilicity. However, even minor differences can impact a molecule's interaction with biological membranes and its pharmacokinetic profile. The lack of extensive experimental data for the 3-chloro isomer underscores the need for further empirical studies to validate these predictions.

Synthesis and Reactivity: Strategic Approaches to Isomer-Specific Production

The synthesis of chlorophenoxyacetonitriles typically involves the Williamson ether synthesis, where a chlorophenate is reacted with a haloacetonitrile. The choice of starting materials is dictated by the desired isomeric product.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway applicable to both isomers, highlighting the key reaction step.

G cluster_3chloro Synthesis of this compound cluster_4chloro Synthesis of 4-Chlorophenoxyacetonitrile 3-Chlorophenol 3-Chlorophenol 3-Chlorophenoxide 3-Chlorophenoxide 3-Chlorophenol->3-Chlorophenoxide Deprotonation Base Base Base->3-Chlorophenoxide This compound This compound 3-Chlorophenoxide->this compound Williamson Ether Synthesis (SN2) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide Deprotonation Base2 Base Base2->4-Chlorophenoxide 4-Chlorophenoxyacetonitrile 4-Chlorophenoxyacetonitrile 4-Chlorophenoxide->4-Chlorophenoxyacetonitrile Williamson Ether Synthesis (SN2) Chloroacetonitrile2 Chloroacetonitrile Chloroacetonitrile2->4-Chlorophenoxyacetonitrile

Caption: Generalized synthetic pathway for 3- and 4-Chlorophenoxyacetonitrile.

Experimental Protocol: Synthesis of 4-Chlorophenoxyacetonitrile

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • 4-Chlorophenol

  • Chloroacetonitrile[4]

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of 4-chlorophenol (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 1 hour.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 4-Chlorophenoxyacetonitrile by recrystallization or column chromatography.

Causality in Experimental Choices:

  • The use of a polar aprotic solvent like acetone or DMF facilitates the S(_N)2 reaction by solvating the cation of the base without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.

  • A slight excess of chloroacetonitrile is used to ensure complete consumption of the limiting 4-chlorophenoxide.

  • The aqueous workup is essential to remove unreacted starting materials, the base, and any water-soluble byproducts.

Spectroscopic Analysis: Fingerprinting the Isomers

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic peaks for the nitrile (C≡N) stretch, the ether (C-O-C) linkage, and the aromatic ring.

  • Nitrile (C≡N) stretch: A sharp, medium-intensity peak is anticipated in the range of 2240-2260 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C-O-C stretch: Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound, which can be a valuable reference for researchers.[5] For 4-Chlorophenoxyacetonitrile, Raman and IR spectral data are available through PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 3-chloro and 4-chloro isomers due to the different chemical environments of the protons and carbons on the aromatic ring.

Expected ¹H NMR Features:

  • -CH₂-CN protons: A singlet in the upfield region.

  • Aromatic protons: A complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm). The splitting patterns and chemical shifts will be distinct for the two isomers due to the position of the electron-withdrawing chlorine atom.

Expected ¹³C NMR Features:

  • Nitrile carbon: A peak around 115-120 ppm.

  • Methylene carbon: A peak further upfield.

  • Aromatic carbons: Four distinct signals for the 4-chloro isomer (due to symmetry) and six for the 3-chloro isomer in the aromatic region (approximately 115-160 ppm). The carbon directly attached to the chlorine atom will have a characteristic chemical shift.

Mass Spectrometry

The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 167 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns may differ based on the stability of the resulting fragments, potentially allowing for differentiation.

Biological Activity: A Frontier for Investigation

The biological activities of 3- and 4-Chlorophenoxyacetonitrile are not as extensively documented as their phenylacetonitrile counterparts. However, the chlorophenoxy moiety is a common feature in various herbicides and pharmaceuticals, suggesting potential bioactivity for these nitrile derivatives.

  • Herbicidal Potential: Phenoxy herbicides, such as 2,4-D, function as synthetic auxins. The chlorophenoxyacetonitrile structure could potentially mimic natural plant hormones, leading to herbicidal effects. The position of the chlorine atom would likely influence the binding affinity to target proteins and, consequently, the herbicidal efficacy.

  • Pharmaceutical Applications: The (4-chlorophenoxy)acetonitrile scaffold is a building block for various pharmaceutically relevant compounds.[6] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse range of functionalized molecules for drug discovery.

Further research is needed to systematically evaluate and compare the cytotoxic, herbicidal, and other biological activities of these two isomers.

Experimental Workflow for Comparative Biological Screening

For researchers embarking on a comparative study of these isomers, a structured experimental workflow is crucial.

G Start Start Isomer_Synthesis Synthesize and Purify 3- and 4-Chlorophenoxyacetonitrile Start->Isomer_Synthesis Structural_Verification Structural Verification (NMR, IR, MS) Isomer_Synthesis->Structural_Verification Physicochemical_Characterization Determine Physicochemical Properties (Solubility, logP) Structural_Verification->Physicochemical_Characterization Biological_Screening Parallel Biological Screening Physicochemical_Characterization->Biological_Screening Herbicidal_Assay Herbicidal Activity Assay (e.g., on Arabidopsis thaliana) Biological_Screening->Herbicidal_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., on cancer cell lines) Biological_Screening->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis Herbicidal_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative biological evaluation.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and 4-Chlorophenoxyacetonitrile, highlighting the impact of chlorine's positional isomerism on their chemical and physical properties. While a significant body of experimental data for direct comparison remains to be established, the information presented here offers a solid foundation for researchers. The subtle structural differences between these isomers are likely to translate into distinct biological activities, making them intriguing candidates for further investigation in both agrochemical and pharmaceutical research. Future studies should focus on generating robust experimental data for the 3-chloro isomer and conducting side-by-side biological assays to fully elucidate their comparative potential.

References

A Comparative Guide to the Purity Assessment of 3-Chlorophenoxyacetonitrile by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Scientific Discovery

In the realms of pharmaceutical development, materials science, and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful data are built. An inaccurately characterized compound can lead to flawed interpretations of biological activity, erroneous kinetic data, and ultimately, the failure of research programs.[1] This guide focuses on the purity determination of 3-Chlorophenoxyacetonitrile, a key intermediate in the synthesis of various chemical entities.

We will provide an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method for purity assessment.[2][3] Unlike traditional chromatographic techniques that are relative and dependent on analyte-specific reference standards, qNMR offers a direct and absolute measure of purity. This guide will objectively compare the performance of qNMR against established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and comparative data to empower researchers in making informed analytical choices.

The qNMR Advantage: A Primary Ratio Method Explained

The foundational principle of qNMR is its direct and universal response. The area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2][4][5] This means that, under properly controlled experimental conditions, the molar ratio of different compounds in a solution can be determined by comparing the integrated areas of their respective NMR signals.

This unique characteristic establishes qNMR as a primary ratio method of measurement.[3] It can determine the purity of a substance by comparing its NMR signal integral to that of a co-dissolved internal standard of known, high purity. Crucially, the internal standard does not need to be structurally related to the analyte.[3] This eliminates the often-challenging and costly need to synthesize or procure a certified reference material of the target compound itself, a significant advantage over chromatographic methods.

cluster_qnmr qNMR Principle cluster_chromatography Chromatography Principle Analyte Analyte Signal (Integral A) Standard Internal Standard Signal (Integral B) Proportionality Direct Molar Proportionality Integral ∝ Moles Analyte->Proportionality Standard->Proportionality Analyte_Peak Analyte Peak (Area X) Standard_Peak Reference Standard Peak (Area Y) ResponseFactor Requires Response Factor Area ≠ Moles Directly Analyte_Peak->ResponseFactor Standard_Peak->ResponseFactor Purity_qNMR Absolute Purity Calculation Proportionality->Purity_qNMR Purity_Chroma Relative Purity Calculation ResponseFactor->Purity_Chroma cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_IS Accurately weigh Internal Standard (IS) (e.g., 10 mg DMSO₂) Weigh_Analyte Accurately weigh Analyte (e.g., 25 mg) Weigh_IS->Weigh_Analyte Dissolve Dissolve IS and Analyte in deuterated solvent (e.g., 0.7 mL DMSO-d₆) Weigh_Analyte->Dissolve Setup Set Quantitative Parameters (D1=30s, NS=32, PW=90°) Dissolve->Setup Acquire Acquire ¹H NMR Spectrum Setup->Acquire Process Apply Fourier Transform, Phase and Baseline Correction Acquire->Process Integrate Integrate non-overlapping Analyte and IS signals Process->Integrate Calculate Calculate Purity using the qNMR Equation Integrate->Calculate

References

A Comparative Analysis of the Biological Activity of 3-Chlorophenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The phenoxyacetonitrile scaffold represents a versatile chemical framework in the development of biologically active agents. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 3-chlorophenoxyacetonitrile core structure. We will delve into the structure-activity relationships (SAR) that govern their herbicidal and fungicidal properties, supported by synthesized experimental data. This document is designed to serve as a technical resource, explaining the causal relationships behind molecular design and experimental validation, thereby empowering researchers in the fields of agrochemistry and drug discovery to make informed decisions in the development of novel, potent compounds.

Introduction: The Significance of the Phenoxyacetonitrile Scaffold

Phenoxyacetic acid derivatives have a storied history in agriculture, most notably as synthetic auxin herbicides that selectively target broadleaf weeds.[1] These molecules function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[2][3] The this compound structure serves as a compelling starting point for chemical synthesis due to several key features: the phenoxy ring allows for various substitutions to modulate activity and selectivity, the ether linkage provides conformational flexibility, and the nitrile group, a versatile functional moiety, is known to be present in numerous biologically active natural products and pharmaceuticals.[4]

The core directive of this guide is to move beyond a simple cataloging of compounds and instead provide an in-depth analysis of why certain structural modifications to the this compound backbone lead to enhanced or diminished biological activity. By understanding these structure-activity relationships, we can rationally design next-generation derivatives with improved potency and selectivity.

Primary Biological Activity: Herbicidal Efficacy

The predominant biological activity associated with the 3-chlorophenoxy scaffold is its herbicidal action, which is rooted in its function as a synthetic auxin.

Mechanism of Action: Synthetic Auxin Mimicry

Natural auxin (IAA) is a critical plant hormone that regulates cell division, enlargement, and development.[5] Synthetic auxins like phenoxyacetonitrile derivatives overwhelm these normal hormonal pathways.[6] Upon absorption by the plant, they bind to auxin receptors, leading to a cascade of events including uncontrolled cell division and elongation, which manifests as twisted stems, epinasty, and ultimately, plant death.[6][7] This mechanism is particularly effective against broadleaf (dicotyledonous) weeds, while many grass (monocotyledonous) crops exhibit tolerance.[4]

Below is a simplified representation of the auxin signaling pathway disruption by these synthetic mimics.

Auxin_Mechanism cluster_0 Normal Auxin Signaling cluster_1 Herbicide Action IAA Natural Auxin (IAA) Receptor Auxin Receptor IAA->Receptor Binds Repressor Repressor Protein Receptor->Repressor Degrades ARF Auxin Response Factor Gene Growth Genes ARF->Gene Activates Growth Normal Growth Gene->Growth Herbicide This compound Derivative Receptor_H Auxin Receptor Herbicide->Receptor_H Binds Strongly (Resists Degradation) Repressor_H Repressor Protein Receptor_H->Repressor_H Continuous Degradation ARF_H Auxin Response Factor Gene_H Growth Genes ARF_H->Gene_H Over-activates Death Uncontrolled Growth & Plant Death Gene_H->Death

Caption: Disruption of auxin signaling by a synthetic mimic.

Structure-Activity Relationship (SAR) Analysis

To illustrate the impact of structural modifications, we present a comparative analysis of hypothetical this compound derivatives. The data in the table below is synthesized for illustrative purposes, based on established principles of SAR in phenoxy herbicides, to demonstrate how substitutions on the phenyl ring influence herbicidal activity. Activity is represented by the concentration required to inhibit 50% of plant growth (IC₅₀) against a model broadleaf weed, Amaranthus retroflexus (redroot pigweed). A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Herbicidal Activity of this compound Derivatives against Amaranthus retroflexus

Compound IDR¹ PositionR² PositionR³ PositionStructureIC₅₀ (µM)Rationale for Activity Change
CPA-1 HHH3-Cl85.2Parent Compound: Baseline activity. The 3-chloro substituent provides moderate potency.
CPA-2 HH4-F3-Cl, 4-F42.5Increased Potency: The small, highly electronegative fluorine at the 4-position can enhance binding to the auxin receptor.
CPA-3 HH4-CH₃3-Cl, 4-CH₃68.7Slightly Increased Potency: The electron-donating methyl group can subtly enhance activity, but its steric bulk is less favorable than fluorine.
CPA-4 2-CH₃HH2-CH₃, 3-Cl150.8Decreased Potency: A bulky group at the ortho (2-position) can cause steric hindrance, potentially interfering with the molecule's ability to adopt the correct conformation for receptor binding.
CPA-5 HH4-NO₂3-Cl, 4-NO₂35.1Significantly Increased Potency: A strong electron-withdrawing group like nitro at the para-position often leads to a substantial increase in herbicidal activity.
CPA-6 H5-ClH3,5-diCl55.6Increased Potency: An additional chlorine atom can enhance the overall electronic properties and lipophilicity, improving uptake and transport within the plant.

Note: The data presented is illustrative and intended to demonstrate SAR principles.

From this analysis, a clear trend emerges:

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) at the para-position (position 4) of the phenyl ring generally increase herbicidal potency.

  • Steric Hindrance: Bulky substituents at the ortho-position (positions 2 or 6) tend to decrease activity due to steric clashes at the receptor binding site.

Secondary Biological Activity: Fungicidal Potential

While primarily investigated for herbicidal properties, phenoxyacetonitrile derivatives and related structures have also shown promise as antifungal agents. The nitrile moiety, in particular, is a key pharmacophore in various commercial fungicides.

Structure-Activity Relationship (SAR) Analysis

The structural requirements for fungicidal activity can differ significantly from those for herbicidal action. Here, we present synthesized data comparing our hypothetical derivatives against a model plant pathogenic fungus, Botrytis cinerea, the causal agent of gray mold. Activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth.

Table 2: Comparative Fungicidal Activity of this compound Derivatives against Botrytis cinerea

Compound IDR¹ PositionR² PositionR³ PositionStructureMIC (µg/mL)Rationale for Activity Change
CPA-1 HHH3-Cl>100Parent Compound: Negligible fungicidal activity.
CPA-2 HH4-F3-Cl, 4-F62.5Moderate Activity: Halogenation at the 4-position introduces some antifungal character, likely by improving membrane penetration.
CPA-3 HH4-CH₃3-Cl, 4-CH₃85.0Weak Activity: The methyl group provides a slight increase in lipophilicity but is less effective than halogenation for fungicidal action in this scaffold.
CPA-4 2-CH₃HH2-CH₃, 3-Cl70.1Weak Activity: Unlike in herbicides, the ortho-substituent does not completely abolish activity and may slightly alter the molecule's interaction with fungal-specific targets.
CPA-5 HH4-NO₂3-Cl, 4-NO₂25.8Good Activity: The strong electron-withdrawing nature of the nitro group significantly enhances fungicidal potency, a common trend in aromatic fungicides.
CPA-6 H5-ClH3,5-diCl40.3Good Activity: Dichlorination provides a favorable combination of electronic properties and lipophilicity, enhancing penetration and disruption of fungal cell processes.

Note: The data presented is illustrative and intended to demonstrate SAR principles.

The SAR for fungicidal activity reveals a partially overlapping but distinct pattern:

  • Halogenation and Electron-Withdrawing Groups: Similar to herbicidal activity, the presence of halogens and strong electron-withdrawing groups on the phenyl ring is crucial for imparting significant fungicidal potency.

  • Lipophilicity: Increased lipophilicity, as seen with dichlorination (CPA-6), often correlates with better antifungal activity, as it facilitates the compound's ability to cross the fungal cell membrane.

Experimental Protocols for Biological Screening

To ensure the trustworthiness and reproducibility of the data that underpins SAR analysis, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for evaluating the herbicidal and fungicidal activities described above.

Protocol: In Vitro Herbicidal Activity Assay (Seed Germination and Root Growth Inhibition)

This protocol is designed to assess the effect of test compounds on the early growth stages of a model dicot weed.

Objective: To determine the IC₅₀ value of a test compound against a target plant species.

Materials:

  • Test compounds (e.g., CPA-1 to CPA-6)

  • Positive control (e.g., 2,4-Dichlorophenoxyacetic acid)

  • Negative control (solvent, e.g., DMSO)

  • Seeds of a susceptible broadleaf plant (e.g., Amaranthus retroflexus)

  • Petri dishes (9 cm diameter) with filter paper

  • Sterile distilled water

  • Growth chamber with controlled light (16h light/8h dark cycle) and temperature (25°C)

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound and the positive control in DMSO.

  • Working Solution Preparation: Create a serial dilution of each stock solution in sterile distilled water to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µM). The final DMSO concentration in all solutions, including the negative control, should be kept constant and non-phytotoxic (e.g., 0.5%).

  • Plating: Place one sheet of sterile filter paper into each Petri dish. Pipette 5 mL of the appropriate working solution or control solution onto the filter paper.

  • Seed Sowing: Evenly place 20 seeds of Amaranthus retroflexus onto the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber for 7-10 days.

  • Data Collection: After the incubation period, measure the root length of each seedling.

  • Analysis: Calculate the average root length for each treatment. Determine the percent inhibition relative to the negative control. Plot the percent inhibition against the log of the compound concentration and use a regression analysis to calculate the IC₅₀ value.

Herbicidal_Assay_Workflow A Prepare Stock Solutions (10 mM in DMSO) B Create Serial Dilutions (e.g., 1-200 µM in H₂O) A->B C Moisten Filter Paper in Petri Dish (5 mL) B->C D Sow 20 Seeds (e.g., A. retroflexus) C->D E Seal and Incubate (7-10 days, 25°C) D->E F Measure Seedling Root Length E->F G Calculate % Inhibition vs. Control F->G H Determine IC₅₀ Value (Regression Analysis) G->H

Caption: Workflow for the in vitro herbicidal activity assay.

Protocol: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of a fungal pathogen.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compounds

  • Positive control (e.g., Carbendazim)

  • Negative control (solvent, e.g., DMSO)

  • Pure culture of Botrytis cinerea on Potato Dextrose Agar (PDA)

  • Sterile PDA medium

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add the required volume of the test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a positive control plate with Carbendazim and a negative control plate with DMSO only. The final DMSO concentration should be consistent across all plates (e.g., 0.5%).

  • Plating: Swirl the flasks to ensure thorough mixing and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Using a sterile cork borer, cut a 5 mm plug of mycelium from the edge of an actively growing B. cinerea culture plate.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate. Seal the plates and incubate at 22-25°C in the dark.

  • Data Collection: Incubate until the fungal growth in the negative control plate has nearly reached the edge of the dish. Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the negative control. The MIC is defined as the lowest concentration of the compound that results in complete inhibition of visible mycelial growth.

Conclusion and Future Perspectives

The comparative analysis of this compound derivatives reveals clear and actionable structure-activity relationships. For herbicidal activity, potency is significantly enhanced by the introduction of strong electron-withdrawing groups at the para-position of the phenyl ring, while steric bulk at the ortho-position is detrimental. For fungicidal activity, a similar trend favoring electron-withdrawing substituents and increased lipophilicity is observed, suggesting some overlap in the physicochemical properties required for activity, even if the ultimate molecular targets differ.

Derivatives such as CPA-5 (3-chloro-4-nitrophenoxyacetonitrile) and CPA-6 (3,5-dichlorophenoxyacetonitrile) emerge as promising leads, demonstrating heightened potency in both herbicidal and fungicidal assays in our illustrative model. These findings underscore the value of the this compound scaffold as a template for developing novel agrochemicals.

Future research should focus on synthesizing and screening a broader array of derivatives to refine these SAR models. Investigating modifications to the acetonitrile moiety itself could unlock new mechanisms of action or improve selectivity. Furthermore, exploring the safety profile and environmental fate of the most potent lead compounds will be a critical step in their potential journey from the laboratory to the field.

References

A Methodological Guide to Assessing Cross-Reactivity of 3-Chlorophenoxyacetonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Given the limited direct data on this specific molecule, this guide establishes a predictive and methodological approach. By examining its structural features—a chlorinated aromatic ring linked to an acetonitrile group via an ether bond—we can anticipate potential interactions and design a robust testing strategy. This document outlines the core principles of cross-reactivity testing, provides detailed protocols for relevant high-risk assays, and offers a framework for data interpretation and comparison.

Understanding 3-Chlorophenoxyacetonitrile and the Imperative of Cross-Reactivity Assessment

This compound (CAS 43111-32-6) belongs to the class of chlorinated phenoxyacetonitrile compounds.[1] Its structure suggests potential biological activity, as the chlorinated phenyl ring is a common moiety in bioactive molecules, including pesticides and pharmaceutical agents. The ether linkage and nitrile group further contribute to its chemical reactivity and potential to interact with biological macromolecules.

Why is Cross-Reactivity a Critical Concern?

Cross-reactivity occurs when a compound binds to unintended targets, such as receptors or antibodies, that are different from the primary analyte or target of interest.[2][3][4] This can lead to false-positive or overestimated results in diagnostic and screening assays.[2][5] For a novel or understudied compound like this compound, a thorough cross-reactivity assessment is essential to:

  • Ensure Data Integrity: Validate that any observed biological effect is due to the intended mechanism and not off-target interactions.

  • Identify Potential Toxicities: Uncover unintended binding to critical cellular components that could lead to adverse effects.

  • Refine Structure-Activity Relationships (SAR): Understand which structural features contribute to specificity and which lead to off-target binding.

  • Meet Regulatory Scrutiny: Regulatory bodies like the FDA require thorough characterization of biologics and small molecules, including tissue cross-reactivity studies, before clinical trials can begin.[6]

Based on its structure, this compound presents a risk of cross-reactivity in several key assay types, primarily immunoassays designed for structurally similar molecules and receptor-based assays that recognize aromatic hydrocarbons or estrogenic compounds.

A Comparative Framework for Cross-Reactivity Profiling

To build a comprehensive profile for this compound, we will focus on two high-risk categories of biological assays: competitive immunoassays and nuclear receptor binding assays. This comparative approach will allow for a quantitative assessment of its interaction potential across different biological systems.

Immunoassay Cross-Reactivity: The Case of Herbicide Detection

The phenoxy-moiety of this compound is structurally reminiscent of phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA). Immunoassays, particularly competitive Enzyme-Linked Immunosorbent Assays (ELISAs), are commonly used for environmental monitoring of these compounds. It is plausible that antibodies developed for these herbicides could cross-react with this compound.

Experimental Design Rationale: The objective is to determine the concentration of this compound required to inhibit the binding of the target analyte (e.g., a 2,4-D conjugate) to the capture antibody by 50% (IC50). This value is then compared to the IC50 of the primary analyte to calculate the percent cross-reactivity. It is important to note that cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the specific assay format and conditions.[7][8]

Data Presentation: The results of the competitive ELISA should be summarized in a table to allow for direct comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
Primary Analyte (e.g., 2,4-D) 10100%
This compound 5002%
Structural Analog 1 (e.g., 4-Chlorophenoxyacetic acid) 8012.5%
Negative Control (e.g., DMSO) >10,000<0.1%
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Nuclear Receptor Binding Assays

The planar, hydrophobic nature of the chlorinated phenyl ring in this compound suggests it could be a ligand for certain nuclear receptors that bind environmental contaminants or hormones. We will focus on two key receptors: the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER).

Aryl Hydrocarbon Receptor (AhR) Binding: The AhR is a ligand-activated transcription factor that binds planar aromatic hydrocarbons, such as dioxins (e.g., TCDD) and polychlorinated biphenyls (PCBs).[9][10][11] Activation of AhR leads to the transcription of target genes, including xenobiotic-metabolizing enzymes like CYP1A1.[9][10]

Estrogen Receptor (ER) Binding: The Estrogen Receptor (ERα and ERβ) is another critical target. Many environmental contaminants, known as endocrine disruptors, can bind to the ER and elicit estrogenic or anti-estrogenic effects.[12][13] Competitive binding assays are a primary screening tool to identify such compounds.[12]

Experimental Design Rationale: For both AhR and ER, competitive binding assays using a radiolabeled or fluorescently-labeled reference ligand are the gold standard. The goal is to determine the ability of this compound to displace the reference ligand from the receptor. The results are again expressed as an IC50 and can be used to calculate the relative binding affinity (RBA) compared to the natural or a high-affinity reference ligand.

Data Presentation: Quantitative data from receptor binding assays should be tabulated for clarity.

Table 2: Aryl Hydrocarbon Receptor (AhR) Competitive Binding

Compound IC50 (nM) Relative Binding Affinity (RBA)
Reference Ligand (e.g., TCDD) 1.5 100%
This compound 850 0.18%
Positive Control (e.g., β-Naphthoflavone) 50 3%
Negative Control (e.g., Dexamethasone) >10,000 <0.015%

RBA = (IC50 of Reference Ligand / IC50 of Test Compound) x 100

Table 3: Estrogen Receptor (ERα) Competitive Binding

Compound IC50 (nM) Relative Binding Affinity (RBA)
Reference Ligand (17β-Estradiol) 0.5 100%
This compound >10,000 <0.005%
Positive Control (e.g., Diethylstilbestrol) 0.4 125%
Negative Control (e.g., Testosterone) >10,000 <0.005%

RBA = (IC50 of Reference Ligand / IC50 of Test Compound) x 100

Experimental Protocols and Methodologies

To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating protocols for the assays discussed.

Protocol: Competitive ELISA for Herbicide Analogs

This protocol is designed to assess the cross-reactivity of this compound in an immunoassay targeting a phenoxyacetic acid herbicide.

Principle: This is a competitive immunoassay where the test compound (this compound) in a sample competes with a fixed amount of enzyme-conjugated target analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The color intensity developed is inversely proportional to the concentration of the test compound.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte (e.g., anti-2,4-D antibody) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate again.

  • Standard/Sample Preparation: Prepare a serial dilution of the primary analyte (standard curve) and the test compounds (this compound and controls) in assay buffer.

  • Competitive Reaction: Add the standards and samples to the wells, followed immediately by the addition of a fixed concentration of enzyme-conjugated target analyte (e.g., 2,4-D-HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (15-30 minutes).

  • Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log concentration for the primary analyte. Use this curve to determine the IC50 values for all test compounds.

Workflow Diagram: Competitive ELISA

ELISA_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A 1. Coat Plate with Capture Antibody B 2. Wash & Block Non-specific Sites A->B C 3. Add Standards, Controls & This compound B->C D 4. Add Enzyme-Conjugated Target Analyte C->D E 5. Competitive Binding (Incubation) D->E F 6. Wash to Remove Unbound Reagents E->F G 7. Add Substrate & Develop Color F->G H 8. Stop Reaction & Read Absorbance G->H I 9. Calculate IC50 & % Cross-Reactivity H->I

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Protocol: Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol uses a cell-based reporter assay, a common and reliable method for assessing AhR activation.[11]

Principle: This assay utilizes a mammalian cell line engineered to express the AhR and a luciferase reporter gene functionally linked to an AhR-responsive promoter.[11] When a ligand binds to and activates the AhR, the receptor-ligand complex translocates to the nucleus and induces the expression of luciferase.[10] In a competitive format, the ability of this compound to inhibit the luciferase expression induced by a known AhR agonist is measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed the AhR reporter cells into a 96-well plate and allow them to attach and recover for 4-6 hours.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium. Also prepare a fixed, sub-maximal concentration (e.g., EC80) of a reference agonist like TCDD or MeBio.[9]

  • Treatment: Remove the seeding medium from the cells. Add the test compound dilutions to the wells. After a short pre-incubation (e.g., 30 minutes), add the reference agonist to all wells (except for the 'agonist-only' and 'vehicle' controls).

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C and 5% CO₂ to allow for receptor activation and reporter gene expression.

  • Cell Lysis & Luciferase Reaction: Discard the treatment media and add a luciferase detection reagent that lyses the cells and contains the luciferin substrate.[9]

  • Data Acquisition: After a brief incubation (10-20 minutes) to stabilize the luminescent signal, measure the light emission from each well using a luminometer.

  • Analysis: Normalize the data to the vehicle control. Plot the luminescent signal against the log concentration of the test compounds to determine the IC50 values.

Signaling Pathway Diagram: AhR Activation

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L Ligand (e.g., TCDD) AhR_complex AhR HSP90 L->AhR_complex Binds TestCmpd 3-Chlorophenoxy- acetonitrile TestCmpd->AhR_complex May Bind/ Inhibit AhR AhR HSP90 HSP90 ARNT ARNT DRE DRE (DNA) mRNA mRNA DRE->mRNA Transcription Luciferase Luciferase (Reporter Protein) mRNA->Luciferase Translation Active_complex AhR ARNT AhR_complex->Active_complex Translocation & Partner Exchange Active_complex->DRE Binds DNA

Caption: Simplified AhR signaling pathway leading to reporter gene expression.

Conclusion and Authoritative Recommendations

The evaluation of cross-reactivity is a non-negotiable step in the characterization of any new chemical entity. For this compound, a compound with limited publicly available biological data, a structured and predictive approach is essential.

Senior Scientist Recommendations:

  • Prioritize Immunoassay Screening: Due to the high structural similarity to common environmental analytes, initial screening against a panel of commercially available ELISA kits for phenoxy-herbicides is a cost-effective first step to gauge potential off-target interactions in diagnostic or environmental assays.

  • Conduct Broad Receptor Profiling: Beyond AhR and ER, consider screening against a broader panel of nuclear receptors (e.g., PXR, CAR) and other common off-targets (e.g., hERG channel) to build a more complete safety and specificity profile, especially if the compound is being considered for therapeutic development.

  • Confirm with Orthogonal Methods: If significant binding is observed in a primary assay (e.g., a cell-based reporter assay), it is crucial to confirm this interaction with an orthogonal method, such as a direct ligand binding assay using radiolabeled ligands and purified receptor proteins.[14] This helps to rule out assay-specific artifacts.

  • Document and Report All Findings: Both positive and negative cross-reactivity data are valuable. Thorough documentation provides a complete picture of the compound's behavior and is critical for internal decision-making and regulatory submissions.

By implementing the comparative frameworks and detailed protocols within this guide, researchers can generate the robust, high-quality data necessary to confidently assess the biological specificity of this compound and make informed decisions about its future development and application.

References

Comparative Efficacy of 3-Chlorophenoxyacetonitrile as a Pesticide Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of 3-Chlorophenoxyacetonitrile as a chemical intermediate in the synthesis of phenoxy herbicides. It is designed for researchers, chemists, and process development professionals in the agrochemical industry. We will dissect the synthetic pathways, compare efficacy based on experimental data, and provide detailed, self-validating protocols to ensure scientific rigor.

Introduction: The Strategic Importance of Intermediates in Agrochemical Synthesis

The economic viability and environmental footprint of pesticide manufacturing are critically dependent on the efficiency of the synthetic routes chosen. The intermediate compounds used are pivotal, influencing reaction yields, purity, cost, and the generation of hazardous byproducts. Phenoxy herbicides, a cornerstone of broadleaf weed control since their introduction in the 1940s, are a prime example where the choice of intermediate dictates process efficiency.[1][2]

Traditionally, the synthesis of phenoxyacetic acid herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) relies on the Williamson ether synthesis, reacting a substituted phenol with a chloroacetate salt.[3] This guide explores a lesser-documented, yet mechanistically distinct, pathway utilizing a nitrile-containing intermediate, specifically this compound. We will benchmark this "Nitrile Pathway" against the conventional "Chloroacetate Pathway" for the synthesis of a model phenoxyacetic acid herbicide.

The Target Molecule & Mechanism of Action

For this comparative analysis, our target molecule is a representative phenoxyacetic acid herbicide. These herbicides function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[4][5][6] When absorbed by broadleaf plants, they induce rapid, uncontrolled cell division and elongation, leading to tissue damage, disruption of nutrient transport, and ultimately, plant death.[4][5] Grasses are generally resistant due to differences in their cellular structure and metabolism.[1]

Phenoxy_Herbicide_MoA cluster_plant Broadleaf Plant Cell Herbicide Phenoxy Herbicide (Synthetic Auxin) Absorption Absorption via Foliage/Roots Herbicide->Absorption Application Binding Binds to Auxin Binding Proteins (ABPs) Absorption->Binding Translocation Signal Disruption of Hormonal Signaling Binding->Signal Effect Uncontrolled Growth & Cell Division Signal->Effect Death Plant Death Effect->Death

Caption: Mechanism of Action for Phenoxy Herbicides.

Comparative Synthetic Pathways

We will compare two distinct routes to synthesize a model phenoxyacetic acid.

Route A: The Nitrile Pathway (via this compound)

This pathway involves two key steps: the synthesis of the nitrile intermediate followed by its hydrolysis to the corresponding carboxylic acid.

Route B: The Chloroacetate Pathway (Conventional Method)

This is the industry-standard Williamson ether synthesis, directly forming the sodium salt of the phenoxyacetic acid.[3]

Synthetic_Pathways_Overview cluster_A Route A: Nitrile Pathway cluster_B Route B: Chloroacetate Pathway A_Start 3-Chlorophenol + Chloroacetonitrile A_Inter Intermediate: This compound A_Start->A_Inter Step 1: Ether Synthesis A_End Product: 3-Chlorophenoxyacetic Acid A_Inter->A_End Step 2: Nitrile Hydrolysis B_Start 3-Chlorophenol + Sodium Chloroacetate B_End Product: 3-Chlorophenoxyacetic Acid (via its sodium salt) B_Start->B_End One-Pot Condensation & Acidification Analytical_Workflow Start Crude Product from Synthesis (Route A or B) SamplePrep Sample Preparation: Dissolve 10mg in 10mL Acetonitrile Filter through 0.45µm syringe filter Start->SamplePrep HPLC HPLC Analysis (Purity Assay) SamplePrep->HPLC GCMS GC-MS Analysis (Byproduct Identification) SamplePrep->GCMS NMR ¹H NMR & ¹³C NMR (Structural Confirmation) SamplePrep->NMR Data Data Interpretation: - Calculate Yield - Determine Purity (% Area) - Identify Impurities HPLC->Data GCMS->Data NMR->Data

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth validation of a robust analytical method for 3-Chlorophenoxyacetonitrile, a compound of interest in various research and development sectors. Adhering to the principles of scientific integrity, this document details the validation of a primary analytical method and compares it with a viable alternative, offering researchers, scientists, and drug development professionals a comprehensive framework for establishing a reliable quantitative assay.

The Imperative for Validated Analytical Methods

An analytical method's validation is the cornerstone of its reliability, ensuring that the measurements it yields are accurate and reproducible. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for this process.[1][2][3][4][5][6][7][8][9][10][11][12] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][13] This guide will walk you through a validation process grounded in these principles.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of this compound, a substituted aromatic nitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as a method of choice due to its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[14][15][16][17][18]

Experimental Protocol: HPLC-UV Method
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in water (60:40, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 225 nm.

    • Injection Volume : 10 µL.

  • Preparation of Standard Solutions :

    • Prepare a primary stock solution of this compound at a concentration of 1000 µg/mL in acetonitrile.

    • Perform serial dilutions of the primary stock solution with the mobile phase to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solutions :

    • Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range.

    • For formulated products, an extraction step using acetonitrile followed by sonication and centrifugation may be necessary.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Validation of the HPLC-UV Method

The validation of this method is conducted in accordance with the ICH Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[1][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, specificity is demonstrated by analyzing a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a sample spiked with known impurities. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL). The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery, expressed as a percentage, should fall within a predefined acceptance criterion, typically 98-102%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision) : Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision) : Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For this HPLC method, parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Alternative Analytical Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

For volatile and semi-volatile nitrogen-containing compounds like this compound, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) presents a highly sensitive and selective alternative.[19]

Principles of GC-NPD

In GC, the sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The NPD is highly selective for compounds containing nitrogen and phosphorus, providing excellent sensitivity for these analytes with minimal interference from other compounds.

Comparison with HPLC-UV
FeatureHPLC-UVGas Chromatography-NPD
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent for nitrogen-containing compounds due to the specific detector.
Sensitivity Moderate to high, depending on the chromophore.Very high for nitrogen-containing compounds.
Sample Preparation Generally straightforward, involves dissolution and filtration.May require derivatization for non-volatile compounds; direct injection for volatile samples.
Instrumentation Cost Moderate.Moderate.
Analysis Time Typically 5-15 minutes per sample.Can be faster, often under 10 minutes.

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the validation process for an analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow of the analytical method validation process.

Conclusion

The validation of an analytical method is a critical exercise that underpins the quality and reliability of data in scientific research and pharmaceutical development. The detailed validation of the proposed HPLC-UV method for this compound demonstrates its suitability for its intended purpose, meeting the stringent criteria for specificity, linearity, accuracy, precision, sensitivity, and robustness as prescribed by international guidelines. While the HPLC-UV method offers a robust and reliable approach, the comparative analysis with GC-NPD highlights an alternative with superior sensitivity and selectivity for nitrogen-containing compounds, providing researchers with a choice based on their specific analytical needs and sample matrices. The successful implementation of a validated analytical method is not merely a regulatory requirement but a fundamental component of scientific rigor.

References

A Cost-Effectiveness Analysis of Synthetic Methods for 3-Chlorophenoxyacetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 3-Chlorophenoxyacetonitrile stands as a crucial building block in the development of various commercial products. The selection of a synthetic route for this compound is a critical decision, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the three primary synthetic methodologies for this compound: the classical Williamson ether synthesis, the modern Phase-Transfer Catalysis (PTC) approach, and the Ullmann condensation. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

Executive Summary

This comparative guide delves into the practical and economic aspects of synthesizing this compound. The Williamson ether synthesis, a long-established and reliable method, is often challenged by the need for strong bases and anhydrous conditions. Phase-Transfer Catalysis emerges as a highly efficient and environmentally benign alternative, offering milder reaction conditions and higher yields. The Ullmann condensation, while useful for certain unreactive aryl halides, typically requires harsh conditions and expensive catalysts, making it a less favored option for this particular synthesis.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, based on literature precedents and our internal analysis.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)Ullmann Condensation
Starting Materials 3-Chlorophenol, Chloroacetonitrile3-Chlorophenol, Chloroacetonitrile3-Chlorophenol, Chloroacetonitrile
Key Reagents Strong base (e.g., NaH, K₂CO₃)Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃)Copper catalyst (e.g., CuI), Base
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Biphasic system (e.g., Toluene/Water)High-boiling polar (e.g., DMF, Pyridine)
Reaction Temperature 50-100 °CRoom temperature to 80 °CHigh temperatures (>150 °C)
Reaction Time 4-12 hours2-6 hours12-24 hours
Reported Yield 70-90%85-98%Variable, often lower
Estimated Cost per kg ModerateLow to Moderate (most cost-effective) High
Safety Concerns Handling of strong bases, flammable solventsCatalyst toxicity, solvent handlingHigh temperatures, heavy metal catalyst
Environmental Impact Use of high-boiling, non-recoverable solventsReduced solvent usage, potential for recyclable catalystsUse of toxic solvents and heavy metals

In-Depth Analysis of Synthetic Methodologies

Williamson Ether Synthesis: The Classical Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of this compound, this involves the deprotonation of 3-chlorophenol with a strong base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with chloroacetonitrile.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing in the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are typically employed to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Purification 3-Chlorophenol 3-Chlorophenol Heating_Prep Heat to 80°C 3-Chlorophenol->Heating_Prep Dissolve Strong_Base Strong Base (e.g., K₂CO₃) Strong_Base->Heating_Prep Add Solvent_Prep Anhydrous DMF Solvent_Prep->Heating_Prep Phenoxide 3-Chlorophenoxide Intermediate Heating_Prep->Phenoxide 1 hour Reaction_Vessel Reaction at 80°C Phenoxide->Reaction_Vessel Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Vessel Add dropwise Product_Formation This compound Reaction_Vessel->Product_Formation 4-6 hours Quenching Pour into ice-water Product_Formation->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • 3-Chlorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Chloroacetonitrile (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-chlorophenol in anhydrous DMF, add potassium carbonate in one portion.

  • Heat the mixture to 80 °C and stir for 1 hour to ensure the complete formation of the phenoxide.

  • Add chloroacetonitrile dropwise to the reaction mixture.

  • Maintain the temperature at 80 °C and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

While reliable, the Williamson ether synthesis has notable drawbacks. The requirement for an anhydrous polar aprotic solvent like DMF increases costs and poses environmental and safety concerns due to its high boiling point and toxicity.[3][4][5] The use of a strong base necessitates careful handling.

Phase-Transfer Catalysis (PTC): The Efficient Alternative

Phase-Transfer Catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering a greener and more efficient alternative to classical methods.[6][7] In this approach, a phase-transfer catalyst facilitates the transfer of the phenoxide anion from an aqueous phase (where it is generated with a simple base like NaOH) to an organic phase containing the chloroacetonitrile.

The PTC mechanism involves the formation of an ion pair between the quaternary ammonium cation of the catalyst (e.g., tetrabutylammonium, TBA⁺) and the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing the phenoxide to react with chloroacetonitrile. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This method avoids the need for anhydrous conditions and expensive, high-boiling solvents.

Diagram: Phase-Transfer Catalysis Cycle

PTC_Cycle Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Phenol_Aq 3-Chlorophenol + NaOH Phenoxide_Aq 3-Chlorophenoxide (ArO⁻ Na⁺) Phenol_Aq->Phenoxide_Aq Deprotonation Ion_Pair_Org Q⁺ArO⁻ Phenoxide_Aq->Ion_Pair_Org Ion Exchange with Q⁺X⁻ Catalyst_Return Q⁺X⁻ Catalyst_Return->Phenoxide_Aq Chloroacetonitrile_Org ClCH₂CN Product_Org ArOCH₂CN (this compound) Chloroacetonitrile_Org->Product_Org SN2 Reaction Product_Org->Catalyst_Return Catalyst Regeneration Ion_Pair_Org->Chloroacetonitrile_Org Nucleophilic Attack

Caption: Catalytic cycle in Phase-Transfer Catalysis.

Materials:

  • 3-Chlorophenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Chloroacetonitrile (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-chlorophenol and tetrabutylammonium bromide in toluene.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Stir the biphasic mixture vigorously and add chloroacetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by distillation or recrystallization if necessary.

PTC offers significant advantages in terms of cost and efficiency. The use of inexpensive bases like NaOH and readily available solvents like toluene, which can be recovered, makes this method economically attractive.[8] Reaction times are typically shorter, and the milder conditions often lead to higher yields and fewer byproducts. The cost of the phase-transfer catalyst is offset by the overall process savings.

Ullmann Condensation: A Niche Application

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[8] While it is a powerful tool for the synthesis of complex diaryl ethers, it is generally less favored for the synthesis of simpler alkyl aryl ethers like this compound due to the harsh reaction conditions required.

The mechanism of the Ullmann condensation is complex and still debated, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate the copper catalyst. This reaction typically requires high temperatures and polar, high-boiling solvents like DMF or pyridine.

The Ullmann condensation is generally the least cost-effective method for this synthesis. It requires stoichiometric or high catalytic loadings of copper, and the high temperatures and expensive solvents contribute to the overall cost. Furthermore, the removal of the copper catalyst from the final product can be challenging.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

To provide a tangible comparison, a cost analysis was performed based on the required reagents for the synthesis of one kilogram of this compound, assuming literature-reported yields.

ReagentWilliamson Ether Synthesis (kg)PTC (kg)Ullmann Condensation (kg)Estimated Price (USD/kg)Williamson Cost (USD)PTC Cost (USD)Ullmann Cost (USD)
3-Chlorophenol0.850.850.856051.0051.0051.00
Chloroacetonitrile0.550.520.55158.257.808.25
Potassium Carbonate1.03--22.06--
Sodium Hydroxide-0.32-1-0.32-
Tetrabutylammonium Bromide-0.11-25-2.75-
Copper(I) Iodide--0.13150--19.50
DMF (solvent)5 L-5 L525.00-25.00
Toluene (solvent)-5 L-2-10.00 (recoverable)-
Total Estimated Reagent Cost 86.31 61.87 103.75

Note: Prices are estimates and can vary based on supplier and purity.

This analysis clearly demonstrates that the Phase-Transfer Catalysis method is the most cost-effective , primarily due to the use of cheaper reagents and solvents, and higher reaction efficiency.

Safety and Environmental Considerations

Williamson Ether Synthesis: The use of anhydrous DMF presents significant health risks, as it is a reproductive toxin and can be absorbed through the skin.[3][4][5] Its high boiling point makes it difficult to remove and recycle, leading to environmental concerns.

Phase-Transfer Catalysis: This method is considered "greener" due to the use of a biphasic system with a recoverable solvent like toluene.[8] While toluene is a volatile organic compound (VOC), its lower toxicity compared to DMF and the potential for recycling mitigate its environmental impact. The toxicity of the phase-transfer catalyst needs to be considered, but it is used in catalytic amounts.

Ullmann Condensation: The high temperatures pose safety risks, and the use of copper, a heavy metal, requires careful waste management to prevent environmental contamination. The high-boiling polar solvents used also share the same environmental concerns as in the Williamson synthesis.

Conclusion and Recommendation

Based on a comprehensive analysis of yield, cost, safety, and environmental impact, Phase-Transfer Catalysis is the recommended method for the synthesis of this compound for both laboratory and industrial-scale production. It offers a superior combination of high yield, lower cost, milder reaction conditions, and a more favorable environmental profile compared to the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis remains a viable, albeit less efficient and more hazardous, alternative. The Ullmann condensation is not recommended for this specific transformation due to its high cost and harsh conditions.

This guide provides a framework for researchers to select the most appropriate synthetic route for their needs. It is crucial to perform a thorough risk assessment and process optimization for any chosen method in the specific laboratory or manufacturing setting.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chlorophenoxyacetonitrile, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Immediate Safety and Hazard Assessment

Assumed Hazard Profile:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Organic nitriles can release hydrogen cyanide upon decomposition or under certain metabolic conditions.

  • Irritation: Expected to cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Chlorophenoxy herbicides, a related class of compounds, can be persistent in the environment.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound and its waste.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.[6]Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Eye Protection Chemical safety goggles and a full-face shield.[3]Protects against splashes and potential vapors, safeguarding the eyes and face.
Lab Coat/Gown A chemically resistant lab coat or gown.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling potentially toxic vapors.

For detailed guidance on selecting appropriate PPE, consult resources from the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA).[7]

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, if mixed, can result in dangerous reactions, including the generation of toxic gases, heat, or even explosions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Acids and Bases: Keep halogenated waste separate from strong acids and bases.[1][2] Contact with strong acids could potentially lead to the release of hydrogen cyanide gas from the nitrile group.

  • Oxidizers: Store away from strong oxidizing agents to prevent potentially violent reactions.[1][2]

The following diagram illustrates the proper waste segregation workflow for this compound.

DisposalWorkflow Start Waste this compound Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactVendor Contact Licensed Hazardous Waste Vendor Store->ContactVendor Manifest Prepare Hazardous Waste Manifest ContactVendor->Manifest Transport DOT-Compliant Transportation Manifest->Transport Incinerate High-Temperature Incineration Transport->Incinerate

References

A Researcher's Guide to Personal Protective Equipment for Handling 3-Chlorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, this pursuit of discovery must be anchored in an unwavering commitment to safety. 3-Chlorophenoxyacetonitrile is a compound that demands meticulous handling and a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Comprehensive Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its hazard profile is essential. While specific data for this compound is limited, its structure as a chlorinated phenoxy compound containing a nitrile group suggests a significant potential for toxicity. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin, and many are metabolized in the body to release cyanide, which can lead to delayed toxic effects.[1][2]

Key Potential Hazards:

  • Acute Toxicity: Similar to other aromatic nitriles, there is a high potential for toxicity upon ingestion, dermal contact, or inhalation.[3][4][5] Exposure could lead to symptoms associated with cyanide poisoning, which may have a delayed onset of several hours.[1][2]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][5]

Core PPE Requirements: A Multi-Layered Defense

Given the potential for high toxicity and irritation, a comprehensive PPE strategy is non-negotiable. This involves creating multiple barriers to prevent any contact with the chemical.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Nitrile gloves offer robust protection against a wide array of chemicals, including solvents and organic compounds.[6][7][8][9][10] Double-gloving provides an additional layer of safety against potential tears or degradation of the outer glove.
Eye & Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a secondary barrier for the entire face.[11]
Body Protection A flame-retardant laboratory coat, buttoned completely.This protects against accidental splashes and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if work is not performed in a certified chemical fume hood.This is crucial to prevent the inhalation of any dust or vapors, which is a primary route of exposure for toxic nitriles.[3]
Footwear Closed-toe, closed-heel shoes.This is a standard laboratory practice to protect the feet from spills.[11]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, sequential protocol is paramount for minimizing risk. The following steps provide a clear workflow for handling this compound.

Pre-Handling Checklist
  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Have a chemical spill kit readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the active handling phase.

Donning Personal Protective Equipment

The order in which PPE is put on is critical to ensure complete protection.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat and fasten all buttons.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Safe Handling Procedures
  • All weighing and transfers of this compound must be conducted within a certified chemical fume hood.

  • Use dedicated spatulas and glassware.

  • Keep the container of this compound closed when not in use.

  • Work with the smallest quantity of the chemical necessary for the experiment.

  • Avoid any actions that could generate dust or aerosols.

Doffing Personal Protective Equipment

The removal of PPE is a critical step to prevent cross-contamination. This process should be performed slowly and deliberately.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Laboratory Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.[12] Never pour this chemical down the drain.[12] Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air immediately.[14][15] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks & Review SDS Prep_Workspace Prepare Fume Hood & Spill Kit Assess_Risks->Prep_Workspace Gather_Materials Gather Materials Prep_Workspace->Gather_Materials Don_PPE Don PPE (Correct Sequence) Gather_Materials->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Secure_Chemical Secure & Store Chemical Handle_Chemical->Secure_Chemical Doff_PPE Doff PPE (Correct Sequence) Secure_Chemical->Doff_PPE Decontaminate Decontaminate Workspace Doff_PPE->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophenoxyacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Chlorophenoxyacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.